Netropsin
Description
A basic polypeptide isolated from Streptomyces netropsis. It is cytotoxic and its strong, specific binding to A-T areas of DNA is useful to genetics research.
Structure
2D Structure
Properties
IUPAC Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N10O3/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBIFFKSXLYUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63770-20-7 (hydrochloride) | |
| Record name | Netropsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00879834 | |
| Record name | Netropsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-30-8 | |
| Record name | Netropsin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Netropsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netropsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Netropsin dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NETROPSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B3O0RD7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Netropsin Action on AT-Rich DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netropsin is a naturally occurring polyamide antibiotic with potent antiviral and antitumor properties. Its biological activity stems from its ability to bind selectively and with high affinity to the minor groove of B-form DNA, particularly at sequences rich in Adenine (A) and Thymine (T). This specific recognition and binding interfere with DNA replication and transcription, ultimately leading to cellular apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with AT-rich DNA. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular basis of DNA-ligand interactions and their therapeutic applications.
The Molecular Mechanism of this compound-DNA Binding
This compound's interaction with the DNA minor groove is a well-studied example of sequence-specific molecular recognition. The binding process is driven by a combination of favorable enthalpic and entropic contributions, resulting in a highly stable complex.
Binding Site Recognition and Specificity
This compound exhibits a strong preference for binding to sequences of four to five consecutive A or T base pairs. This specificity is primarily attributed to the steric hindrance imposed by the exocyclic amino group of Guanine (G) in the minor groove, which would clash with the pyrrole rings of this compound.[1] The narrowness of the minor groove in AT-rich regions provides a snug fit for the crescent-shaped this compound molecule.[2]
Intermolecular Forces Driving the Interaction
The stability of the this compound-DNA complex is a result of a synergy of non-covalent interactions:
-
Hydrogen Bonds: The amide nitrogens of the this compound backbone form bifurcated hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine on the floor of the minor groove.[3][4] These hydrogen bonds are crucial for the precise positioning and orientation of the drug within the binding site.
-
Van der Waals Contacts: Close van der Waals interactions occur between the pyrrole rings of this compound and the sugar-phosphate backbone of the DNA, as well as the edges of the base pairs.[3] These contacts contribute significantly to the overall binding affinity.
-
Electrostatic Interactions: The positively charged guanidinium and amidinium groups at the termini of this compound interact favorably with the negatively charged phosphate backbone of DNA, providing a significant electrostatic contribution to the binding energy.[1]
-
Displacement of Water Molecules: The binding of this compound to the minor groove displaces a spine of ordered water molecules that normally resides there. This release of water molecules into the bulk solvent results in a favorable entropic contribution to the binding free energy.[5]
Conformational Changes in DNA upon Binding
The binding of this compound induces distinct conformational changes in the DNA structure:
-
Minor Groove Widening: The insertion of this compound into the minor groove causes it to widen by approximately 0.5 to 2.0 Å.[2][3]
-
Bending of the Helix Axis: The DNA helix axis is bent by about 8 degrees upon this compound binding.[2][6]
-
Straightening of A-Tracts: Electrophoresis studies have shown that this compound binding can eliminate the intrinsic curvature of A-tracts in DNA.[7][8]
Quantitative Analysis of this compound-DNA Binding
The interaction of this compound with various AT-rich DNA sequences has been extensively studied using a range of biophysical techniques. The following tables summarize key quantitative data from these studies.
Table 1: Thermodynamic Parameters of this compound Binding to Various DNA Sequences Determined by Isothermal Titration Calorimetry (ITC)
| DNA Sequence | Ka (M-1) x 108 | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| poly(dA-dT)·poly(dA-dT) | 2.84 | -9.3 | 2.2 | [9] |
| (GCGCGAATTCGCGC)2 | - | -9.3 | - | [7] |
| (CGCGCAATTGCGCG)2 | - | - | - | [7] |
| (GCGCAAATTTGCGC)2 | - | - | - | [7] |
| GCG hairpin (AATT site) | K1: 1.5 (± 0.2) x 107K2: 1.1 (± 0.3) x 106 | ΔH1: -10.5 (± 0.2)ΔH2: -21.4 (± 0.4) | - | [10] |
| CGC hairpin (AATT site) | K1: 1.2 (± 0.2) x 107K2: 1.4 (± 0.3) x 106 | ΔH1: -10.9 (± 0.2)ΔH2: -20.9 (± 0.3) | - | [10] |
| CG hairpin (AATT site) | K1: 1.8 (± 0.3) x 107K2: 1.2 (± 0.2) x 106 | ΔH1: -10.2 (± 0.2)ΔH2: -22.1 (± 0.5) | - | [10] |
| GC hairpin (AATT site) | K1: 1.6 (± 0.2) x 107K2: 1.3 (± 0.2) x 106 | ΔH1: -10.4 (± 0.2)ΔH2: -21.8 (± 0.4) | - | [10] |
Table 2: Binding Affinity of this compound to Specific DNA Sequences Determined by DNase I Footprinting
| DNA Sequence | Ka (M-1) | ΔH (kcal/mol) | Reference |
| d(GGTATACC)2 | 1.0 x 105 | -3.75 | [11] |
| AATT in pBR322 | 6.9 x 107 (estimated) | - | [12] |
Table 3: Structural Parameters of DNA and the this compound-DNA Complex
| Parameter | Free DNA | This compound-Bound DNA | Reference |
| Minor Groove Width | ~5.7 Å | 6.2 - 7.7 Å | [2][3] |
| Helix Axis Bend | 0° | 8° | [2][6] |
Experimental Protocols for Studying this compound-DNA Interactions
This section provides detailed methodologies for key experiments used to characterize the binding of this compound to DNA.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal VP-ITC)
-
This compound solution of known concentration (e.g., 100 µM) in a suitable buffer (e.g., 10 mM cacodylic acid, 100 mM NaCl, 1 mM EDTA, pH 6.5).
-
DNA solution of known concentration (e.g., 10 µM) in the same buffer.
-
Degassing station.
Procedure:
-
Sample Preparation:
-
Prepare this compound and DNA solutions in the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both solutions using UV-Vis spectroscopy.
-
Thoroughly degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 300 rpm).
-
Set the injection parameters: injection volume (e.g., 5-10 µL), spacing between injections (e.g., 180 seconds), and total number of injections (e.g., 20-30).
-
-
Loading the Calorimeter:
-
Carefully load the DNA solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the this compound solution into the injection syringe.
-
-
Running the Experiment:
-
Perform an initial injection of a smaller volume (e.g., 1-2 µL) to account for diffusion from the syringe tip.
-
Initiate the automated titration sequence. The instrument will inject the this compound solution into the DNA solution at the specified intervals and measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data (power vs. time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site or two-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
DNase I Footprinting
DNase I footprinting is used to identify the specific binding site of a ligand on a DNA fragment.
Materials:
-
32P-end-labeled DNA fragment containing the putative this compound binding site.
-
This compound solution at various concentrations.
-
DNase I enzyme.
-
DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.6, 4 mM MgCl2, 1 mM CaCl2, 150 mM KCl, 2 mM DTT, 100 µg/ml BSA).
-
Stop solution (e.g., 0.1 M EDTA, 0.6 M NH4OAc, 20 µg/ml sonicated salmon sperm DNA).
-
Phenol:chloroform.
-
Ethanol.
-
Sequencing gel apparatus and reagents.
-
Phosphorimager or X-ray film.
Procedure:
-
Probe Preparation:
-
Prepare a singly end-labeled DNA probe using 32P-dATP and Klenow fragment or T4 polynucleotide kinase.
-
Purify the labeled probe by gel electrophoresis.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with increasing concentrations of this compound in the DNase I reaction buffer for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes at room temperature).
-
Include a control reaction with no this compound.
-
-
DNase I Digestion:
-
Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, precisely controlled time (e.g., 1-2 minutes) to achieve, on average, one nick per DNA molecule.
-
The optimal DNase I concentration and digestion time should be determined empirically in a pilot experiment.
-
-
Reaction Termination and DNA Purification:
-
Stop the digestion by adding the stop solution.
-
Extract the DNA with phenol:chloroform and precipitate with ethanol.
-
Wash the DNA pellet with 70% ethanol and resuspend in loading buffer.
-
-
Gel Electrophoresis and Autoradiography:
-
Denature the DNA samples by heating and load them onto a high-resolution denaturing polyacrylamide sequencing gel.
-
Run the gel to separate the DNA fragments by size.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
-
Data Analysis:
-
The binding of this compound will protect the DNA from cleavage by DNase I, resulting in a "footprint" - a region of the gel where the bands are absent or significantly reduced in intensity compared to the control lane. The location of the footprint reveals the binding site of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the this compound-DNA complex in solution.
Materials:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
High-purity synthetic DNA oligonucleotide containing the this compound binding site.
-
High-purity this compound.
-
NMR buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, in 90% H2O/10% D2O or 100% D2O).
Procedure:
-
Sample Preparation:
-
Dissolve the DNA oligonucleotide and this compound in the NMR buffer to the desired concentrations (typically in the mM range).
-
Anneal the DNA duplex by heating to 90 °C and slowly cooling to room temperature.
-
Prepare a series of samples with varying this compound-to-DNA molar ratios for titration experiments.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) 1H NMR spectra to monitor changes in the chemical shifts of the DNA and this compound protons upon complex formation. The imino protons of the DNA are particularly sensitive to binding events.
-
Acquire two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), to identify intermolecular contacts between this compound and the DNA.
-
13C and 15N-edited NMR experiments can provide additional structural restraints if isotopically labeled samples are available.
-
-
Data Analysis:
-
Assign the proton resonances of the free DNA and the this compound-DNA complex using standard sequential assignment strategies.
-
Analyze the changes in chemical shifts to identify the protons involved in the binding interface.
-
Identify intermolecular NOEs in the 2D spectra. These cross-peaks arise from protons that are close in space (< 5 Å) and provide direct evidence of the binding mode and orientation of this compound in the minor groove.
-
Use the collected NMR restraints (distances from NOEs and dihedral angles from coupling constants) to calculate a high-resolution 3D structure of the this compound-DNA complex using molecular modeling software.
-
Signaling Pathways and Cellular Effects of this compound
The binding of this compound to DNA can have significant downstream effects on cellular processes and signaling pathways.
Inhibition of Transcription Factor Binding
This compound can interfere with the binding of transcription factors that recognize AT-rich sequences in promoter regions. A notable example is the inhibition of the high mobility group A1 (HMGA1) protein binding to the promoter of the inducible nitric oxide synthase (NOS2) gene.[2] By occupying the AT-rich binding site, this compound prevents the recruitment of HMGA1, thereby attenuating the lipopolysaccharide (LPS)-induced expression of NOS2.[2] This has potential therapeutic implications in inflammatory conditions where NOS2 is overexpressed.
Cell Cycle Arrest and Polyploidisation
Studies have shown that this compound and other minor groove binders can interfere with cell cycle progression.[13] Specifically, they have been observed to cause a prolongation of the G1 phase and an arrest in the G2 phase of the cell cycle.[13] This impairment of the G2/M transition can lead to an increase in polyploid cells, which may contribute to the cytotoxic effects of the drug.
Conclusion and Future Directions
This compound serves as a paradigm for understanding the principles of sequence-specific DNA recognition by small molecules. The detailed knowledge of its mechanism of action, from the fundamental forces driving its binding to its cellular consequences, provides a solid foundation for the rational design of new DNA-binding agents with improved specificity and therapeutic potential. Future research in this area will likely focus on the development of "lexitropsins," synthetic analogs of this compound that can be programmed to recognize and bind to any desired DNA sequence, opening up new avenues for targeted gene regulation and personalized medicine. The continued application of advanced biophysical techniques will be crucial in elucidating the intricate details of these interactions and guiding the development of the next generation of DNA-targeted therapeutics.
References
- 1. Microscopic Rearrangement of Bound Minor Groove Binders Detected by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. surface.syr.edu [surface.syr.edu]
- 6. med.upenn.edu [med.upenn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular structure of the this compound-d(CGCGATATCGCG) complex: DNA conformation in an alternating AT segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of equilibrium binding affinity of distamycin and this compound to the synthetic deoxyoligonucleotide sequence d(GGTATACC)2 by quantitative DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. The minor-groove binding DNA-ligands this compound, distamycin A and berenil cause polyploidisation via impairment of the G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Basis for Netropsin-DNA Minor Groove Binding: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Netropsin, a natural product isolated from Streptomyces netropsis, is a well-characterized polyamide that demonstrates potent antimicrobial and antiviral activities. Its biological function is intrinsically linked to its ability to bind to the minor groove of double-stranded DNA, with a strong preference for A/T-rich sequences. This binding event interferes with essential cellular processes such as replication and transcription, making this compound a paradigm for understanding DNA-ligand recognition and a foundational model for the design of synthetic sequence-specific DNA-binding agents. This technical guide provides a comprehensive overview of the structural basis for this compound's interaction with DNA, presenting key quantitative data, detailed experimental methodologies, and visual representations of the binding mechanism and associated analytical workflows.
The Structural Architecture of the this compound-DNA Complex
The high-affinity and sequence-specific binding of this compound to the DNA minor groove is a thermodynamically favorable process, driven primarily by enthalpic contributions.[1][2] This interaction is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.
1.1. Sequence Specificity and Recognition:
This compound exhibits a strong preference for binding to sequences of at least four consecutive A·T base pairs.[3][4] The specificity is not primarily dictated by direct hydrogen bonding to the base edges, but rather by the unique steric and electrostatic environment of the A/T-rich minor groove. The absence of the exocyclic amino group of guanine in the minor groove of A/T tracts provides a snug, deep, and narrow binding pocket that is sterically complementary to the crescent shape of the this compound molecule.[2][4] Conversely, the presence of the guanine N2-amino group in G·C base pairs creates a steric clash that prevents the deep penetration of this compound required for high-affinity binding.[2][4]
1.2. Key Molecular Interactions:
X-ray crystallography and NMR spectroscopy have provided atomic-level insights into the this compound-DNA complex.[5][6][7][8] The key interactions stabilizing the complex include:
-
Hydrogen Bonds: The amide nitrogens of the this compound backbone form bifurcated hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine on the floor of the minor groove.[3][5][8] These interactions are crucial for the correct positioning and orientation of the drug within the groove.
-
Van der Waals Contacts: Close van der Waals interactions occur between the pyrrole rings of this compound and the C2 hydrogens of adenine residues, as well as the sugar-phosphate backbone of the DNA.[3][4] These contacts are critical for the sequence-reading ability of the molecule.
-
Electrostatic Interactions: The positively charged guanidinium and amidinium groups at the termini of this compound interact favorably with the negatively charged phosphate backbone of DNA, contributing to the overall binding affinity.[7]
-
Displacement of Water: The binding of this compound into the minor groove displaces the "spine of hydration," a structured network of water molecules typically found in A/T-rich regions.[8][9] The release of these water molecules contributes favorably to the binding entropy.[1][2]
The binding of this compound induces conformational changes in the DNA, including a slight widening of the minor groove and a bending of the helical axis.[3][9]
Quantitative Analysis of this compound-DNA Binding
The interaction between this compound and DNA has been extensively quantified using various biophysical techniques. The following tables summarize key thermodynamic and structural parameters reported in the literature.
Table 1: Thermodynamic Parameters for this compound-DNA Interaction
| DNA Sequence | Technique | Binding Constant (K) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| poly(dA-dT)·poly(dA-dT) | ITC | 2.84 x 10⁸ M⁻¹ (at 25°C) | -11.5 | -9.3 | 2.2 | [2] |
| poly(dA)·poly(dT) | ITC | - | - | - | - | [1] |
| d(CGCGAATTCGCG)₂ | ITC | - | - | - | - | [1] |
| d(CTGAnPTTCAG)₂ | Fluorescence Titration | ~10⁵ M⁻¹ (at 25°C) | -29 kJ/mol (~-6.9) | -12 kJ/mol (~-2.9) | +55 J/mol·K (~4.1 at 25°C) | [10] |
Note: Values from different studies may vary due to different experimental conditions (e.g., temperature, buffer composition, ionic strength). Conversion: 1 cal = 4.184 J.
Table 2: Structural Parameters of the this compound-DNA Complex from Crystallography
| DNA Sequence | PDB ID | Resolution (Å) | Key Hydrogen Bond Distances (Å) | Minor Groove Width (Å) | Reference |
| d(CGCGATATCGCG) | 1DNE | 2.4 | N/A (Disordered model) | Narrow | [6][7] |
| d(CGCAATTGCG) | - | 2.4 | Amide to A(N3)/T(O2) | - | [5] |
| C-G-C-G-A-A-T-T-BrC-G-C-G | - | - | Amide NH to Adenine N3 and Thymine O2 | Widened by 0.5-2.0 Å | [8][9] |
Experimental Protocols
The study of this compound-DNA interactions relies on a suite of biophysical and structural biology techniques. Detailed methodologies for key experiments are provided below.
3.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
-
Instrumentation: An isothermal titration calorimeter (e.g., from Malvern Panalytical, TA Instruments).
-
Sample Preparation:
-
Prepare a solution of the DNA oligomer of interest (typically 10-100 µM) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Prepare a concentrated solution of this compound (typically 10-20 times the DNA concentration) in the identical buffer. Thoroughly degas both solutions.
-
-
Experimental Procedure:
-
Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 5-10 µL) of the this compound solution into the DNA solution.
-
Record the heat change after each injection.
-
As a control, perform a separate titration of this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change peaks to obtain the heat evolved per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract Kₐ, ΔH, and n.
-
3.2. DNase I Footprinting
DNase I footprinting is used to identify the specific DNA sequence where a ligand binds. The bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" in the cleavage pattern.
-
Materials:
-
DNA fragment of interest, radioactively or fluorescently labeled at one 5' end.
-
This compound solution at various concentrations.
-
DNase I.
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂).
-
Stop solution (e.g., formamide, EDTA, loading dyes).
-
Denaturing polyacrylamide gel.
-
-
Experimental Procedure:
-
Incubate the end-labeled DNA with varying concentrations of this compound to allow binding equilibrium to be reached.
-
Add a predetermined, limited amount of DNase I to each reaction and incubate for a short, defined period to achieve partial digestion (on average, one cut per DNA molecule).
-
Stop the reaction by adding the stop solution.
-
Denature the DNA fragments by heating.
-
Separate the fragments by size on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
-
Data Analysis:
-
The region where this compound binds will appear as a gap in the ladder of DNA fragments compared to the control lane (no this compound), indicating protection from DNase I cleavage. The size of the footprint reveals the size of the binding site.
-
3.3. X-ray Crystallography
This technique provides high-resolution, three-dimensional structural information of the this compound-DNA complex.
-
Methodology:
-
Crystallization: Co-crystallize the purified DNA oligonucleotide with this compound. This is typically achieved using the hanging drop or sitting drop vapor diffusion method, screening a wide range of crystallization conditions (precipitants, pH, temperature).
-
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.
-
Structure Solution: The phases of the diffracted X-rays are determined using methods such as molecular replacement (if a similar structure is known) or experimental phasing.
-
Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined computationally to improve its fit to the experimental diffraction data, resulting in a final, high-resolution structure.
-
Visualizing Interactions and Workflows
Graphical representations are invaluable for understanding the complex relationships in molecular biology. The following diagrams, generated using the DOT language, illustrate the this compound-DNA binding mechanism and a typical experimental workflow.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 3. Solution structure of the DNA complex with a quinacrine-netropsin hybrid molecule by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. DNase I footprinting [gene.mie-u.ac.jp]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of this compound-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in drug 13C NMR chemical shifts as a tool for monitoring interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Recognition: A Deep Dive into the Thermodynamics of Netropsin-DNA Interaction
For Immediate Release
This technical guide provides an in-depth exploration of the thermodynamic principles governing the interaction between Netropsin and DNA. Tailored for researchers, scientists, and professionals in drug development, this document dissects the core energetic factors that drive the binding of this well-known minor groove binder to its DNA target. Through a comprehensive review of key experimental data, this guide aims to illuminate the complex interplay of forces that underpin molecular recognition in this classic drug-DNA system.
Core Thermodynamic Principles of this compound-DNA Binding
The interaction of this compound with the minor groove of DNA, particularly at A/T-rich sequences, is a finely tuned process governed by a delicate balance of enthalpic and entropic contributions. The binding is predominantly enthalpy-driven, signifying that the formation of favorable interactions, such as hydrogen bonds and van der Waals contacts between the drug and the DNA, is the primary driving force for complex formation.[1][2] However, the entropic component, which relates to the change in the system's disorder, also plays a crucial, and at times, complex role.
A significant finding in the study of this compound-DNA thermodynamics is the observation of two distinct, thermodynamically different binding modes at a single AATT binding site.[3][4][5] Isothermal Titration Calorimetry (ITC) experiments have revealed that this compound can form two types of complexes, each with a unique thermodynamic signature.[3][4][5] One complex is characterized by a more favorable binding enthalpy, while the other is associated with a less favorable enthalpy but a more favorable entropy.[6] This phenomenon has been attributed to different bound conformations of this compound within the minor groove, potentially involving the displacement or inclusion of water molecules.[6][7]
Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic parameters for the interaction of this compound with various DNA sequences, as determined by different experimental techniques.
Table 1: Thermodynamic Parameters of this compound Binding to a d(GCGAATTCGC)2 Duplex at 25°C
| Parameter | Value | Unit | Reference |
| Binding Constant (K) | ~10⁹ | M⁻¹ | [1] |
| Gibbs Free Energy (ΔG°) | -11.5 | kcal/mol | [2] |
| Enthalpy (ΔH°) | -9.3 | kcal/mol | [2] |
| Entropy (TΔS°) | +2.2 | kcal/mol | Calculated |
Table 2: Thermodynamic Parameters for the Two Binding Modes of this compound to an AATT-Containing Hairpin DNA
| Binding Mode | Binding Constant (K) | Enthalpy (ΔH°) | Entropy (TΔS°) |
| High Affinity | Higher | Less Favorable | More Favorable |
| Low Affinity | Lower | More Favorable | Less Favorable (often negative) |
Note: Specific values for the two binding modes are highly dependent on the specific DNA sequence and experimental conditions. The table illustrates the general trend observed.
Table 3: Heat Capacity Change (ΔCp) for this compound Binding
| DNA Construct | ΔCp | Unit | Key Observation | Reference |
| AATT-containing hairpin | -0.19 (Site 1) | kcal mol⁻¹ K⁻¹ | Typical for minor groove binding, suggesting water displacement. | [8] |
| AATT-containing hairpin | Break at ~303 K (Site 2) | kcal mol⁻¹ K⁻¹ | Suggests the involvement of a bridging water molecule in the lower affinity complex. | [7][8] |
Experimental Protocols
The thermodynamic characterization of the this compound-DNA interaction relies on a suite of biophysical techniques. The primary method for directly measuring the heat changes associated with binding is Isothermal Titration Calorimetry (ITC).
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a biomolecular interaction. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (DNA) at a constant temperature. The resulting heat changes are measured and used to determine the binding affinity (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated using the relationship: ΔG° = -RTlnKₐ = ΔH° - TΔS°.
Methodology:
-
Sample Preparation: Highly purified and accurately concentrated solutions of this compound and the target DNA oligomer are prepared in the same buffer to minimize heats of dilution.
-
Instrumentation: A high-sensitivity isothermal titration calorimeter is used. The sample cell is filled with the DNA solution, and the injection syringe is filled with the this compound solution.
-
Titration: A series of small, precise injections of the this compound solution are made into the DNA solution. The heat change after each injection is measured.
-
Data Analysis: The raw data, a series of heat spikes for each injection, are integrated to obtain the heat change per mole of injectant. This is then plotted against the molar ratio of this compound to DNA. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site or two-site model) to extract the thermodynamic parameters.[4][5]
Other Supporting Techniques
-
DNase I Footprinting: This technique can be used to determine sequence-dependent binding constants by analyzing the protection pattern of DNA from enzymatic cleavage upon this compound binding at different temperatures.[9][10]
-
Mass Spectrometry (MS), Polyacrylamide Gel Electrophoresis (PAGE), and Nuclear Magnetic Resonance (NMR) Spectroscopy: These methods have been used to confirm the stoichiometry of the this compound-DNA complex and to provide evidence for the existence of two distinct bound species, ruling out alternative explanations such as a this compound-induced DNA structural transition.[3][4][5]
Visualizing the Thermodynamics of Interaction
To better understand the concepts discussed, the following diagrams illustrate key experimental and logical workflows.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Caption: Relationship between key thermodynamic parameters.
Conclusion
The thermodynamic landscape of the this compound-DNA interaction is multifaceted, characterized by a dominant enthalpic driving force and the intriguing presence of multiple binding modes. Understanding these thermodynamic signatures is paramount for the rational design of new DNA-binding agents with improved affinity and specificity. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the principles of molecular recognition in the pursuit of novel therapeutics. The complexity of this seemingly simple interaction underscores the intricate nature of drug-DNA recognition and highlights the power of thermodynamic analysis in unraveling its fundamental mechanisms.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Break in the heat capacity change at 303 K for complex binding of this compound to AATT containing hairpin DNA constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Break in the Heat Capacity Change at 303 K for Complex Binding of this compound to AATT Containing Hairpin DNA Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic data from drug-DNA footprinting experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
A Deep Dive into Netropsin: Unraveling its DNA Binding Affinity and Sequence Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netropsin, a naturally occurring oligopeptide antibiotic, has long been a subject of intense scientific scrutiny due to its remarkable ability to bind to the minor groove of DNA with high affinity and specificity. This property has not only made it a valuable tool in molecular biology for studying DNA-protein interactions but has also positioned it as a foundational scaffold for the design of synthetic DNA-binding agents with therapeutic potential. This technical guide provides a comprehensive overview of this compound's binding characteristics, detailing the quantitative aspects of its affinity, the nuances of its sequence preference, and the experimental methodologies employed to elucidate these features.
Core Concepts of this compound-DNA Interaction
This compound binds to the minor groove of B-form DNA, demonstrating a strong preference for sequences rich in adenine (A) and thymine (T) base pairs.[1][2] The molecule's elongated, crescent shape complements the curvature of the DNA minor groove. Its structure, featuring two N-methylpyrrole carboxamide units and two positively charged terminal guanidinium and amidinium groups, is crucial for its binding mechanism.
The binding is primarily driven by a combination of forces:
-
Hydrogen Bonding: The amide NH groups of the this compound backbone form hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine, which are exposed in the minor groove.[3]
-
Van der Waals Interactions: Close van der Waals contacts are formed between the pyrrole rings of this compound and the walls of the minor groove, contributing to the stability of the complex.[3]
-
Electrostatic Interactions: The positively charged termini of this compound interact favorably with the negatively charged phosphate backbone of DNA.[4]
This multi-faceted interaction displaces the "spine of hydration," a structured layer of water molecules typically found in the minor groove of A/T-rich DNA, a process that is entropically favorable and contributes to the high binding affinity.[3] The presence of G-C base pairs disrupts the binding due to the steric hindrance from the exocyclic amino group of guanine in the minor groove.[5][6]
Quantitative Analysis of Binding Affinity
The affinity of this compound for various DNA sequences has been quantified using several biophysical techniques. The following table summarizes key binding data from the literature.
| DNA Sequence | Method | Binding Constant (K) | Dissociation Constant (Kd) | Gibbs Free Energy (ΔG) | Enthalpy (ΔH) | Reference |
| poly[d(AT)]·poly[d(AT)] | Calorimetry | 2.84 x 10⁸ M⁻¹ (at 25°C) | - | -11.5 kcal/mol | -9.3 kcal/mol | [5] |
| d(GGTATACC)₂ | DNase I Footprinting | 1.0 x 10⁵ M⁻¹ (at 25°C) | - | - | -3.75 kcal/mol | [7] |
| SELEX 1 (with AATT sites) | SPR | ~10⁷ M⁻¹ (strong site) | 20 - 30 nM | - | - | [8] |
| SELEX 2 (with AATT sites) | SPR | - | 20 - 30 nM | - | - | [8] |
Note: Direct comparison of values should be made with caution due to variations in experimental conditions (e.g., temperature, buffer composition).
Sequence Specificity of this compound Binding
This compound exhibits a clear preference for binding to contiguous stretches of four or more A/T base pairs.[9] However, the specific arrangement of these base pairs can significantly influence binding affinity.
| Preferred Binding Motifs | Comments | References |
| AATT | Generally a high-affinity binding site. | [4][9][10] |
| AAAA/TTTT | Also a strong binding site, often comparable to AATT. | [9] |
| TTAA | Lower affinity compared to AATT. | [9] |
| TATA | Significantly lower affinity. The TpA step is known to decrease binding affinity for many minor groove binders. | [9] |
| ATAT | Generally disfavored compared to homopolymeric A/T tracts. | [9] |
The flanking sequences surrounding the core A/T-rich binding site can also modulate this compound's binding affinity.[4]
Experimental Protocols
A variety of experimental techniques are employed to characterize the binding of this compound to DNA. Below are detailed outlines of some of the key methodologies.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (DNA). This allows for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Methodology:
-
Sample Preparation: A solution of the target DNA (e.g., a hairpin duplex containing the binding site) is placed in the sample cell of the calorimeter. A concentrated solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer (e.g., BPES buffer: 20 mM NaCl, 20 mM phosphate, 0.1 mM EDTA, pH 7.0) to minimize heat of dilution effects.[4]
-
Titration: A series of small, precise injections of the this compound solution are made into the DNA solution while the temperature is kept constant.
-
Data Acquisition: The heat released or absorbed after each injection is measured by the instrument.
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of this compound to DNA, is fitted to a binding model. This fitting provides the thermodynamic parameters of the interaction.[4]
Quantitative DNase I Footprinting
This technique identifies the specific DNA sequences to which a ligand binds and can be adapted to determine binding constants. The principle is that a bound ligand protects the DNA from cleavage by the DNase I enzyme.
Methodology:
-
DNA Preparation: A DNA fragment of interest is radioactively or fluorescently labeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixtures, resulting in partial, random cleavage of the DNA.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
Analysis: The gel is autoradiographed or imaged. The regions where this compound is bound will show a "footprint," a gap in the ladder of DNA fragments, as the enzyme was prevented from cutting. By quantifying the disappearance of bands at specific concentrations of this compound, one can calculate the binding affinity for each site.[7][11][12]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a powerful technique for determining the stoichiometry and binding affinity of non-covalent complexes like this compound-DNA.
Methodology:
-
Sample Preparation: Solutions containing a fixed concentration of the DNA hairpin and varying concentrations of this compound are prepared in a volatile buffer (e.g., ammonium acetate) to be compatible with mass spectrometry.[4]
-
Injection: The samples are introduced into the mass spectrometer via electrospray ionization, which gently transfers the non-covalent complexes from solution to the gas phase.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The free DNA and the this compound-DNA complexes will have distinct m/z values.
-
Data Analysis: By analyzing the relative intensities of the peaks corresponding to the free and bound DNA at different this compound concentrations, the binding constant can be determined.[4]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Methodology:
-
Chip Preparation: A DNA oligonucleotide containing the target binding site is immobilized on the surface of a sensor chip.
-
Binding and Dissociation: A solution containing this compound is flowed over the chip surface (association phase), followed by a flow of buffer alone (dissociation phase).
-
Signal Detection: The binding of this compound to the immobilized DNA causes a change in the refractive index, which is detected and recorded in a sensorgram (a plot of response units versus time).
-
Data Analysis: The kinetic parameters of the interaction (association rate constant, k_a, and dissociation rate constant, k_d) are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is then calculated as k_d / k_a.[8]
Visualizing this compound-DNA Interaction and Experimental Workflow
The Logic of this compound's Sequence-Specific Binding
Caption: Logical flow of how this compound's structural features lead to specific, high-affinity binding in the DNA minor groove.
General Experimental Workflow for Binding Affinity Determination
Caption: A generalized workflow for determining the binding affinity of this compound to a specific DNA sequence.
Conclusion
This compound remains a cornerstone for understanding the principles of DNA minor groove recognition. Its well-defined binding mode, characterized by a strong preference for A/T-rich sequences and a binding process driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions, has been thoroughly investigated through a variety of robust experimental techniques. The quantitative data and methodologies presented in this guide offer a detailed resource for researchers aiming to leverage the properties of this compound in their work, whether for fundamental studies of DNA interactions or for the rational design of novel DNA-targeted therapeutics. The continued exploration of this compound and its analogs promises to yield deeper insights into the complex language of molecular recognition at the genomic level.
References
- 1. Genome-Targeted Drug Design: Understanding the this compound-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Regulation of Congocidine (this compound) Biosynthesis and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular origin of DNA-drug specificity in this compound and distamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Determination of equilibrium binding affinity of distamycin and this compound to the synthetic deoxyoligonucleotide sequence d(GGTATACC)2 by quantitative DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A host–guest approach for determining drug–DNA interactions: an example using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Netropsin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netropsin hydrochloride is a well-characterized polyamide antibiotic originally isolated from Streptomyces netropsis. It is a DNA minor groove binding agent with a strong preference for AT-rich sequences. This property has made it a valuable tool in molecular biology and a scaffold for the design of new therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, including detailed experimental protocols and its mechanism of action.
Physicochemical Properties
The fundamental physicochemical properties of this compound hydrochloride are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various research and development settings.
Table 1: General Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆N₁₀O₃ · 2HCl | [1] |
| Molecular Weight | 503.39 g/mol | [1] |
| Appearance | Faintly yellow powder | |
| Melting Point | 225-228 °C | [2] |
| Predicted pKa | 14.37 ± 0.70 | Chemicalize |
Table 2: Solubility Profile of this compound Hydrochloride
| Solvent | Solubility | Source |
| Water | 20 mg/mL (requires sonication) | [3][4] |
| DMSO | 125 mg/mL (requires sonication) | [3][4] |
| Ethanol | Soluble | |
| Methanol | Soluble in methanol (30 mg/ml) | [5] |
| Dimethylformamide (DMF) | TBD | [6] |
TBD: To Be Determined
Table 3: Spectroscopic Properties of this compound Hydrochloride
| Property | Wavelength(s) | Notes | Source |
| UV-Vis λmax | 236 nm, 296 nm | In aqueous solution | Thermo Fisher Scientific |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are protocols for key experiments related to this compound hydrochloride.
Melting Point Determination
The melting point of this compound hydrochloride can be determined using the capillary method with a calibrated melting point apparatus.[7][8]
Protocol:
-
Ensure the this compound hydrochloride sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Solubility Determination
The equilibrium solubility of this compound hydrochloride can be determined by the shake-flask method.
Protocol:
-
Add an excess amount of this compound hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of this compound hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility in mg/mL or other appropriate units.
pKa Determination by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined by monitoring the change in UV absorbance as a function of pH.[9][10][11][12][13]
Protocol:
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or DMSO).
-
Add a small, constant volume of the this compound hydrochloride stock solution to each buffer solution to obtain a final concentration suitable for UV-Vis analysis.
-
Measure the UV-Vis spectrum (e.g., 200-400 nm) of each solution.
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
Plot the absorbance at the selected wavelength(s) against the pH.
-
The pKa can be determined from the midpoint of the resulting sigmoidal curve.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for assessing the stability of this compound hydrochloride and separating it from potential degradation products.[14][15][16][17][18]
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 296 nm).
-
Temperature: 25 °C.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.[19][20][21][22][23]
-
-
Analysis: Analyze the stressed samples by HPLC to demonstrate that the method can separate the intact drug from all degradation products.
Mechanism of Action: DNA Minor Groove Binding
This compound hydrochloride exerts its biological activity by binding to the minor groove of double-stranded DNA, with a high affinity for AT-rich sequences. This interaction is non-intercalative and is driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. The binding of this compound to the DNA minor groove can interfere with essential cellular processes such as DNA replication and transcription, leading to its antibiotic and antiviral effects.
Visualizations
Chemical Structure of this compound Hydrochloride
Caption: Chemical structure of this compound hydrochloride.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Signaling Pathway: this compound-DNA Interaction
Caption: Mechanism of this compound's interaction with DNA.
References
- 1. This compound Streptomyces netropsis, = 98 HPLC and TLC, powder 18133-22-7 [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. toku-e.com [toku-e.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. thinksrs.com [thinksrs.com]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 11. ijper.org [ijper.org]
- 12. metfop.edu.in [metfop.edu.in]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. turkjps.org [turkjps.org]
- 16. researchgate.net [researchgate.net]
- 17. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 18. sciencescholar.us [sciencescholar.us]
- 19. ema.europa.eu [ema.europa.eu]
- 20. iagim.org [iagim.org]
- 21. database.ich.org [database.ich.org]
- 22. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 23. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
The Molecular Recognition of DNA by Netropsin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netropsin, a naturally occurring oligopeptide antibiotic, is a well-characterized DNA minor groove binding agent with a strong preference for A-T rich sequences. Its ability to selectively recognize and bind to specific DNA sequences has made it a foundational model for understanding DNA-ligand interactions and a scaffold for the design of synthetic DNA-binding molecules with therapeutic potential. This technical guide provides an in-depth overview of the molecular mechanisms governing this compound-DNA recognition, detailed experimental protocols for studying these interactions, and a summary of the key quantitative data that define this process.
Core Principles of this compound-DNA Recognition
This compound binds to the minor groove of B-DNA, displacing the spine of hydration.[1][2] This interaction is non-intercalative and is driven by a combination of forces that collectively contribute to its high affinity and sequence specificity.
Structural Basis of Interaction
X-ray crystallography and NMR spectroscopy have revealed the atomic-level details of the this compound-DNA complex.[1][2][3] The crescent-shaped this compound molecule fits snugly into the narrow minor groove of A-T rich DNA sequences.[4] This binding is stabilized by a network of hydrogen bonds between the amide NH groups of this compound and the N3 atoms of adenine and O2 atoms of thymine on the floor of the minor groove.[1][2]
Van der Waals interactions also play a crucial role in the specificity of this compound.[1][2] Close contacts between the pyrrole rings of this compound and the C2-H of adenine contribute to the preference for A-T tracts.[1][2] The presence of a G-C base pair would introduce a bulky amino group from guanine into the minor groove, sterically hindering the binding of this compound.[5]
Sequence Specificity
This compound exhibits a strong preference for sequences containing at least four consecutive A-T base pairs.[1] The binding affinity is influenced by the specific sequence within the A-T tract, with a lower affinity observed for sites containing a 5'-TA-3' step.[6][7] This suggests that local DNA conformation, influenced by base stacking, plays a role in recognition.
Thermodynamic Profile
The binding of this compound to DNA is a thermodynamically favorable process, characterized by a high binding affinity (Ka in the range of 10^5 to 10^9 M⁻¹).[8][9][10] The interaction is primarily enthalpy-driven, indicating the formation of strong, favorable interactions such as hydrogen bonds.[8][11] The binding is also associated with a positive entropy change, which is attributed to the release of water molecules from the minor groove and the displacement of condensed counterions.[8][11]
Quantitative Data on this compound-DNA Interaction
The following tables summarize the quantitative thermodynamic and binding affinity data for the interaction of this compound with various DNA sequences.
Table 1: Thermodynamic Parameters of this compound-DNA Binding
| DNA Sequence | Method | Temperature (°C) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| poly[d(AT)]·poly[d(AT)] | Calorimetry | 25 | -11.5 | -9.3 | +2.2 | [12] |
| poly[d(GC)]·poly[d(GC)] | Calorimetry | 25 | -5.6 | +2.5 | +8.1 | [12] |
| d(GGTATACC)₂ | DNase I Footprinting | 25 | -6.8 | -3.75 | +3.05 | [9] |
| d(CTGAnPTTCAG)₂ | Fluorescence Titration | 25 | -6.9 | -2.9 | +4.0 | [13] |
Table 2: Binding Constants (Ka) of this compound for Various DNA Sequences
| DNA Sequence | Method | Ka (M⁻¹) | Reference |
| poly[d(AT)]·poly[d(AT)] | Calorimetry | 2.84 x 10⁸ | [12] |
| Calf Thymus DNA | CD Spectroscopy | 2.9 x 10⁵ | [10] |
| d(GGTATACC)₂ | DNase I Footprinting | 1.0 x 10⁵ | [9] |
Experimental Protocols for Studying this compound-DNA Interactions
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the protocols for key experiments used to characterize the this compound-DNA interaction.
DNase I Footprinting
DNase I footprinting is used to identify the specific binding site of this compound on a DNA fragment.[9][14]
Experimental Workflow for DNase I Footprinting
Caption: Workflow for DNase I footprinting to identify this compound binding sites.
Protocol:
-
DNA Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with ³²P.[9]
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.5 mM DTT).[15] Incubate for a sufficient time to reach equilibrium (e.g., 17 hours at room temperature).[15]
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture and incubated for a short period (e.g., 2-8 minutes) to introduce on average one nick per DNA molecule.[9][15]
-
Reaction Quenching: The digestion is stopped by adding a solution containing a chelating agent (e.g., EDTA) and a denaturant.[16]
-
Analysis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" on the gel.[14]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of this compound-DNA binding.[17][18][19]
Experimental Workflow for Isothermal Titration Calorimetry
Caption: Workflow for Isothermal Titration Calorimetry of this compound-DNA binding.
Protocol:
-
Sample Preparation: Prepare solutions of DNA and this compound in the same buffer (e.g., 20 mM phosphate, 20 mM NaCl, 0.1 mM EDTA, pH 7.0).[3] The DNA concentration in the sample cell is typically in the micromolar range, and the this compound concentration in the syringe is 10-20 times higher.
-
Titration: A series of small injections of the this compound solution are made into the DNA solution in the calorimeter cell at a constant temperature (e.g., 25°C).[3]
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of this compound to DNA. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the this compound-DNA complex in solution.[20][21]
Experimental Workflow for NMR Spectroscopy
Caption: Workflow for NMR spectroscopy to study the this compound-DNA complex.
Protocol:
-
Sample Preparation: The DNA sample is dissolved in a suitable buffer, often containing D₂O for solvent suppression (e.g., 10% D₂O/90% BPES buffer (20 mM NaCl, 20 mM phosphate, 0.1 mM EDTA), pH 7.0).[3] this compound is titrated into the DNA solution.
-
Data Acquisition: 1D and 2D NMR spectra (e.g., ¹H, ¹³C, NOESY, COSY) are acquired on a high-field NMR spectrometer.[3][20]
-
Data Analysis: The chemical shifts of the DNA and this compound protons are assigned. Intermolecular Nuclear Overhauser Effects (NOEs) between this compound and DNA protons are identified to determine their spatial proximity. This information is then used to calculate a high-resolution 3D structure of the complex.[21]
X-ray Crystallography
X-ray crystallography provides a static, high-resolution 3D structure of the this compound-DNA complex in the solid state.[22][23]
Experimental Workflow for X-ray Crystallography
Caption: Workflow for determining the structure of a this compound-DNA complex by X-ray crystallography.
Protocol:
-
Crystallization: A highly purified and concentrated solution of the this compound-DNA complex is prepared. Crystallization conditions are screened using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the crystal's unit cell dimensions and space group. The phase problem is solved, and an electron density map is calculated. An atomic model of the this compound-DNA complex is built into the electron density map and refined to obtain the final high-resolution structure.[22][23]
Biological Implications and Logical Relationships
The binding of this compound to the DNA minor groove has significant biological consequences, primarily through the inhibition of DNA-dependent processes.
Interference with Transcription Factor Binding
This compound can compete with minor groove-binding proteins, such as the High Mobility Group A (HMGA) proteins, for binding to A-T rich sequences in promoter regions.[24][25] By occupying these sites, this compound can disrupt the assembly of transcription initiation complexes and thereby modulate gene expression.[24][25]
Logical Relationship: Inhibition of HMGA1-Mediated Transcription
Caption: this compound competitively inhibits the binding of HMGA1 to A-T rich promoters.
Effects on DNA Replication and Transcription
By binding to DNA, this compound can interfere with the progression of DNA and RNA polymerases, leading to the inhibition of replication and transcription.[4] It has also been shown to specifically enhance transcriptional termination at certain terminator sites.[26]
Cell Cycle Effects
Studies have shown that this compound can cause a prolongation of the G1 phase and an arrest in the G2 phase of the cell cycle, leading to increased polyploidisation.[13]
Conclusion
The molecular recognition of DNA by this compound is a well-defined process characterized by high affinity and specificity for A-T rich sequences in the minor groove. This interaction is driven by a combination of enthalpically favorable hydrogen bonding and van der Waals interactions, as well as an entropically favorable release of bound water and counterions. The detailed understanding of this interaction, facilitated by the experimental techniques outlined in this guide, has been instrumental in the field of molecular recognition and continues to inform the design of novel DNA-targeted therapeutics. For researchers and drug development professionals, a thorough grasp of these core principles and experimental methodologies is essential for the rational design and evaluation of next-generation DNA-binding agents.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. The molecular origin of DNA-drug specificity in this compound and distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Optical microscopy and multinuclear NMR investigation of the liquid crystalline this compound–DNA complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. surface.syr.edu [surface.syr.edu]
- 8. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 10. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The minor-groove binding DNA-ligands this compound, distamycin A and berenil cause polyploidisation via impairment of the G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNase I footprinting [gene.mie-u.ac.jp]
- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microscopic Rearrangement of Bound Minor Groove Binders Detected by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]
- 23. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of bifunctional this compound-related minor groove-binding ligands on mammalian type I DNA topoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound specifically enhances RNA polymerase II termination at terminator sites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Pharmacology of Netropsin
Disclaimer: Extensive research has revealed a significant lack of publicly available data on the classical pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of Netropsin. Its historical use as a research tool and concerns regarding its toxicity profile may have limited extensive in vivo pharmacokinetic studies. This guide, therefore, focuses on the well-documented molecular pharmacology and experimental applications of this compound, providing a comprehensive overview of its mechanism of action, interaction with biological targets, and methodologies for its study.
Introduction to this compound
This compound is a polyamide antibiotic originally isolated from Streptomyces netropsis. It is a well-characterized DNA minor groove binder with a strong preference for AT-rich sequences.[1] This property has made it an invaluable tool in molecular biology for studying DNA-protein interactions and a scaffold for the design of sequence-specific DNA binding agents. While it possesses antibiotic and antiviral properties, its clinical application has been limited by its toxicity.[2]
Molecular Mechanism of Action
This compound's biological effects are primarily a consequence of its high-affinity binding to the minor groove of B-form DNA. This interaction is non-covalent and sequence-specific, targeting runs of four or more A-T base pairs. The binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.[3] X-ray crystallography and NMR studies have revealed that the amide NH groups of this compound form bifurcated hydrogen bonds with the N3 atoms of adenine and O2 atoms of thymine on opposite DNA strands.[3]
A key and well-studied mechanism of action is its ability to interfere with the binding of architectural transcription factors, such as the high mobility group A1 (HMGA1) protein. HMGA1 binds to AT-rich sequences in gene promoters to facilitate the assembly of transcriptional machinery. By occupying these binding sites, this compound can competitively inhibit the binding of HMGA1, thereby modulating gene expression.[3]
Quantitative Data on this compound Interactions
The following tables summarize the available quantitative data regarding the in vivo administration and in vitro bioactivity of this compound.
Table 1: In Vivo Administration of this compound
| Animal Model | Condition | Route of Administration | Dose | Outcome | Reference |
| Mouse (C57BL/6) | Endotoxemia (LPS-induced) | Intraperitoneal (i.p.) | 25 mg/kg | Improved survival | [3] |
Table 2: In Vitro Bioactivity and DNA Binding Affinity of this compound
| Assay Type | System/Target | Concentration/Parameter | Value | Reference |
| Macrophage Transfection | Attenuation of NOS2 promoter activity | This compound Concentration | 10 µM and 25 µM | [3] |
| Electrophoretic Mobility Shift Assay (EMSA) | Interference with HMGA1-DNA binding | This compound Concentration | 0.25 µM | [3] |
| Quantitative DNase I Footprinting | Binding to d(GGTATACC)2 | Association Constant (Ka) at 25°C | 1.0 x 10⁵ M⁻¹ | [4] |
| Calorimetry | Binding to polymeric DNA | Association Constant (K) at 25°C | ~10⁹ M⁻¹ | [5] |
| Thermal Denaturation | Complex with NOS2 Oct DNA | Melting Temperature (Tm) Shift | +13°C | [3] |
| Biosensor-SPR | Inhibition of HMGA2-DNA interaction | IC₅₀ | Not specified | [6] |
Experimental Protocols
Murine Model of Endotoxemia
This protocol describes the in vivo administration of this compound to study its effects in a mouse model of lipopolysaccharide (LPS)-induced endotoxemia.[3]
Animals: Male C57BL/6 wild-type mice, 6–8 weeks of age.
Reagents:
-
Lipopolysaccharide (LPS) from E. coli serotype O26:B6
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable vehicle
Procedure:
-
Prepare a solution of this compound in the vehicle.
-
Administer a single dose of 25 mg/kg this compound via intraperitoneal (i.p.) injection.
-
Thirty minutes after the this compound injection, administer a 40 mg/kg i.p. injection of LPS.
-
Monitor the mice for survival at regular intervals (e.g., every 10 hours) for a total of 90 hours.
-
A control group receiving vehicle instead of this compound should be run in parallel.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the interference of this compound with the binding of a protein (e.g., HMGA1) to a specific DNA probe.[3][7]
Reagents:
-
Radiolabeled (e.g., ³²P) or fluorescently labeled DNA probe containing the target binding site.
-
Purified HMGA1 peptide.
-
This compound solution (e.g., 0.25 µM).
-
Binding buffer.
-
Polyacrylamide gel.
-
TBE buffer.
Procedure:
-
Incubate the HMGA1 peptide with the labeled DNA probe in the binding buffer.
-
In a separate reaction, pre-incubate the DNA probe with this compound before adding the HMGA1 peptide.
-
Allow the binding reactions to proceed at room temperature.
-
Load the reaction mixtures onto a native polyacrylamide gel.
-
Run the gel at a constant current in TBE buffer.
-
Dry the gel and visualize the bands by autoradiography or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates protein binding, and a reduction in this shift in the presence of this compound indicates interference.
NMR Spectroscopy for DNA Binding Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the molecular interactions between this compound and DNA at atomic resolution.[3]
Materials:
-
This compound.
-
Synthetic DNA oligonucleotide (e.g., 10-bp core fragment of the NOS2 promoter Oct site: 5′-GCAAAATAGC-3′).
-
NMR buffer.
Procedure:
-
Acquire 1D proton (¹H) NMR spectra of this compound alone and the DNA oligonucleotide alone in the NMR buffer.
-
Titrate the DNA solution into the this compound solution and acquire a series of 1D ¹H NMR spectra at different molar ratios.
-
Acquire 2D Nuclear Overhauser Effect Spectroscopy (NOESY) data for the this compound-DNA complex.
-
Analyze the chemical shift perturbations in the this compound resonances upon DNA titration to identify the protons involved in the interaction.
-
Analyze the intermolecular NOEs in the 2D NOESY spectrum to determine the close spatial proximities between this compound and DNA protons, confirming the binding mode and orientation in the minor groove.
Molecular Modeling of the this compound-DNA Complex
Molecular dynamics simulations can provide a structural model of the this compound-DNA complex and insights into the stabilizing interactions.[3]
Software and Force Fields:
-
Molecular modeling software such as YASARA, AMBER, or GROMACS.
-
A suitable force field, for example, Yamber3.[3]
Procedure:
-
Generate an initial homology model of the this compound-DNA complex, for example, by docking this compound into the minor groove of the target DNA sequence.
-
Solvate the complex in a water box with appropriate counter-ions.
-
Perform energy minimization using a steepest descent algorithm to relieve any steric clashes.
-
Conduct a simulated annealing protocol to allow the system to explore different conformational states.
-
Run a molecular dynamics simulation for a sufficient duration (e.g., 500 ps) at constant temperature and pressure (e.g., 298 K and 1 atm).[3]
-
Analyze the trajectory to determine the stable binding mode, hydrogen bonding patterns, and other interactions between this compound and the DNA.
Signaling Pathway and Experimental Workflow Visualizations
This compound's Interference with the HMGA1-NOS2 Signaling Pathway
The following diagram illustrates the mechanism by which this compound attenuates the inflammatory response by interfering with the HMGA1-mediated induction of the NOS2 gene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of equilibrium binding affinity of distamycin and this compound to the synthetic deoxyoligonucleotide sequence d(GGTATACC)2 by quantitative DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Origins of this compound binding affinity and specificity: correlations of thermodynamic and structural data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
in-silico modeling of Netropsin-DNA complexes
An In-Depth Technical Guide to the In-Silico Modeling of Netropsin-DNA Complexes
Introduction
This compound is a natural product known for its antiviral and antimicrobial properties, which stem from its ability to bind to the minor groove of double-stranded DNA.[1][2] This binding is highly specific, showing a strong preference for A/T-rich sequences.[3] Understanding the atomic-level details of this interaction is crucial for the rational design of new DNA-targeted therapeutic agents. In-silico modeling, encompassing techniques like molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, provides a powerful lens to investigate the structural, energetic, and dynamic aspects of this compound-DNA complexes.[4][5] This guide offers a technical overview of the core computational methodologies employed, presenting protocols, quantitative data, and logical workflows for researchers in drug discovery and computational biology.
Molecular Docking of this compound-DNA Complexes
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies are used to identify the most favorable binding pose within the DNA minor groove. A systematic computational analysis of 57 noncovalent DNA minor groove binders benchmarked several common docking protocols, including GOLD, GLIDE, CDOCKER, and AUTODOCK.[6][7] The results indicated that GOLD and GLIDE were particularly reliable for modeling nucleic acid-ligand complexes, showing a smaller deviation between the best-scoring pose and the lowest RMSD pose.[7][8]
Experimental Protocol: Molecular Docking
-
Receptor and Ligand Preparation :
-
DNA Structure : Obtain a high-resolution 3D structure of the target DNA sequence from the Protein Data Bank (PDB), such as d(CGCGATATCGCG) (PDB ID: 1DNE).[9][10] If an experimental structure is unavailable, it can be built using software like Amber's NAB module.
-
Ligand Structure : Generate the 3D structure of this compound using a molecular builder. Optimize its geometry and assign partial charges using a quantum mechanical method (e.g., B3LYP/6-31G*) or a force-field-based method like AMBER's antechamber module.[7]
-
-
Grid Generation : Define a docking grid box that encompasses the minor groove of the target DNA sequence, typically focusing on the A/T-rich binding site.
-
Docking Simulation : Perform the docking calculation using a chosen algorithm (e.g., GOLD, AutoDock, GLIDE).[6] The program will systematically sample different conformations and orientations of this compound within the defined grid.
-
Scoring and Pose Selection : The docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are selected for further analysis.
-
Post-Docking Analysis : The best pose is analyzed to evaluate key interactions, such as hydrogen bonds and van der Waals contacts, between this compound and the DNA minor groove.[11] Re-docking into a known crystal structure can be used to validate the protocol by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose.
Docking Workflow Visualization
Caption: Workflow for molecular docking of this compound to a DNA target.
Quantitative Data: Docking Protocol Benchmarking
| Docking Protocol | Key Finding | Reference |
| GOLD | Orientation of the best score pose is closer to the lowest RMSD pose. Reliable for nucleic acid-ligand complexes. | [7][8] |
| GLIDE | Similar to GOLD, shows smaller conformational deviation in poses compared to other protocols. | [7][8] |
| CDOCKER | Included in a systematic benchmark of DNA minor groove binders. | [6] |
| AUTODOCK | Included in a systematic benchmark of DNA minor groove binders. | [6] |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-DNA complex in a simulated physiological environment. These simulations can reveal conformational changes, fluctuations of the complex, the stability of hydrogen bonds, and the role of solvent molecules over time.[12] Simulations of this compound-DNA complexes have shown that the complex remains stable in aqueous conditions over nanosecond timescales.[7]
Experimental Protocol: MD Simulation
-
System Setup :
-
Initial Coordinates : Use the best-ranked pose from molecular docking or an experimental structure (e.g., PDB: 101D) as the starting point.[13]
-
Force Field Selection : Choose an appropriate force field. The AMBER force fields are widely used and well-parameterized for nucleic acid simulations.[14][15][16] Topologies for this compound can be generated using tools like antechamber.[14]
-
Solvation : Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Ionization : Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
-
Energy Minimization : Perform energy minimization to remove steric clashes and relax the system. This is typically done in a multi-stage process, first restraining the complex and minimizing the solvent, then gradually releasing the restraints.
-
Equilibration :
-
NVT Ensemble (Heating) : Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the complex and slowly reduced.
-
NPT Ensemble (Density Equilibration) : Equilibrate the system at the target temperature and pressure (e.g., 1 atm) to achieve the correct density. This step ensures the system is stable before the production run.
-
-
Production MD : Run the simulation for the desired length of time (e.g., 5 ns to 100 ns or longer) without restraints.[7][17] Trajectory coordinates are saved at regular intervals for analysis.
-
Trajectory Analysis :
-
RMSD : Calculate the Root Mean Square Deviation to assess the structural stability of the DNA and the ligand over time.
-
RMSF : Calculate the Root Mean Square Fluctuation to identify flexible regions of the complex.
-
Hydrogen Bonds : Analyze the formation and lifetime of hydrogen bonds between this compound and DNA, which are critical for binding specificity.[17][18]
-
Binding Energy : Calculate interaction energies (van der Waals and electrostatic) between the ligand and the receptor.
-
MD Simulation Workflow Visualization
Caption: General workflow for Molecular Dynamics (MD) simulations.
Quantitative Data: Structural Analysis from MD Simulations
| Parameter | Observation for this compound-DNA | Significance | Reference |
| RMSD | Complexes are stable and do not undergo noticeable fluctuations during 5 ns simulations. | Confirms the stability of the binding pose. | [6][7] |
| RMSF | The average flexibility of this compound is reduced upon binding to DNA (e.g., from 0.088 nm to 0.055 nm). | Indicates a loss of mobility, contributing an entropic penalty to binding. | [19] |
| Hydrogen Bonds | This compound forms 3-4 stable hydrogen bonds with the floor of the minor groove, primarily with A(N3) and T(O2) atoms. | These interactions are key to the specificity for A/T-rich sequences. | [10][18][19] |
| Binding Energy (MM) | The binding energy for two this compound molecules to a 16-mer DNA was calculated to be -2821.18 kcal/mol. | Indicates a highly stable complex relative to the free components. | [3] |
Binding Free Energy Calculations
While MD simulations provide qualitative insights, binding free energy calculations offer a quantitative prediction of binding affinity (ΔG). Several methods are employed, ranging from rigorous alchemical free energy calculations to more approximate end-point methods like MM/PBSA and MM/GBSA.[20][21]
Experimental Protocols
A. Thermodynamic Integration (TI) TI is an alchemical free energy method that calculates the free energy difference between two states by "mutating" one molecule into another along a non-physical pathway.[4]
-
Define Thermodynamic Cycle : A thermodynamic cycle is constructed to relate the binding free energies of two ligands (or a ligand to a dummy molecule for absolute binding free energy) to the free energy of mutation in solution and in the complex.[13]
-
Setup Simulations : A series of MD simulations are run at discrete intermediate steps (λ-windows) between the initial and final states.
-
Calculate dH/dλ : At each λ-window, the derivative of the Hamiltonian with respect to λ is calculated.
-
Integrate : The free energy change is obtained by numerically integrating the ensemble average of dH/dλ over the λ pathway. This is performed for the ligand in solution and in the DNA complex.
-
Calculate ΔΔG : The relative binding free energy (ΔΔG) is calculated from the results of the thermodynamic cycle.
B. Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA & MM/GBSA) These are popular end-point methods that calculate the binding free energy by combining molecular mechanics energies with continuum solvation models.[21][22]
-
Generate Snapshots : A single, stable MD trajectory of the this compound-DNA complex is generated. Snapshots (frames) are extracted from this trajectory.
-
Calculate Energy Components : For each snapshot, the following energy terms are calculated for the complex, the receptor (DNA), and the ligand (this compound) separately:
-
Calculate ΔGbind : The binding free energy is calculated as the difference between the energy of the complex and the sum of the energies of the receptor and ligand.
-
Entropy (Optional) : The entropic contribution (-TΔS) can be estimated using methods like normal-mode analysis, though this is computationally expensive and often omitted when comparing relative affinities.
Binding Free Energy Workflow Visualization
Caption: Workflow for MM/PBSA binding free energy calculation.
Quantitative Data: Binding Free Energy of this compound-DNA
| Method | DNA Sequence | Calculated ΔG (kcal/mol) | Experimental ΔG (kcal/mol) | Reference |
| Potential of Mean Force (PMF) | AT-rich | -13.2 | -12.7 (for poly(dAdT)) | [2] |
| Thermodynamic Integration (TI) | d(CGCGAAAAACGCG) | Relative ΔG reflects experimental results for this compound vs. Distamycin. | -12.1 to -12.7 (depending on sequence) | [4][20] |
| MM/PBSA | Not specified | Often used for rough estimates and ranking. | - | [20][24] |
| MM/GBSA | Not specified | Popular for its balance of speed and accuracy. | - | [20][21] |
Conclusion
The provides invaluable, atomistic insights into the principles of minor groove recognition. Molecular docking serves as an effective starting point to generate plausible binding poses, which can be further refined and validated through molecular dynamics simulations. MD simulations reveal the stability of the complex and the dynamic nature of the key interactions. Finally, binding free energy calculations, from the rigorous TI to the efficient MM/PBSA and MM/GBSA methods, allow for a quantitative assessment of binding affinity. Together, these computational tools form a powerful, integrated approach for characterizing ligand-DNA interactions and guiding the structure-based design of next-generation DNA-binding agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Accurate Estimation of the Standard Binding Free Energy of this compound with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. Molecular dynamics simulations and free energy calculations of this compound and distamycin binding to an AAAAA DNA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular dynamics simulations shed light on the enthalpic and entropic driving forces that govern the sequence specific recognition between this compound and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of computational methods to model DNA minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Molecular structure of the this compound-d(CGCGATATCGCG) complex: DNA conformation in an alternating AT segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. or.niscpr.res.in [or.niscpr.res.in]
- 16. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 17. researchgate.net [researchgate.net]
- 18. A host–guest approach for determining drug–DNA interactions: an example using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]
- 22. Frontiers | In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents [frontiersin.org]
- 23. Protocol for MM/PBSA Molecular Dynamics Simulations of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Netropsin's Intricate Dance with Non-B DNA Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netropsin, a well-characterized minor groove binding agent, has long been a subject of intense scientific scrutiny for its preferential binding to AT-rich regions of duplex DNA. However, the ever-expanding landscape of DNA topology has revealed a diverse array of non-canonical secondary structures, collectively known as non-B DNA. These structures, including G-quadruplexes, i-motifs, triplexes, and cruciforms, are increasingly recognized for their critical roles in fundamental biological processes such as DNA replication, transcription, and telomere maintenance. Consequently, understanding the interactions of small molecules like this compound with these non-B DNA architectures is paramount for the rational design of novel therapeutic agents and molecular probes. This technical guide provides a comprehensive overview of the current state of knowledge on this compound's binding to various non-B DNA structures, with a focus on quantitative binding data, detailed experimental methodologies, and the logical frameworks for studying these interactions.
This compound Binding to G-Quadruplex DNA
G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences. These structures are of significant interest as they are found in telomeric regions and gene promoter sequences, making them attractive targets for anticancer drug design.
Quantitative Binding Data
This compound has been shown to interact with G-quadruplex DNA, exhibiting a binding stoichiometry of 2:1 (this compound:quadruplex) with the [d(TGGGGT)]4 quadruplex. The binding is primarily an entropically driven process, with a smaller, favorable enthalpic contribution.
| DNA Structure | Ligand | K a (M⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Experimental Technique | Reference |
| [d(TGGGGT)]₄ | This compound | - | 2 | -2.53 | -5.49 | Isothermal Titration Calorimetry | [1] |
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Experimental workflow for Isothermal Titration Calorimetry.
This compound Binding to Triplex DNA
DNA triplexes are formed when a third strand of DNA binds in the major groove of a DNA duplex. These structures have potential applications in gene targeting and antigene therapies.
Quantitative Binding Data
This compound has been demonstrated to bind to intramolecular DNA triplexes without displacing the third strand.[2] The binding affinity and thermodynamic consequences vary depending on the specific triplex structure and the experimental conditions. For a parallel intramolecular triplex containing TA:T and GG:C triplets, this compound exhibits a 1:1 binding stoichiometry with an association constant (Ka) of approximately 1 x 10⁷ M⁻¹.[3] In contrast, the binding to an antiparallel triplex is stronger, with a Ka of about 1 x 10⁸ M⁻¹.[3] Interestingly, while this compound binding stabilizes the antiparallel triplex, it has no discernible effect on the thermal stability of the parallel triplex.[3] Spectroscopic and calorimetric studies on another triplex system revealed that this compound binding is enthalpically more favorable to the triplex than to the corresponding duplex and decreases the cooperativity of the triplex-to-duplex melting transition.[2]
| DNA Structure | Ligand | K a (M⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | Experimental Technique | Reference |
| Parallel Intramolecular Triplex | This compound | ~1 x 10⁷ | 1 | -37 (for triplex formation) | Circular Dichroism & UV Melting | [3][4] |
| Antiparallel Intramolecular Triplex | This compound | ~1 x 10⁸ | 1 | - | Circular Dichroism & UV Melting | [3][4] |
Experimental Workflow: Circular Dichroism (CD) Spectroscopy
Experimental workflow for Circular Dichroism titration.
This compound Binding to i-Motif and Cruciform DNA: A Research Gap
Despite the growing interest in i-motif and cruciform DNA structures for their potential roles in gene regulation and as targets for therapeutic intervention, there is a conspicuous absence of published research detailing the specific binding of this compound to these conformations. Extensive literature searches did not yield quantitative binding data (such as K a or K d values), stoichiometry, or detailed thermodynamic parameters for the interaction of this compound with either i-motifs or cruciforms (including Holliday junctions).
This knowledge gap presents a significant opportunity for future research. Investigating how a well-characterized minor groove binder like this compound interacts with the unique structural features of i-motifs (intercalated C-C⁺ base pairs) and cruciforms (four-way junctions) could provide valuable insights into the principles of small molecule recognition of these non-B DNA forms. Such studies would be instrumental in the development of selective probes and potential therapeutic agents targeting these important structures.
Detailed Experimental Protocols
Circular Dichroism (CD) Spectroscopy for this compound-DNA Binding
Objective: To determine the binding affinity and stoichiometry of this compound to a non-B DNA structure and to observe any conformational changes in the DNA upon binding.
Materials:
-
Purified DNA oligonucleotide capable of forming the desired non-B structure.
-
This compound dihydrochloride.
-
Buffer solution (e.g., 10 mM sodium cacodylate, 0.2 mM EDTA, pH 7.0; ionic strength may need to be adjusted with NaCl or MgCl₂ to stabilize the DNA structure).[3][4]
-
CD spectropolarimeter.
-
Quartz cuvette with a defined path length (e.g., 1 cm).
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the DNA oligonucleotide in the chosen buffer. The concentration should be determined accurately by UV absorbance at 260 nm using the appropriate molar extinction coefficient.
-
Prepare a concentrated stock solution of this compound in the same buffer.
-
To induce the formation of the desired non-B DNA structure, the DNA solution may require specific annealing procedures (e.g., heating to 90-95°C followed by slow cooling) and the presence of specific cations (e.g., K⁺ for G-quadruplexes, acidic pH for i-motifs, Mg²⁺ for some triplexes).[3]
-
-
CD Titration:
-
Place a known volume and concentration of the DNA solution into the quartz cuvette.
-
Record the initial CD spectrum of the free DNA over a desired wavelength range (e.g., 220-350 nm).
-
Add a small aliquot of the concentrated this compound solution to the cuvette.
-
Mix thoroughly and allow the solution to equilibrate for a defined period (e.g., 2-5 minutes).
-
Record the CD spectrum of the DNA-Netropsin complex.
-
Repeat the addition of this compound aliquots, recording a spectrum after each addition, until no further significant changes in the CD signal are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the raw CD data for buffer and this compound absorbance.
-
Select a wavelength where the change in the CD signal upon this compound binding is maximal (e.g., in the induced CD band of the ligand, typically >300 nm).[4]
-
Plot the change in CD signal (Δθ) at the chosen wavelength against the total concentration of this compound.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model or a cooperative binding model) using non-linear least-squares regression analysis to determine the binding constant (K a ) and the number of binding sites (n).[4]
-
Isothermal Titration Calorimetry (ITC) for this compound-DNA Binding
Objective: To obtain a complete thermodynamic profile (K a , n, ΔH, and ΔS) of the interaction between this compound and a non-B DNA structure.
Materials:
-
Purified DNA oligonucleotide.
-
This compound dihydrochloride.
-
Dialysis buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Isothermal titration calorimeter.
Protocol:
-
Sample Preparation:
-
Prepare the DNA and this compound solutions in the same, precisely matched buffer. It is crucial to dialyze both the DNA and the buffer extensively against the final buffer to minimize heat signals from buffer mismatch.
-
Determine the concentrations of the DNA and this compound solutions accurately.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment:
-
Fill the sample cell of the calorimeter with the DNA solution (e.g., 10-50 µM).
-
Fill the injection syringe with the this compound solution (e.g., 100-500 µM). The concentration of the ligand in the syringe should ideally be 10-20 times that of the macromolecule in the cell.
-
Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the this compound solution into the DNA solution, with sufficient time between injections for the signal to return to baseline (e.g., 180-300 seconds).[1]
-
Perform a control experiment by injecting the this compound solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per injection (ΔH inj ).
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site, two-sites, or sequential binding model) to determine the association constant (K a ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations: ΔG = -RTln(K a ) and ΔG = ΔH - TΔS.
-
X-ray Crystallography for this compound-DNA Complexes
Objective: To determine the three-dimensional structure of this compound in complex with a non-B DNA structure at atomic resolution.
Materials:
-
Highly purified DNA oligonucleotide.
-
This compound dihydrochloride.
-
Crystallization screening kits.
-
Cryoprotectant solutions.
-
X-ray diffraction equipment.
Protocol:
-
Complex Formation and Purification:
-
Mix the DNA and this compound in a specific molar ratio (e.g., 1:1.2) to ensure saturation of the binding sites.
-
The complex may be purified by methods such as size-exclusion chromatography to ensure homogeneity.
-
-
Crystallization:
-
Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop).
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using commercially available or custom-made screens. For DNA-drug complexes, common precipitants include polyethylene glycols (PEGs) and various salts.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth over time.
-
-
Crystal Harvesting and Data Collection:
-
Once suitable crystals are obtained, they are carefully harvested and cryo-cooled in a stream of liquid nitrogen to prevent radiation damage during X-ray exposure. A cryoprotectant is typically added to the crystal before freezing.
-
Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods such as molecular replacement (if a similar structure is available) or experimental phasing.
-
Build an initial model of the DNA-Netropsin complex into the resulting electron density map.
-
Refine the atomic model against the experimental diffraction data to improve its accuracy and agreement with the data.
-
Validate the final structure using various quality control metrics.
-
Conclusion
This compound, a classic minor groove binder, exhibits complex and structure-dependent interactions with non-B DNA. While its binding to G-quadruplexes and triplexes has been characterized to some extent, revealing nuanced thermodynamic profiles and binding modes, its interactions with i-motifs and cruciform structures remain largely unexplored. This technical guide has summarized the available quantitative data, provided detailed experimental workflows and protocols, and highlighted a significant gap in the current research landscape. Further investigation into the binding of this compound and other small molecules to the full spectrum of non-B DNA structures is crucial for advancing our understanding of DNA recognition and for the development of next-generation, structure-specific therapeutic agents.
References
- 1. Selective Binding of Distamycin A Derivative to G-Quadruplex Structure [d(TGGGGT)]4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug binding to higher ordered DNA structures: this compound complexation with a nucleic acid triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circular dichroism and UV melting studies on formation of an intramolecular triplex containing parallel T*A:T and G*G:C triplets: this compound complexation with the triplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Exploring the Cytotoxicity of Netropsin in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netropsin, a naturally occurring polyamide antibiotic, has garnered significant interest in the field of oncology for its unique mechanism of action as a DNA minor groove binder. By preferentially binding to AT-rich sequences of the DNA minor groove, this compound can displace architectural transcription factors and inhibit the catalytic activity of essential enzymes involved in DNA replication and topology, such as topoisomerase II. This interference with fundamental cellular processes can lead to cell cycle arrest and the induction of apoptosis, making this compound a compelling candidate for anticancer drug development. This technical guide provides a comprehensive overview of the cytotoxicity of this compound in various cancer cell lines, detailing its mechanism of action, experimental protocols for its evaluation, and the signaling pathways it modulates.
Data Presentation: Cytotoxicity of this compound (Analogs) in Human Cancer Cell Lines
While comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in publicly available literature, studies on this compound analogs and conjugates provide valuable insights into its potential cytotoxic efficacy. It has been noted that this compound itself can exhibit high IC50 values in some cell lines, which may be attributed to its low cell permeability[1][2]. The following tables summarize the available quantitative data on the cytotoxic effects of this compound derivatives.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| Human Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | This compound-Acridine Hybrid | Not specified, but showed sensitivity | [3] |
| Human Colorectal Cancer | ||||
| DLD-1 | Colorectal Adenocarcinoma | This compound | Similar to HCT116 (value not provided) | |
| HCT116 | Colorectal Carcinoma | This compound | Similar to DLD-1 (value not provided) | |
| Human Leukemia | ||||
| L1210 | Leukemia | This compound-Acridine Hybrid | Efficient growth inhibitor | [3] |
| P388 | Leukemia | This compound-Acridine Hybrid | Moderate in vivo activity | [3] |
Mechanism of Action
This compound's cytotoxic effects are primarily attributed to its ability to bind to the minor groove of DNA, which in turn disrupts two critical cellular processes: transcription factor binding and topoisomerase II activity.
Interference with HMGA Transcription Factors
High Mobility Group A (HMGA) proteins are architectural transcription factors that bind to AT-rich DNA sequences in the minor groove, playing a crucial role in gene regulation. This compound, by competing for the same binding sites, can displace HMGA proteins, thereby interfering with the transcription of their target genes[3][4][5]. This disruption of gene expression can halt cell proliferation and contribute to cell death.
Inhibition of Topoisomerase II
DNA topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. This compound and its analogs have been shown to inhibit the catalytic activity of topoisomerase II[6]. This inhibition leads to the stabilization of topoisomerase II-DNA cleavage complexes, resulting in DNA double-strand breaks. The accumulation of DNA damage triggers a DNA damage response, which can lead to cell cycle arrest and apoptosis[7].
Signaling Pathways
The cytotoxic effects of this compound are mediated through the activation of specific signaling pathways that control the cell cycle and apoptosis.
Cell Cycle Arrest
The DNA damage induced by this compound, primarily through topoisomerase II inhibition, activates cell cycle checkpoints. This often results in an arrest at the G2/M phase, preventing the cell from entering mitosis with damaged DNA[8][9][10][11][12]. This G2/M arrest provides the cell with an opportunity to repair the DNA damage; however, if the damage is too extensive, the cell is directed towards apoptosis.
Apoptotic Pathway
This compound-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. The DNA damage and cellular stress caused by this compound can lead to changes in the expression of Bcl-2 family proteins, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2[10][13][14][15]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates, ultimately leading to apoptotic cell death[16][17][18][19].
Experimental Workflows and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range, based on its in vitro activity of displacing HMGA proteins, is in the low micromolar to nanomolar range, though higher concentrations may be required to observe significant cytotoxicity[1][5]. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator[20][21][22].
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time, harvest the cells (including floating cells in the medium) by trypsinization (for adherent cells) and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after this compound treatment and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data can be used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound demonstrates cytotoxic potential against various cancer cell lines, primarily through its action as a DNA minor groove binder. By interfering with the binding of HMGA transcription factors and inhibiting topoisomerase II, this compound triggers a cascade of events leading to cell cycle arrest and apoptosis. The detailed protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the anticancer properties of this compound and its derivatives. Future research should focus on optimizing the delivery and cellular uptake of this compound to enhance its therapeutic efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. This compound improves survival from endotoxaemia by disrupting HMGA1 binding to the NOS2 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Natural Compounds with HMGA-Interfering Activities and Cancer Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and bis-netropsin analogs as inhibitors of the catalytic activity of mammalian DNA topoisomerase II and topoisomerase cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AM251 induces apoptosis and G2/M cell cycle arrest in A375 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 13. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Expression Pattern of Bcl-2 and Bax in the Tumor and Stromal Cells in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The p75(NTR) tumor suppressor induces cell cycle arrest facilitating caspase mediated apoptosis in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mediating role of caspase-3 protease in the intracellular mechanism of genistein-induced apoptosis in human prostatic carcinoma cell lines, DU145 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 20. d-nb.info [d-nb.info]
- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Netropsin in DNA Footprinting Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Netropsin in DNA footprinting assays. This powerful technique allows for the precise identification of DNA binding sites and the quantitative analysis of binding affinity, making it an invaluable tool in drug discovery and molecular biology research.
Introduction to DNA Footprinting with this compound
DNA footprinting is a high-resolution method used to identify the specific binding site of a ligand on a DNA molecule. The technique is based on the principle that a bound ligand, such as this compound, protects the DNA from cleavage by a DNA-cleaving agent, typically DNase I. When the cleavage products are separated by size using gel electrophoresis, the binding site appears as a "footprint," a region of the gel with no bands corresponding to the protected DNA segment.
This compound is a well-characterized minor groove binding agent with a strong preference for AT-rich sequences of DNA.[1] Its binding is driven by a combination of hydrogen bonds and van der Waals interactions with the floor of the minor groove.[2] This sequence-specific binding makes this compound an excellent tool for DNA footprinting, both as a primary subject of study and as a control for identifying AT-rich binding sites of other molecules. Quantitative footprinting analysis, where the concentration of this compound is varied, allows for the determination of binding affinities and the ranking of different binding sites.[3][4]
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a DNase I footprinting assay with this compound.
Preparation of End-Labeled DNA Probe
A high-quality, singly end-labeled DNA probe is crucial for a successful footprinting experiment. The DNA fragment of interest should be between 100 and 400 base pairs.[5]
Materials:
-
Plasmid DNA containing the target sequence
-
Restriction enzymes
-
Calf Intestinal Phosphatase (CIP)
-
T4 Polynucleotide Kinase (PNK)
-
[γ-³²P]ATP (for radioactive labeling) or fluorescently labeled primers (for non-radioactive labeling)
-
PCR purification kit
-
Agarose gel electrophoresis system
-
Gel extraction kit
Protocol:
-
Restriction Digest: Digest the plasmid DNA with a restriction enzyme that generates a 5' overhang at one end of the target sequence.
-
Dephosphorylation (for radioactive labeling): Treat the digested DNA with Calf Intestinal Phosphatase (CIP) to remove the 5' phosphate group. This prevents self-ligation and prepares the DNA for labeling.
-
End-Labeling:
-
Radioactive Labeling: Incubate the dephosphorylated DNA with T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP to label the 5' end.
-
Non-Radioactive Labeling: Alternatively, perform PCR using a primer that is fluorescently labeled at the 5' end.
-
-
Second Restriction Digest: Digest the labeled DNA with a second restriction enzyme to release the singly end-labeled probe of the desired length.
-
Purification: Purify the labeled probe using agarose gel electrophoresis followed by gel extraction to remove unincorporated label and other fragments.
This compound-DNA Binding Reaction
Materials:
-
End-labeled DNA probe
-
This compound stock solution
-
Binding Buffer (see Table 2)
-
Nuclease-free water
Protocol:
-
Prepare a series of dilutions of the this compound stock solution in nuclease-free water. The final concentrations should typically range from nanomolar to micromolar, depending on the expected binding affinity.
-
In separate microcentrifuge tubes, combine the end-labeled DNA probe (typically 10,000-20,000 cpm for radioactive probes), and the appropriate volume of diluted this compound.
-
Add Binding Buffer to each tube to the final reaction volume.
-
Include a control reaction with no this compound.
-
Incubate the reactions at room temperature for 30 minutes to allow the this compound to bind to the DNA.
DNase I Digestion
Materials:
-
DNase I (RNase-free)
-
DNase I Dilution Buffer (see Table 2)
-
Stop Solution (see Table 2)
Protocol:
-
Prepare a fresh dilution of DNase I in DNase I Dilution Buffer. The optimal concentration needs to be determined empirically but is typically in the range of 0.01 to 0.1 units/µL.
-
Add the diluted DNase I to each binding reaction and incubate at room temperature for 1-2 minutes. The digestion time should be optimized to achieve, on average, one cleavage event per DNA molecule.
-
Stop the reaction by adding an equal volume of Stop Solution.
Analysis of Cleavage Products
Materials:
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol
-
70% Ethanol
-
Formamide Loading Dye
-
Denaturing polyacrylamide gel (6-8%)
-
TBE Buffer
-
Sequencing ladder of the same DNA fragment (optional, for precise site identification)
-
Phosphorimager or X-ray film (for radioactive detection) or fluorescence scanner (for non-radioactive detection)
Protocol:
-
Purification: Perform a phenol:chloroform extraction to remove proteins, followed by ethanol precipitation to recover the DNA fragments.
-
Resuspension: Resuspend the dried DNA pellet in formamide loading dye.
-
Denaturation: Heat the samples at 90-95°C for 5 minutes to denature the DNA, then immediately place on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis at a constant power until the dye front reaches the desired position.
-
Visualization:
-
Radioactive: Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Non-Radioactive: Scan the gel using a fluorescence scanner.
-
-
Data Analysis: The footprint will appear as a region of diminished band intensity in the lanes containing this compound compared to the control lane.
Data Presentation and Quantitative Analysis
For a quantitative analysis of this compound-DNA binding, the intensity of the bands within the footprint region is measured for each this compound concentration.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from a this compound DNA footprinting experiment. Binding constants (Kₐ) or dissociation constants (Kₑ) can be derived from this data.
| Parameter | Value | Reference |
| This compound Concentration Range | 0 - 25,000 nM | [6] |
| DNA Probe Concentration | 4 nM | [6] |
| Binding Affinity (Kₐ) | ≥ 8 x 10⁷ M⁻¹ | [7] |
| Binding Affinity (Kₑ) | 20 - 30 nM | [8] |
Reagent and Buffer Compositions
The following table provides the compositions of the buffers and solutions used in the protocol.
| Buffer/Solution | Composition | Reference |
| Binding Buffer | 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 0.5 mM DTT, 5% DMSO | [6] |
| DNase I Dilution Buffer | 50 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂ | [6] |
| Stop Solution | 10 mM EDTA, 1 mM NaOH, 0.1% Bromophenol Blue, 80% Formamide | [9] |
Quantitative Analysis Workflow
-
Densitometry: Quantify the intensity of each band in the footprinting gel lanes using densitometry software.
-
Data Normalization: Normalize the band intensities to a control band outside the footprint region to correct for loading variations.
-
Plotting: Plot the normalized band intensity as a function of the this compound concentration.[3][4]
-
Curve Fitting: Fit the data to a binding isotherm (e.g., the Hill equation) to determine the concentration of this compound required for 50% protection of the binding site (the apparent Kₑ).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a DNA footprinting assay with this compound.
Caption: Workflow for a quantitative DNA footprinting assay using this compound.
This compound-DNA Binding Mechanism
This diagram illustrates the binding of this compound to the minor groove of DNA, leading to protection from DNase I cleavage.
Caption: Mechanism of this compound binding to the DNA minor groove and subsequent protection.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Rate enhancements in the DNase I footprinting experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DNase I footprinting [gene.mie-u.ac.jp]
- 7. This compound, a minor groove binding ligand: a potential radioprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. surface.syr.edu [surface.syr.edu]
Application Notes and Protocols: Netropsin in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netropsin is a well-characterized polyamide antibiotic known for its specific binding to the minor groove of double-stranded DNA, showing a strong preference for A-T rich sequences. While this compound itself is not fluorescent, its ability to compete with and displace fluorescent DNA dyes, or to induce conformational changes in DNA that affect the fluorescence of other probes, makes it a valuable tool in fluorescence microscopy. These application notes provide an overview of the principles and protocols for utilizing this compound in fluorescence microscopy-based assays to study DNA-ligand interactions and nuclear architecture.
Principle of Application
The primary application of this compound in fluorescence microscopy relies on its role as a specific, non-fluorescent competitor for DNA binding sites. When used in conjunction with fluorescent DNA stains that also bind to the minor groove, such as DAPI (4',6-diamidino-2-phenylindole), this compound can be used to:
-
Validate the binding site of fluorescent probes: By observing the displacement of a fluorescent dye upon the addition of this compound, researchers can confirm that the dye binds to the minor groove of DNA.
-
Quantify DNA accessibility: The degree to which this compound can displace a fluorescent probe can provide insights into the accessibility of the DNA minor groove, which may be altered by chromatin condensation or the presence of other DNA-binding proteins.
-
Study DNA-protein interactions: this compound can be used to investigate the binding of proteins to the DNA minor groove through competitive displacement assays.
Quantitative Data
As this compound is not a fluorescent dye, its fluorescence properties such as excitation/emission wavelengths, quantum yield, and photostability are not applicable. However, its concentration can be determined by UV-Vis spectrophotometry. For context, the properties of DAPI, a common fluorescent dye used in conjunction with this compound, are provided.
| Parameter | This compound | DAPI (bound to dsDNA) |
| Molar Absorptivity | ε at 296 nm ≈ 21,500 M⁻¹cm⁻¹ | ε at 358 nm ≈ 23,000 M⁻¹cm⁻¹ |
| Excitation Maximum | Not Fluorescent | ~358 nm |
| Emission Maximum | Not Fluorescent | ~461 nm |
| Quantum Yield | Not Applicable | High (increases ~20-fold upon binding to dsDNA) |
| Photostability | Not Applicable | Moderate |
Experimental Protocols
Protocol 1: Competitive Displacement Assay in Fixed Cells
This protocol describes how to use this compound to confirm the minor groove binding of a fluorescent DNA stain (e.g., DAPI) in fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound dihydrochloride stock solution (1 mM in water)
-
DAPI stock solution (1 mg/mL in water)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
This compound Incubation (Test Group):
-
Prepare a working solution of this compound in PBS. A starting concentration range of 1-10 µM is recommended, but should be optimized.
-
Incubate the fixed and permeabilized cells with the this compound working solution for 30-60 minutes at room temperature.
-
-
Control Group:
-
Incubate a separate set of fixed and permeabilized cells with PBS alone for the same duration as the this compound incubation.
-
-
Fluorescent Staining:
-
Washing and Mounting:
-
Wash both groups three times with PBS to remove unbound dyes.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with a filter set appropriate for DAPI (Excitation: ~360 nm, Emission: ~460 nm).
-
Compare the fluorescence intensity of the nuclei between the this compound-treated and control groups. A significant reduction in DAPI fluorescence in the test group indicates competitive displacement by this compound, confirming DAPI's minor groove binding.
-
Protocol 2: General Immunofluorescence with this compound Counterstaining
While this compound is not fluorescent, it can be used in immunofluorescence protocols in a similar manner to other non-fluorescent counterstains to define the nucleus, although this is a less common application. The following is a general guideline.
Materials:
-
Fixed and permeabilized cells on coverslips, stained with primary and fluorescently labeled secondary antibodies.
-
This compound dihydrochloride solution (1-10 µM in PBS).
-
Mounting medium.
Procedure:
-
Immunostaining:
-
Perform standard immunofluorescence staining for the protein of interest.
-
-
This compound Counterstaining:
-
After the final wash step of the secondary antibody incubation, incubate the coverslips with the this compound working solution for 5-10 minutes at room temperature.
-
-
Final Washes and Mounting:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the fluorescently labeled protein of interest. The nucleus, stained with this compound, will not be visible in the fluorescence channels. This approach is useful when a fluorescent nuclear counterstain would interfere with the signal from the antibody.
-
Visualizations
References
Application Notes and Protocols: Netropsin as a Competitive Inhibitor in Protein-DNA Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netropsin is a naturally occurring oligopeptide with potent antibiotic and antiviral properties. Its mechanism of action involves binding to the minor groove of double-stranded DNA, with a strong preference for AT-rich sequences. This characteristic makes this compound an invaluable tool in molecular biology and drug discovery as a competitive inhibitor for studying protein-DNA interactions. By competing with DNA-binding proteins that recognize the minor groove, this compound can be used to validate binding sites, determine binding specificity, and screen for novel inhibitors of protein-DNA interactions.
These application notes provide a comprehensive overview of the use of this compound as a competitive inhibitor in various protein-DNA binding assays. Detailed protocols for key experimental techniques are provided, along with quantitative data to guide experimental design.
Mechanism of Action
This compound binds to the minor groove of B-DNA, primarily at sequences of four or more A-T base pairs. The binding is driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. The crescent shape of the this compound molecule allows it to fit snugly into the narrow minor groove of AT-rich DNA. This binding displaces the spine of hydration present in the minor groove and can induce a slight bending of the DNA helix. The specificity for A-T base pairs arises from close van der Waals contacts between the adenine C-2 hydrogens and CH groups on the pyrrole rings of this compound. The presence of a guanine (G) with its exocyclic amino group in the minor groove sterically hinders this compound binding.[1][2][3]
This sequence-specific binding allows this compound to act as a direct competitive inhibitor for proteins that also bind to the minor groove of DNA, such as the High Mobility Group A (HMGA) proteins.[4][5] By occupying the minor groove, this compound physically blocks the access of these proteins to their target DNA sequences.
Quantitative Data for this compound-DNA Interaction
The following table summarizes key quantitative parameters for the interaction of this compound with DNA, which are essential for designing competitive binding assays.
| Parameter | Value | DNA Sequence/Condition | Reference |
| Binding Affinity (KD) | 20 - 30 nM | To target DNA with AT hook domains | [4] |
| Binding Constant (K) | ~109 M-1 | At 25°C | [6] |
| Binding Free Energy (ΔG°) | -11.5 kcal/mol | At 25°C | [1] |
| Binding Enthalpy (ΔH°) | -9.3 kcal/mol | [1] | |
| IC50 (vs. HMGA2) | 9.30 ± 0.78 nM | [7] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a common technique to study protein-DNA interactions. A labeled DNA probe is incubated with a protein of interest, and the resulting complexes are separated from the free probe by native polyacrylamide gel electrophoresis. Protein-DNA complexes migrate slower than the free probe.[8] this compound can be used as a specific competitor to confirm that the protein of interest binds to the AT-rich minor groove.
Protocol:
-
Probe Preparation:
-
Synthesize and purify complementary oligonucleotides containing the putative protein binding site (ideally with an AT-rich region).
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin, fluorescent dye) tag.[8][9][10]
-
Purify the labeled probe.
-
-
Binding Reaction:
-
Set up binding reactions in a final volume of 20 µL.
-
Combine the following components in order:
-
Nuclease-free water
-
5x Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM KCl, 25 mM MgCl2, 2.5 mM EDTA, 10% glycerol)
-
Poly(dI-dC) (a non-specific competitor to reduce non-specific binding)
-
Protein of interest (at a fixed concentration)
-
Competitive Inhibition: Add increasing concentrations of this compound (e.g., 1 nM to 10 µM). For a negative control, use a reaction with no this compound.
-
-
Incubate at room temperature for 20-30 minutes.
-
Add the labeled DNA probe (at a fixed, low concentration, e.g., 1 nM).
-
Incubate at room temperature for another 20-30 minutes.[11]
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel (e.g., 5% acrylamide in 0.5x TBE buffer).
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C.
-
The electrophoresis time will depend on the size of the probe and the gel percentage.
-
-
Detection:
-
Dry the gel (for radioactive probes) or transfer to a membrane (for biotin-labeled probes).
-
Expose the gel to X-ray film or a phosphorimager screen, or detect using a chemiluminescent or fluorescence imaging system.
-
Expected Results: In the absence of this compound, a slower migrating band corresponding to the protein-DNA complex will be visible. With increasing concentrations of this compound, the intensity of this shifted band should decrease, while the intensity of the free probe band increases, demonstrating specific competition for the DNA binding site.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[12][13] For protein-DNA interaction studies, a DNA oligonucleotide is typically immobilized on the sensor chip surface, and the protein of interest is flowed over the surface. The binding and dissociation are measured as a change in the refractive index.
Protocol:
-
Chip Preparation:
-
Binding Analysis:
-
Equilibrate the chip surface with running buffer (e.g., HBS-EP buffer).
-
Inject the protein of interest at various concentrations over the DNA-immobilized surface to determine its binding kinetics and affinity (association and dissociation rates).[15]
-
-
Competitive Inhibition Assay:
-
Prepare a series of samples containing a fixed concentration of the protein of interest and increasing concentrations of this compound.
-
Inject these mixtures over the DNA-immobilized sensor chip.
-
The binding of the protein to the DNA will be inhibited by this compound, resulting in a lower SPR signal compared to the protein alone.[4]
-
Regenerate the sensor chip surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high salt buffer or low pH solution).
-
Data Analysis: The decrease in the SPR signal in the presence of this compound can be used to determine the IC50 value of this compound for the protein-DNA interaction. This data confirms that this compound competes with the protein for the same binding site on the DNA.[4]
Fluorescence Polarization (FP)
FP is a solution-based technique used to measure molecular binding events. It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][17] In a competitive FP assay, a fluorescently labeled DNA probe is incubated with a protein, resulting in a high polarization value. The addition of a competitor, like this compound, displaces the labeled DNA, leading to a decrease in polarization.[18][19]
Protocol:
-
Assay Setup:
-
Prepare a fluorescently labeled double-stranded DNA probe containing the protein's binding site.
-
In a microplate (e.g., 96-well or 384-well black plate), add the protein of interest at a fixed concentration.
-
Add the fluorescently labeled DNA probe at a fixed, low concentration. This mixture should yield a high fluorescence polarization signal.
-
-
Competition Experiment:
-
To the protein-DNA mixture, add increasing concentrations of this compound.
-
Include controls for the free labeled DNA (low polarization) and the protein-DNA complex without this compound (high polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore used.[20]
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. The resulting sigmoidal curve can be used to determine the IC50 of this compound, which represents the concentration required to displace 50% of the fluorescently labeled DNA from the protein.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. atdbio.com [atdbio.com]
- 3. pnas.org [pnas.org]
- 4. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. affiniteinstruments.com [affiniteinstruments.com]
- 14. Analysis of Protein-DNA Interactions Using Surface Plasmon Resonance and a ReDCaT Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
- 18. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Real-Time Kinetic Analysis of Netropsin-DNA Interactions using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netropsin is a well-characterized minor groove binding agent that exhibits a high affinity for AT-rich sequences of DNA.[1][2] Understanding the kinetics of this interaction is crucial for the development of DNA-targeting therapeutics and for elucidating the mechanisms of gene regulation. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time monitoring of biomolecular interactions, providing quantitative data on association and dissociation rates.[3] This application note provides a detailed protocol for the analysis of this compound binding to DNA using SPR, with a focus on both direct binding and competition assays.
Principle of the Assay
SPR technology measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, a DNA oligonucleotide (the ligand) is immobilized on the sensor surface. An analyte, in this case this compound, is then flowed over the surface. The binding of this compound to the immobilized DNA causes an increase in mass at the surface, which in turn leads to a change in the refractive index that is proportional to the amount of bound analyte. This change is recorded in real-time as a sensorgram, a plot of response units (RU) versus time.[3] From the sensorgram, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.
Key Applications
-
Drug Discovery: Screening and characterization of small molecules that bind to specific DNA sequences.
-
Molecular Biology: Investigating the sequence specificity and binding kinetics of DNA-binding proteins and small molecules.
-
Biophysical Chemistry: Studying the thermodynamics and kinetics of ligand-DNA interactions.
Experimental Overview
The following sections provide detailed protocols for two common SPR-based approaches to study this compound-DNA interactions: a direct binding assay and a competition binding assay. The direct binding assay aims to measure the kinetics of this compound binding directly to immobilized DNA. The competition assay is particularly useful when direct analysis of a small molecule is challenging and involves measuring the displacement of a larger molecule (e.g., a protein) from the DNA by the small molecule inhibitor.
Protocol 1: Direct Kinetic Analysis of this compound Binding to DNA
This protocol outlines the steps for immobilizing a biotinylated DNA oligonucleotide onto a streptavidin-coated sensor chip and subsequently analyzing the direct binding of this compound.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, OpenSPR)
-
Sensor Chip: Streptavidin-coated (SA) sensor chip
-
Ligand: 5'-biotinylated DNA oligonucleotide containing an AT-rich binding site (e.g., 5'-biotin-GGCAATTTGCG-3')
-
Analyte: this compound hydrochloride
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), filtered and degassed.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5
-
Stock Solutions: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water and store at -20°C.
Experimental Workflow
Caption: Workflow for direct SPR analysis of this compound-DNA binding.
Procedure
-
System Preparation:
-
Equilibrate the SPR instrument to 25°C.
-
Prime the system with running buffer until a stable baseline is achieved.
-
-
DNA Immobilization:
-
Inject the biotinylated DNA oligonucleotide (e.g., at 50 nM in running buffer) over the streptavidin sensor surface at a low flow rate (e.g., 10 µL/min).
-
Aim for an immobilization level of approximately 100-200 RU.
-
Wash the surface with running buffer to remove any non-specifically bound DNA.
-
-
Kinetic Analysis:
-
Prepare a series of this compound dilutions in running buffer. A typical concentration range would be from 0.1 nM to 1 µM, spanning at least 10-fold below and above the expected KD.
-
Perform a kinetic analysis cycle for each this compound concentration:
-
Inject running buffer for 60-120 seconds to establish a stable baseline.
-
Inject the this compound solution for 120-180 seconds to monitor the association phase.
-
Switch back to running buffer for 180-300 seconds to monitor the dissociation phase.
-
Inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30-60 seconds to remove any remaining bound analyte.
-
-
Include several buffer-only injections (zero analyte concentration) for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference surface data and the buffer-only runs.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic constants (ka, kd, and KD).
-
Protocol 2: Competition Binding Assay for this compound
This protocol describes a competition assay where this compound competes with a DNA-binding protein (e.g., HMGA2) for binding to an immobilized DNA sequence.[1] This approach is advantageous when the direct binding signal of a small molecule is weak.
Materials and Reagents
-
SPR Instrument and Sensor Chip: As in Protocol 1.
-
Ligand: 5'-biotinylated DNA oligonucleotide with a binding site for both this compound and the competitor protein (e.g., an AT-rich sequence).
-
Analyte 1 (Competitor): A DNA-binding protein that binds to the same site as this compound (e.g., HMGA2).
-
Analyte 2 (Inhibitor): this compound hydrochloride.
-
Running Buffer and Regeneration Solution: As in Protocol 1.
Experimental Workflow
References
- 1. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unraveling the Thermodynamics of Netropsin-DNA Binding using Isothermal Titration Calorimetry (ITC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Netropsin is a well-characterized minor groove binding agent that demonstrates a high affinity and specificity for AT-rich regions of double-stranded DNA. Understanding the thermodynamic driving forces behind this interaction is crucial for the rational design of new DNA-targeting therapeutics. Isothermal Titration Calorimetry (ITC) is a powerful technique that allows for the direct measurement of the heat changes associated with molecular interactions. In a single experiment, ITC can provide a complete thermodynamic profile of the binding event, including the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). This application note provides a detailed protocol for studying the thermodynamics of this compound-DNA interaction using ITC and presents key thermodynamic data from published studies.
Principle of this compound-DNA Interaction
This compound binds to the minor groove of B-DNA, primarily at sequences of four or more consecutive A·T base pairs. The binding is driven by a combination of forces including hydrogen bonding, van der Waals interactions, and electrostatic interactions between the positively charged drug and the negatively charged DNA backbone. The binding of this compound is predominantly an enthalpy-driven process, indicating that the formation of favorable contacts between the drug and DNA is the major contributor to the binding free energy.[1] Interestingly, ITC studies have revealed a complexity in this compound's binding, showing two thermodynamically distinct binding modes at a single AATT site.[2][3]
Caption: Molecular interactions driving this compound binding to the DNA minor groove.
Experimental Protocol: ITC Analysis of this compound-DNA Binding
This protocol provides a general framework for conducting an ITC experiment to characterize the binding of this compound to a specific DNA oligonucleotide.
1. Materials and Reagents:
-
This compound: Purchased from a commercial supplier (e.g., Sigma-Aldrich) and prepared as a stock solution (e.g., 1 mM) in double-distilled water.[4]
-
DNA Oligonucleotide: Synthesized and purified (e.g., HPLC) DNA hairpin or duplex containing the target binding site (e.g., an AATT sequence). The DNA should be dialyzed extensively against the experimental buffer to ensure buffer matching.
-
ITC Buffer: A common buffer is 10 mM sodium cacodylate, 100 mM NaCl, 1 mM EDTA, pH 6.25-7.0.[5][6] It is critical that the this compound and DNA solutions are in identical buffer to minimize heats of dilution.[7]
-
Isothermal Titration Calorimeter: e.g., MicroCal VP-ITC or Nano ITC.[5][6]
2. Sample Preparation:
-
DNA Solution (in the cell): Prepare a dilute DNA solution (e.g., 25 µM) in the ITC buffer.[5] The concentration should be accurately determined using UV-Vis spectrophotometry at 260 nm. Degas the solution before use.
-
This compound Solution (in the syringe): Prepare a this compound solution (e.g., 550 µM) in the identical, degassed ITC buffer.[5] The concentration of the titrant should ideally be 10-20 times that of the macromolecule in the cell.
3. ITC Instrument Setup and Titration:
-
Instrument: Set up the ITC instrument according to the manufacturer's instructions. A common experimental temperature is 25°C.[4][5]
-
Cell Filling: Fill the ITC sample cell (volume is instrument-dependent, e.g., ~1.5 mL for a VP-ITC) with the DNA solution.[5]
-
Syringe Filling: Fill the injection syringe with the this compound solution.
-
Titration Parameters:
-
Injection Volume: A series of small injections (e.g., 5 µL) are added to the sample cell.[5]
-
Injection Spacing: Allow sufficient time between injections (e.g., 180 seconds) for the signal to return to baseline.[5]
-
Number of Injections: A total of up to 45 injections can be performed to ensure saturation of the binding sites.[5]
-
-
Control Experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution. This value will be subtracted from the binding data.
4. Data Analysis:
-
The raw ITC data, a plot of heat flow versus time, is integrated to obtain the heat change per injection.
-
These values are then plotted against the molar ratio of this compound to DNA.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site or two-site binding model) using the analysis software provided with the instrument (e.g., Origin). This fitting procedure yields the thermodynamic parameters: K a (and thus K d ), ΔH, and the stoichiometry (n).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:
-
ΔG = -RTln(K a )
-
ΔG = ΔH - TΔS
-
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Data Presentation: Thermodynamic Parameters of this compound-DNA Interaction
The following table summarizes representative thermodynamic data for the binding of this compound to DNA sequences containing AATT sites, as determined by ITC. Note that some studies report two distinct binding events for a single site, which is reflected in the table.
| DNA Target | Temp (°C) | K a (M⁻¹) | K d (nM) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | n (stoichiometry) | Reference |
| poly[d(AT)]·poly[d(AT)] | 25 | 2.84 x 10⁸ | 3.5 | -9.3 | 2.2 | -11.5 | - | [8] |
| [d(GCGAATTCGC)]₂ | 25 | - | - | -9.2 | - | - | - | [9] |
| Hairpin with AATT site (Mode 1) | 25 | 1.8 x 10⁷ | 55.6 | -10.3 | -0.4 | -9.9 | 0.4 | [4] |
| Hairpin with AATT site (Mode 2) | 25 | 1.0 x 10⁷ | 100 | -4.7 | 4.9 | -9.6 | 0.6 | [4] |
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of this compound-DNA interactions. The ability to directly measure the enthalpic and entropic contributions to binding provides deep insights into the molecular forces governing this interaction. The biphasic binding behavior observed in some ITC experiments highlights the complexity of minor groove recognition and underscores the power of this technique to reveal subtle aspects of molecular interactions that may not be apparent with other methods.[6] The protocols and data presented here serve as a valuable resource for researchers in drug design and molecular recognition aiming to utilize ITC for their studies.
References
- 1. pnas.org [pnas.org]
- 2. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. pnas.org [pnas.org]
- 9. Research Portal [scholarship.libraries.rutgers.edu]
Application Notes and Protocols: Synthesis and Evaluation of Netropsin Analogues for Targeted DNA Recognition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and evaluation of Netropsin analogues designed for sequence-specific DNA recognition. The following sections detail the chemical synthesis of these minor groove binders, methods to assess their DNA binding affinity and specificity, and protocols for their characterization.
Introduction to this compound and its Analogues
This compound is a naturally occurring polyamide that demonstrates a strong preference for binding to the minor groove of A/T-rich sequences in double-stranded DNA.[1] Its ability to recognize specific DNA sequences has made it a foundational structure for the design of synthetic analogues with modified sequence specificities and enhanced biological activities.[1][2] These analogues are valuable tools in molecular biology and are being explored as potential therapeutic agents for their antibacterial, antiviral, and anticancer properties.[1][3] The design of this compound analogues often involves the substitution of the N-methylpyrrole rings with other heterocyclic moieties to alter their DNA sequence recognition properties.[4][5]
Synthesis of this compound Analogues
The synthesis of this compound analogues can be achieved through various chemical strategies, including both solid-phase and solution-phase methods. A general route for the semi-automated synthesis of new this compound and bis-Netropsin analogues has been established, allowing for the creation of libraries of compounds for screening.[1]
General Synthetic Workflow
The synthesis typically involves the coupling of heterocyclic building blocks, such as N-methylpyrrole carboxylic acids, followed by the addition of terminal functionalities. A generalized workflow for the synthesis is depicted below.
Caption: General workflow for the synthesis of this compound analogues.
Experimental Protocol: Solid-Phase Synthesis of a this compound Analogue
This protocol describes a general method for the solid-phase synthesis of a simple this compound analogue.
-
Resin Preparation: Start with a suitable resin, such as a Wang resin, functionalized with an appropriate linker.
-
First Amino Acid Coupling: Swell the resin in a suitable solvent (e.g., DMF). Couple the first protected heterocyclic amino acid to the resin using a standard coupling agent like DCC/HOBt or BOP.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using a solution of piperidine in DMF.
-
Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps with subsequent protected heterocyclic amino acids to build the desired polyamide chain.
-
Cleavage from Resin: Once the desired sequence is assembled, cleave the analogue from the resin using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final compound using NMR spectroscopy and mass spectrometry.[1]
Evaluation of DNA Binding
Several biophysical techniques can be employed to characterize the DNA binding affinity and sequence selectivity of the synthesized this compound analogues.
DNA Binding Affinity and Specificity Analysis Workflow
The following diagram illustrates the typical workflow for assessing the DNA binding properties of a newly synthesized this compound analogue.
References
- 1. Semi-Automatic Synthesis, Antiproliferative Activity and DNA-Binding Properties of New this compound and bis-Netropsin Analogues | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antimicrobial activity of some this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
Application Notes and Protocols: Netropsin as a Tool for Studying DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netropsin is a naturally occurring antibiotic and antiviral agent that acts as a minor groove binder, preferentially binding to AT-rich sequences of B-DNA.[1][2][3] This specific interaction with DNA makes this compound a valuable tool for researchers studying DNA-protein interactions, which are fundamental to DNA repair processes. By competing with DNA repair proteins for binding sites in the minor groove, this compound can be used to investigate the roles of these proteins in maintaining genomic integrity.[4][5] These application notes provide an overview of how this compound can be utilized in the laboratory, including detailed protocols for key experiments and quantitative data to aid in experimental design.
This compound's ability to bind to the minor groove is primarily driven by hydrogen bonding, van der Waals forces, and electrostatic interactions.[5][6] It displaces the spine of hydration present in the minor groove of AT-rich regions.[3] This binding can alter DNA conformation, for instance, by straightening curved A-tracts, and can inhibit the binding of proteins that recognize these specific DNA sequences.[4][7]
Quantitative Data for this compound-DNA Interactions
The following tables summarize key quantitative data regarding the interaction of this compound with DNA, which is essential for designing and interpreting experiments.
Table 1: Binding Affinities of this compound to DNA
| DNA Sequence | Method | Binding Affinity (Ka, M-1) | Dissociation Constant (Kd, nM) | Reference |
| d(GGTATACC)2 | Quantitative DNase I Footprinting | 1.0 x 105 | - | [8] |
| SELEX 1 (AT-rich) | Surface Plasmon Resonance (SPR) | - | 20 - 30 | [4] |
| SELEX 2 (AT-rich) | Surface Plasmon Resonance (SPR) | - | 20 - 30 | [4] |
Table 2: Inhibition of Protein-DNA Interactions by this compound
| Protein | DNA Sequence | Method | IC50 (nM) | Reference |
| HMGA2 | SELEX 1 | Surface Plasmon Resonance (SPR) | 5.5 | [4] |
| HMGA2 | SELEX 2 | Surface Plasmon Resonance (SPR) | 5.9 | [4] |
Table 3: Thermodynamic Parameters of this compound Binding to DNA
| DNA Sequence | Method | Enthalpy (ΔH, kcal mol-1) | Reference |
| d(GGTATACC)2 | Quantitative DNase I Footprinting | -3.75 | [8] |
Key Applications and Experimental Protocols
This compound can be employed in a variety of experimental settings to probe the mechanisms of DNA repair.
Application 1: Probing the Role of Minor Groove Binding Proteins in DNA Repair
Principle: Many DNA repair proteins, including some transcription factors and architectural proteins involved in DNA damage response, bind to the minor groove. This compound can be used as a competitive inhibitor to displace these proteins from their DNA binding sites.[4] By observing the functional consequences of this displacement, such as altered DNA repair efficiency or changes in gene expression, researchers can infer the role of the target protein in the DNA repair pathway.
This protocol allows for the visualization of protein binding sites on a DNA fragment and demonstrates how this compound can compete with a protein of interest for its binding site.[9][10]
Materials:
-
DNA fragment of interest, end-labeled with 32P
-
DNA-binding protein of interest
-
This compound solution of known concentration
-
DNase I
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM CaCl2)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel for electrophoresis
-
Phosphorimager or X-ray film
Procedure:
-
Prepare DNA-Protein Binding Reactions: In separate tubes, mix the 32P-labeled DNA fragment with increasing concentrations of the DNA-binding protein. Incubate at the optimal temperature and time for binding.
-
Competitive Binding with this compound: In a parallel set of tubes, pre-incubate the 32P-labeled DNA fragment with a fixed, saturating concentration of the DNA-binding protein. Then, add increasing concentrations of this compound to these tubes and incubate.
-
DNase I Digestion: Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be optimized to achieve partial digestion of the DNA. Incubate for a short, defined period (e.g., 1-2 minutes).
-
Stop the Reaction: Terminate the DNase I digestion by adding the stop solution.
-
Electrophoresis: Denature the DNA fragments by heating and then separate them on a denaturing polyacrylamide gel.
-
Visualization: Dry the gel and expose it to a phosphorimager screen or X-ray film. The resulting autoradiogram will show a ladder of DNA fragments. A "footprint," or a region with no bands, indicates protection of the DNA by the bound protein. The disappearance of this footprint in the presence of this compound indicates competitive binding.[10]
Application 2: Investigating the Impact of DNA Structure on Repair Protein Recruitment
Principle: The structure of DNA, including the width of the minor groove, can influence the binding of DNA repair proteins. This compound is known to alter DNA conformation.[7] By treating cells or cellular extracts with this compound and then inducing DNA damage, one can study how these this compound-induced structural changes affect the recruitment of DNA repair factors to the damage sites.
This protocol can be used to determine if this compound's alteration of DNA structure affects the in vivo binding of a specific DNA repair protein to a target DNA sequence.
Materials:
-
Cultured cells
-
This compound
-
DNA damaging agent (e.g., UV radiation, bleomycin)
-
Formaldehyde for cross-linking
-
Cell lysis buffer
-
Sonication equipment
-
Antibody specific to the DNA repair protein of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting a specific DNA region
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control. After incubation, induce DNA damage.
-
Cross-linking: Immediately after damage induction, cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the DNA repair protein of interest.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with proteinase K to digest proteins and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers that amplify a specific DNA region where the repair protein is expected to bind. A change in the amount of immunoprecipitated DNA in this compound-treated cells compared to control cells indicates that this compound has affected the binding of the repair protein to that DNA region.
Application 3: Modulating DNA Repair Pathways for Therapeutic Development
Principle: By inhibiting the binding of specific proteins involved in DNA repair, this compound and its derivatives can potentially sensitize cancer cells to DNA-damaging chemotherapeutic agents. This application is particularly relevant for drug development professionals.
These assays can determine if this compound enhances the cytotoxic effects of a DNA-damaging drug.[11]
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA-damaging chemotherapeutic agent (e.g., etoposide, cisplatin)
-
Cell culture medium and supplements
-
Reagents for a cell viability assay (e.g., MTT, PrestoBlue)
-
Reagents for an apoptosis assay (e.g., Annexin V/Propidium Iodide staining kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in multi-well plates.
-
Drug Treatment: Treat the cells with the DNA-damaging agent alone, this compound alone, or a combination of both, at various concentrations. Include an untreated control.
-
Incubation: Incubate the cells for a period relevant to the mechanism of action of the chemotherapeutic agent (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, measure cell viability using a standard assay like the MTT assay. A synergistic effect is indicated if the combination of this compound and the chemotherapeutic agent results in a greater reduction in cell viability than the sum of the effects of each agent alone.
-
Apoptosis Assay: To confirm the mechanism of cell death, perform an apoptosis assay. Stain the cells with Annexin V and Propidium Iodide and analyze them by flow cytometry. An increase in the apoptotic cell population in the combination treatment group compared to the single-agent groups would support the hypothesis that this compound enhances the drug's efficacy by modulating DNA repair.[11]
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion
This compound's well-characterized mechanism of binding to the DNA minor groove makes it a powerful and versatile tool for studying the intricate processes of DNA repair. By competitively inhibiting the binding of essential repair proteins, altering local DNA structure, and providing a means to modulate cellular responses to DNA damage, this compound offers researchers in both academic and industrial settings a valuable molecular probe. The protocols and data presented here serve as a starting point for employing this compound to elucidate the fundamental mechanisms of genome maintenance and to explore novel therapeutic strategies.
References
- 1. atdbio.com [atdbio.com]
- 2. pnas.org [pnas.org]
- 3. The molecular origin of DNA-drug specificity in this compound and distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Determination of equilibrium binding affinity of distamycin and this compound to the synthetic deoxyoligonucleotide sequence d(GGTATACC)2 by quantitative DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 11. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Netropsin in Chromatin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netropsin is a well-characterized polyamide antibiotic that functions as a minor groove binder with a strong preference for AT-rich sequences of B-form DNA.[1] Its ability to bind to the minor groove of DNA allows it to interfere with DNA-protein interactions, making it a valuable tool in chromatin research.[2] This document provides detailed application notes and protocols for the use of this compound in studying chromatin structure and function. This compound's interaction with DNA is stabilized by a combination of ionic, van der Waals, and hydrogen-bonding interactions.[3]
This compound has been shown to promote the transfer of histone octamers from nucleosomes to histone acceptors, thereby disrupting nucleosome structure.[4] This activity is enhanced in the presence of chromatin remodeling complexes like RSC.[4] Furthermore, the presence of histones does not significantly alter this compound's DNA binding process.[5] These properties make this compound a powerful molecule for investigating chromatin accessibility, transcription factor binding, and the dynamics of chromatin remodeling.
Mechanism of Action
This compound binds to the minor groove of DNA, primarily at sequences rich in Adenine (A) and Thymine (T) bases. This binding is non-intercalative and causes minimal distortion of the DNA helix.[6] By occupying the minor groove, this compound can physically block the binding of proteins that recognize these same DNA sequences, such as certain transcription factors and DNA-modifying enzymes.[7] This competitive binding is a key aspect of its utility in chromatin research.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of this compound with DNA.
Table 1: Binding Affinity of this compound to DNA
| DNA Substrate | Binding Affinity (Ka, M-1) | Dissociation Constant (KD, nM) | Method |
| Calf Thymus DNA | 2.9 x 105 | - | Thermal Melting, CD, Sedimentation Analysis[6] |
| AT-rich DNA | ~109 | - | Thermodynamic Profiling[8] |
| DNA with HMGA2 binding sites | - | 20 - 30 | Biosensor-Surface Plasmon Resonance (SPR)[7] |
Table 2: Stoichiometry of this compound-DNA Binding
| DNA Substrate | Binding Site Size (nucleotides per this compound molecule) |
| Calf Thymus DNA | 6.0[6] |
Key Applications and Experimental Protocols
This compound is utilized in several key experimental techniques to probe chromatin structure and function.
DNase I Footprinting
DNase I footprinting is a method used to identify the specific DNA binding sites of proteins.[9] this compound can be used in this assay to compete with DNA-binding proteins for their target sites, allowing for the characterization of binding affinities and specificities.
Experimental Protocol: DNase I Footprinting with this compound
-
Prepare End-Labeled DNA Probe:
-
Isolate a DNA fragment of interest (typically 100-300 bp) containing the putative protein binding site.
-
End-label one strand of the DNA fragment with a radioactive (e.g., 32P) or fluorescent tag.[10]
-
Purify the labeled probe.
-
-
Binding Reaction:
-
Set up a series of binding reactions. Each reaction should contain:
-
End-labeled DNA probe (e.g., 10,000-20,000 cpm).[9]
-
The DNA-binding protein of interest at a fixed concentration.
-
Varying concentrations of this compound.
-
A control reaction with no this compound and no protein.
-
A control reaction with protein but no this compound.
-
-
Incubate the reactions at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 30 minutes) to allow binding to reach equilibrium.[10]
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be empirically determined to achieve partial digestion of the DNA probe.[9]
-
Incubate for a short, precisely controlled time (e.g., 1-2 minutes).
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.[9]
-
-
Analysis:
-
Purify the DNA fragments from each reaction.
-
Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
The region where the protein binds will be protected from DNase I cleavage, resulting in a "footprint" on the gel. The disappearance of this footprint with increasing concentrations of this compound indicates competitive binding.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine the in vivo association of specific proteins with particular genomic regions.[11] this compound can be used as a tool to investigate whether a protein's interaction with chromatin is dependent on its binding to AT-rich sequences in the minor groove.
Experimental Protocol: Chromatin Immunoprecipitation with this compound Treatment
-
Cell Culture and Crosslinking:
-
Culture cells to the desired density (e.g., 2–5 x 107 cells per dish).[12]
-
Treat one set of cells with an effective concentration of this compound for a specific duration. The optimal concentration and time should be determined empirically.
-
Treat a parallel set of cells with a vehicle control.
-
Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[13]
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.[11]
-
-
Chromatin Preparation:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a lysis buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.[12]
-
-
Elution and Reverse Crosslinking:
-
DNA Purification and Analysis:
-
Purify the DNA using a standard DNA purification kit or phenol:chloroform extraction.[11]
-
Analyze the purified DNA by qPCR, DNA microarrays, or next-generation sequencing to identify the genomic regions that were bound by the protein of interest and to assess the effect of this compound treatment on this binding.
-
Fluorescence Microscopy
Fluorescence microscopy, particularly super-resolution microscopy, can be used to visualize the organization of chromatin in situ.[15][16] While this compound itself is not fluorescent, its effects on chromatin structure and the localization of fluorescently labeled chromatin-associated proteins can be studied.
Experimental Protocol: Fluorescence Microscopy to Study this compound's Effects on Chromatin
-
Cell Culture and Labeling:
-
Culture cells on coverslips suitable for microscopy.
-
Transfect or treat cells to express a fluorescently tagged protein of interest (e.g., a histone variant or a transcription factor fused to GFP).
-
Alternatively, cells can be fixed and stained with fluorescent DNA dyes that have different binding modes or specificities than this compound.
-
-
This compound Treatment:
-
Treat a subset of the cells with this compound at a desired concentration and for a specific duration. Include a vehicle-treated control group.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100) to allow entry of any subsequent stains.
-
-
Staining (Optional):
-
If not using fluorescently tagged proteins, stain the DNA with a fluorescent dye (e.g., DAPI, which also binds to the minor groove and can be competed by this compound, or a major groove binding dye).
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope (confocal or super-resolution for higher detail).
-
Acquire images of both the this compound-treated and control cells.
-
-
Analysis:
-
Analyze the images to assess changes in the localization or distribution of the fluorescent signal. For example, look for changes in the condensation of chromatin or the displacement of a fluorescently tagged protein from specific nuclear compartments.
-
Visualizations
Caption: Mechanism of this compound action on chromatin.
Caption: Experimental workflow for DNase I footprinting.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. Genome-Targeted Drug Design: Understanding the this compound-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular structure of the this compound-d(CGCGATATCGCG) complex: DNA conformation in an alternating AT segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Biological activity and molecular interaction of a this compound-acridine hybrid ligand with chromatin and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origins of this compound binding affinity and specificity: correlations of thermodynamic and structural data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNase I footprinting [gene.mie-u.ac.jp]
- 10. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Studying Chromatin Epigenetics with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating DNA A-tracts using Netropsin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Netropsin, a minor groove-binding antibiotic, as a tool to investigate the structural and functional properties of DNA A-tracts. A-tracts, sequences of three or more consecutive adenine•thymine base pairs, are known to induce intrinsic bending in the DNA helix, a feature critical for various biological processes including protein recognition and DNA packaging. This compound's preferential binding to the narrow minor groove of A-T rich regions makes it an invaluable probe for studying these structures.
Introduction to this compound and A-tracts
This compound is a polyamide that binds non-covalently to the minor groove of B-DNA, with a strong preference for sequences of four or more A•T base pairs.[1] This binding is primarily driven by hydrogen bonding, van der Waals forces, and electrostatic interactions.[2] A-tracts are characterized by a narrow minor groove, which is a key recognition element for this compound.[3] The binding of this compound to A-tracts has been shown to alter the local DNA conformation, most notably by reducing or eliminating the intrinsic curvature of the A-tract.[4][5] This property allows researchers to modulate DNA topology and study the functional consequences of DNA bending.
Key Applications
-
Mapping A-tract locations: Identifying the precise location of A-tracts within a larger DNA sequence.
-
Characterizing DNA bending: Quantifying the degree of DNA curvature induced by A-tracts and its modulation by this compound.
-
Probing DNA-protein interactions: Investigating the role of A-tract-induced DNA shape in protein binding and complex formation.
-
Drug design and development: Using this compound as a model compound for the design of new sequence-specific DNA-binding agents.
Quantitative Data: this compound-DNA Binding Parameters
The interaction of this compound with DNA A-tracts can be characterized by various biophysical techniques, yielding quantitative data on binding affinity, stoichiometry, and thermodynamics. The following table summarizes representative data from the literature.
| DNA Sequence | Technique | Binding Affinity (K_a) (M⁻¹) | Stoichiometry (this compound:DNA) | Thermodynamic Parameters | Reference |
| poly(dA)·poly(dT) | Thermal Melting, CD, Sedimentation | 2.9 x 10⁵ | 1:6 (nucleotides) | - | [2] |
| Calf Thymus DNA | Thermal Melting, CD, Sedimentation | - | 1:6 (nucleotides) | - | [2] |
| AATT in hairpin | Isothermal Titration Calorimetry (ITC) | > 10⁸ | 1:1 | Two thermodynamically distinct binding modes observed | [6][7] |
| AAAAA/TTTTT | Isothermal Titration Calorimetry (ITC) | - | 1:1 | Enthalpy-driven binding | [8][9] |
Note: Binding affinities and thermodynamic parameters are highly dependent on experimental conditions such as temperature, pH, and salt concentration.
Experimental Protocols
Detailed methodologies for key experiments used to study the interaction of this compound with DNA A-tracts are provided below.
DNase I Footprinting
DNase I footprinting is used to identify the specific binding site of this compound on a DNA fragment. The principle is that the bound this compound protects the DNA backbone from cleavage by DNase I, leaving a "footprint" on a sequencing gel.
Materials:
-
DNA fragment of interest, end-labeled with ³²P.
-
Purified this compound.
-
DNase I (RNase-free).
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂).
-
Stop solution (e.g., 0.6 M Ammonium Acetate, 0.1 M EDTA, 20 µg/mL sonicated salmon sperm DNA).
-
Sequencing gel loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
Protocol:
-
Binding Reaction:
-
In separate microcentrifuge tubes, mix the end-labeled DNA probe (10,000-20,000 cpm) with varying concentrations of this compound in the DNase I reaction buffer.
-
Include a control reaction with no this compound.
-
Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.[10]
-
-
DNase I Digestion:
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of stop solution.
-
-
DNA Precipitation and Purification:
-
Precipitate the DNA by adding 2.5 volumes of cold ethanol and incubating at -80°C for 30 minutes.
-
Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, and air dry.
-
-
Gel Electrophoresis:
-
Resuspend the DNA pellets in sequencing gel loading buffer.
-
Denature the samples by heating at 90°C for 5 minutes and then rapidly cool on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
Run the gel until the desired resolution is achieved.
-
-
Visualization:
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the DNA fragments. The region where this compound is bound will appear as a gap in the ladder of bands compared to the control lane.[12]
-
Hydroxyl Radical Footprinting
Hydroxyl radical footprinting provides higher resolution mapping of this compound binding sites compared to DNase I footprinting. Hydroxyl radicals cleave the DNA backbone with little sequence specificity, allowing for a more detailed view of the protected region.[13][14][15]
Materials:
-
DNA fragment of interest, end-labeled with ³²P.
-
Purified this compound.
-
Fenton's reagent components:
-
(NH₄)₂Fe(SO₄)₂·6H₂O (Mohr's salt)
-
EDTA
-
Sodium ascorbate
-
H₂O₂
-
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl).
-
Stop solution (e.g., 0.3 M sodium acetate, 1 mM EDTA, 10 µg/mL tRNA).
Protocol:
-
Binding Reaction:
-
Prepare binding reactions as described for DNase I footprinting, with varying concentrations of this compound and an end-labeled DNA probe in the reaction buffer.
-
Incubate at room temperature for 30 minutes.
-
-
Hydroxyl Radical Generation and Cleavage:
-
Initiate the cleavage reaction by adding the components of Fenton's reagent in the following order: Fe(II)-EDTA complex, sodium ascorbate, and H₂O₂.[13]
-
Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution.
-
-
DNA Precipitation, Purification, and Analysis:
-
Proceed with ethanol precipitation, gel electrophoresis, and visualization as described for DNase I footprinting. The footprint will appear as a region of reduced band intensity.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in DNA upon this compound binding. The interaction of this compound with the DNA minor groove can induce changes in the CD spectrum of the DNA.[16][17]
Materials:
-
DNA sample containing the A-tract of interest.
-
Purified this compound.
-
CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Quartz cuvette with a 1 cm path length.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the DNA in the CD buffer. The concentration should be such that the absorbance at 260 nm is between 0.5 and 1.0.
-
Prepare a stock solution of this compound in the same buffer.
-
-
CD Spectra Acquisition:
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of the DNA solution alone in the range of 220-350 nm.
-
Titrate the DNA solution with increasing concentrations of this compound, recording a CD spectrum after each addition and allowing the solution to equilibrate.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD signal, particularly in the regions corresponding to DNA and this compound absorbance, to infer conformational changes in the DNA upon binding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the this compound-DNA complex in solution. It can be used to determine the precise binding mode of this compound and to characterize the conformation of the DNA.[7][18]
Materials:
-
Isotopically labeled (e.g., ¹³C, ¹⁵N) or unlabeled DNA oligonucleotide containing the A-tract.
-
Purified this compound.
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O or 100% D₂O, pH 7.0).
Protocol:
-
Sample Preparation:
-
Dissolve the DNA oligonucleotide and this compound in the NMR buffer to the desired concentrations.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, ¹⁵N HSQC, NOESY, TOCSY) on a high-field NMR spectrometer.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software.
-
Assign the NMR signals of the free and bound DNA and this compound.
-
Use the NOESY data to identify intermolecular contacts between this compound and the DNA, which are crucial for determining the binding orientation and the structure of the complex.[7]
-
Visualizations
Experimental Workflow for Footprinting Analysis
The following diagram illustrates the general workflow for both DNase I and hydroxyl radical footprinting experiments.
Caption: General experimental workflow for footprinting analysis.
Logical Relationship of this compound Binding and A-tract Straightening
This diagram illustrates the conceptual relationship between this compound binding and its effect on the conformation of DNA A-tracts.
Caption: this compound binding straightens bent A-tract DNA.
References
- 1. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for recognition of AT-rich DNA by unrelated xenogeneic silencing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Examining the Effects of this compound on the Curvature of DNA A-Tracts Using Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Microscopic Rearrangement of Bound Minor Groove Binders Detected by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origins of this compound binding affinity and specificity: correlations of thermodynamic and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.azregents.edu [experts.azregents.edu]
- 10. med.upenn.edu [med.upenn.edu]
- 11. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 12. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxyl radical footprinting of the sequence-selective binding of this compound and distamycin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Footprinting protein-DNA complexes using the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxyl radical "footprinting": high-resolution information about DNA-protein contacts and application to lambda repressor and Cro protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Magnetic circular dichroism study of the binding of this compound and distamycin A with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Magnetic circular dichroism of this compound and natural circular dichroism of the this compound-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PMC [pmc.ncbi.nlm.nih.gov]
Netropsin Staining Protocol for Enhanced Visualization of AT-Rich DNA Regions in Fixed Cells
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a detailed application note and protocol for the use of Netropsin, a non-fluorescent DNA minor groove binder, to enhance the visualization of adenine-thymine (AT)-rich genomic regions in fixed cells. This protocol is particularly valuable for studies involving chromosome banding analysis and the investigation of nuclear architecture.
This compound is a polyamide that selectively binds to the minor groove of DNA at sequences of four or more consecutive A:T base pairs. While this compound itself is not fluorescent, its application as a counterstain can significantly enhance the contrast of fluorescent signals from other DNA dyes, such as 4',6-diamidino-2-phenylindole (DAPI), particularly in heterochromatic regions.[1][2] This effect is achieved through the competitive binding of this compound to AT-rich areas, which can either quench or accentuate the fluorescence of the primary fluorescent stain, thereby revealing specific banding patterns on chromosomes.[1]
This document provides a comprehensive guide for the preparation and application of this compound for fluorescence microscopy of fixed cells.
Summary of Key Experimental Parameters
For optimal and reproducible results, the following parameters for cell fixation and this compound counterstaining are recommended. These values are derived from established methodologies in immunofluorescence and chromosome analysis.
| Parameter | Recommended Value/Range | Notes |
| Cell Fixation | 4% Paraformaldehyde in PBS | 10-20 minutes at room temperature. |
| Cell Permeabilization | 0.1% - 0.5% Triton X-100 in PBS | 10-15 minutes at room temperature. This step is crucial for allowing this compound to access the nuclear DNA. |
| This compound Stock Solution | 1 mg/mL in sterile distilled water | Store at -20°C in aliquots. |
| This compound Working Solution | 0.1 µg/mL - 1 µg/mL in PBS | The optimal concentration may need to be determined empirically depending on the cell type and the primary fluorescent stain used. |
| Incubation Time | 10 - 30 minutes at room temperature | Protect from light during incubation. |
| Primary Fluorescent Stain | e.g., DAPI (300 nM) | To be applied after this compound treatment. |
Experimental Protocols
I. Cell Preparation and Fixation
This protocol is suitable for adherent cells grown on coverslips.
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips placed in a petri dish or multi-well plate.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS) to remove any residual culture medium.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature to ensure the nuclear membrane is permeable to the stains.
-
Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.
II. This compound Counterstaining and Fluorescence Visualization
-
This compound Incubation: Prepare a working solution of this compound at a concentration of 0.5 µg/mL in PBS. Incubate the fixed and permeabilized cells with the this compound solution for 20 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove unbound this compound.
-
Primary Fluorescent Staining: Incubate the cells with a primary DNA stain, such as DAPI (at a final concentration of 300 nM in PBS), for 5-10 minutes at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the primary fluorescent stain (e.g., for DAPI, use an excitation wavelength of ~358 nm and an emission wavelength of ~461 nm).
Signaling Pathways and Experimental Workflows
The mechanism of this compound action is a direct interaction with the DNA, rather than a complex signaling pathway. The experimental workflow is a linear process designed to prepare the cells for optimal staining and visualization.
Caption: Experimental workflow for this compound counterstaining of fixed cells.
This detailed protocol provides a robust framework for utilizing this compound to achieve high-contrast imaging of AT-rich DNA domains. Researchers are encouraged to optimize specific parameters, such as stain concentrations and incubation times, for their particular cell types and experimental systems.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Netropsin Concentration for In-Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Netropsin in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a well-characterized minor groove binder that selectively binds to the minor groove of double-stranded DNA, with a strong preference for A/T-rich sequences.[1][2][3] This binding is primarily driven by enthalpy and involves the deep penetration of the molecule into the minor groove.[1][2] By occupying the minor groove, this compound can displace DNA-binding proteins, such as transcription factors, and thereby modulate gene expression.[4][5]
Q2: What is a typical starting concentration range for this compound in in-vitro assays?
The optimal concentration of this compound is highly dependent on the specific assay, cell type, and the research question. However, a general starting point for many cell-based assays is in the low micromolar (µM) range. For DNA binding assays, concentrations can vary more widely based on the DNA concentration and the specific binding affinity. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[6][7]
Q3: How can I determine the binding affinity of this compound to my DNA sequence of interest?
Several biophysical techniques can be used to determine the binding affinity (typically represented as the dissociation constant, Kd) of this compound to a specific DNA sequence. These include:
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including enthalpy and entropy.[8]
-
Surface Plasmon Resonance (SPR): Allows for real-time monitoring of the binding and dissociation kinetics.[4]
-
DNA Footprinting: Can identify the specific binding sites of this compound on a DNA fragment and provide estimates of binding constants.[9][10]
-
UV-Vis Spectroscopy and Thermal Melting (Tm) Analysis: An increase in the melting temperature of DNA in the presence of this compound indicates binding and stabilization of the duplex.[5]
Q4: Can this compound affect DNA structure?
Yes, this compound binding can induce conformational changes in DNA. It has been shown to straighten curved DNA A-tracts.[11] These structural alterations can influence the binding of other molecules and the overall topology of the DNA.
Troubleshooting Guide
Issue 1: I am observing low or no effect of this compound in my cell-based assay.
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the EC50 (half-maximal effective concentration).
-
-
Poor Cell Permeability: this compound may not be efficiently entering the cells.
-
Solution: While this compound is generally cell-permeable, its uptake can vary between cell lines. Consider increasing the incubation time or using a different cell line if possible.
-
-
Target Accessibility: The target A/T-rich sequences within the chromatin may be inaccessible due to condensed chromatin structure.
-
Solution: This is a complex issue. Depending on the experimental goals, treatment with histone deacetylase (HDAC) inhibitors could potentially increase chromatin accessibility, but this would be a significant experimental perturbation.
-
Issue 2: I am observing significant cytotoxicity or off-target effects.
-
High Concentration: The concentration of this compound may be too high, leading to non-specific binding and cell death.
-
Solution: Lower the concentration of this compound. It is crucial to determine a therapeutic window where the desired effect is observed without significant cytotoxicity. A cell viability assay (e.g., MTT or LDH release assay) should be performed in parallel with your primary assay.[12]
-
-
Off-Target Binding: While this compound has a preference for A/T-rich sequences, it can bind to other sequences at higher concentrations.[13]
-
Solution: Use the lowest effective concentration determined from your dose-response studies. Consider using techniques like ChIP-seq to investigate the genome-wide binding profile of this compound in your cellular model, if feasible.
-
Issue 3: My this compound solution appears cloudy or has precipitated.
-
Solubility Issues: this compound can have limited solubility in certain buffers, especially at high concentrations.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like water or a buffer with a slightly acidic pH.[5] Sonication may help to dissolve the compound. When diluting into your final assay buffer, ensure thorough mixing. Avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 4: I am seeing inconsistent results between experiments.
-
Inconsistent Drug Concentration: Inaccurate pipetting or degradation of the this compound stock solution can lead to variability.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Store the stock solution appropriately, protected from light.
-
-
Variability in Cell Culture: Differences in cell passage number, confluency, or overall cell health can impact the response to this compound.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound to DNA
| DNA Sequence/Type | Method | Binding Constant (K) / Dissociation Constant (Kd) | Reference |
| poly[d(AT)]·poly[d(AT)] | Calorimetry | K ≈ 10⁹ M⁻¹ (at 25°C) | [1] |
| [d(GCGAATTCGC)]₂ | Calorimetry | K = 2.84 x 10⁸ M⁻¹ (at 25°C) | [2] |
| AT-rich DNA sequence | SPR | Kd = 20 - 30 nM | [4] |
Table 2: Effective Concentrations of this compound in In-Vitro Assays
| Assay Type | Cell Line / System | Effective Concentration | Observed Effect | Reference |
| Inhibition of HMGA2 Binding | In-vitro (SPR) | IC50 values were determined but not explicitly stated as a single value. | Inhibition of HMGA2 binding to DNA | [4] |
| NOS2 Promoter Activity | RAW 264.7 Macrophages | 10 - 25 µM | Attenuation of NOS2 promoter activity | [5] |
| Cytotoxicity | HUVEC and HepG2 | Not cytotoxic at concentrations used for drug delivery studies. | No adverse effects observed. | [14] |
| DNA Straightening | Capillary Electrophoresis | Up to 0.1 mM | Reversal of DNA curvature | [11] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of this compound concentrations in your cell culture medium. A common approach is to use a 2-fold or 3.16-fold serial dilution, starting from a high concentration (e.g., 100 µM) down to the nanomolar range.[6] Include a vehicle-only control (the solvent used to dissolve this compound).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the this compound concentration. This will allow you to determine the IC50 (the concentration at which 50% of cell growth is inhibited). For your primary assays, use concentrations well below the IC50 value.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for Assessing this compound's Interference with Protein-DNA Binding
-
Probe Preparation: Radiolabel a double-stranded DNA oligonucleotide containing the protein-binding site of interest (e.g., with ³²P-ATP).
-
Binding Reaction Setup: In separate tubes, set up the following reactions:
-
Probe only
-
Probe + Protein
-
Probe + Protein + varying concentrations of this compound
-
Probe + this compound only (at the highest concentration used)
-
-
Incubation: Incubate the reactions at room temperature for a specified time (e.g., 30 minutes) to allow for binding to occur.[5]
-
Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in an appropriate buffer (e.g., TBE).[8]
-
Visualization: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA.
-
Analysis: A decrease in the intensity of the protein-DNA complex band in the presence of this compound indicates that it is inhibiting the protein from binding to its DNA target.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection Antibiotics | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. surface.syr.edu [surface.syr.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Examining the Effects of this compound on the Curvature of DNA A-Tracts Using Electrophoresis [mdpi.com]
- 12. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing [mdpi.com]
- 14. Sustained Release of Minor-Groove-Binding Antibiotic this compound from Calcium-Coated Groove-Rich DNA Particles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Netropsin solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Netropsin in aqueous buffers.
Troubleshooting Guide
This guide addresses specific problems you may encounter when preparing this compound solutions.
1. Issue: this compound powder is not dissolving in water or aqueous buffer.
-
Answer:
-
Initial Steps: this compound dihydrochloride is generally described as water-soluble.[1][] However, the rate and extent of dissolution can be influenced by several factors.
-
Check Concentration: Ensure you are not exceeding the reported solubility limit. While some sources state a solubility of 1 mg/mL in water[3], others indicate up to 20 mg/mL can be achieved with sonication.[4]
-
Use Mechanical Assistance: Agitation is crucial. Vortexing or stirring can significantly aid dissolution. For higher concentrations, sonication is often recommended to break up aggregates and enhance solubility.[4][5][6]
-
Temperature: Gently warming the solution may improve solubility. Most substances absorb heat during dissolution, so a slight increase in temperature can increase the dissolution rate.[7] However, be cautious about potential degradation at high temperatures.
-
Particle Size: The particle size of the this compound powder can affect the dissolution rate.[7] If the powder is clumpy, gently breaking it up before adding the solvent can help.
-
2. Issue: The this compound solution is cloudy or hazy after initial dissolution.
-
Answer:
-
Possible Cause - Fine Particulates: The cloudiness may be due to very fine, undissolved particles. Try sonicating the solution for a few minutes.[4][5]
-
Possible Cause - Buffer Interaction: If you are using a buffer like PBS, precipitation can occur, especially with concentrated stock solutions. This is often due to the interaction of buffer components.[8] Consider preparing the initial stock solution in nuclease-free water before diluting it into the final buffer.
-
Filtration: If sonication does not resolve the issue, you can try filtering the solution through a 0.22 µm syringe filter to remove any undissolved particulates.
-
3. Issue: A precipitate forms in my this compound-PBS solution.
-
Answer:
-
Phosphate Precipitation: This is a common problem when preparing concentrated solutions in Phosphate Buffered Saline (PBS), especially if the PBS formulation contains calcium (Ca²⁺) or magnesium (Mg²⁺) ions.[9] These divalent cations can form insoluble phosphate salts.
-
Troubleshooting Steps:
-
Use Ca²⁺/Mg²⁺-free PBS: When preparing this compound solutions, use a PBS formulation that does not contain calcium or magnesium.
-
Prepare a Concentrated Stock in Water: Dissolve the this compound powder in high-purity, nuclease-free water first to create a concentrated stock solution. Then, dilute this stock solution to your final working concentration in the PBS buffer. This minimizes the risk of precipitation by keeping the final concentration of all components lower.[9]
-
Check the pH: Ensure the final pH of your buffered solution is correct (typically around 7.4 for PBS).[8] Significant deviations in pH can affect the solubility of both the buffer salts and this compound.
-
-
4. Issue: The this compound solution appears colored.
-
Answer:
-
This compound powder is typically described as faintly yellow.[][3] Therefore, a faint yellow color in the solution, especially at higher concentrations, is normal and expected. If you observe a different color, it could indicate contamination or degradation, and you should consider using a fresh vial of the compound.
-
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound?
-
The solubility of this compound can vary depending on the solvent and the specific salt form (e.g., dihydrochloride). The table below summarizes reported solubility data.
| Solvent | Reported Solubility | Notes |
| Water (H₂O) | 1 mg/mL[3] | - |
| Water (H₂O) | 20 mg/mL[4] | Requires sonication. |
| Dimethyl sulfoxide (DMSO) | 125 mg/mL[4] | Requires sonication. |
2. What is the recommended solvent for making a stock solution?
-
For most applications involving aqueous buffers, the recommended solvent for an initial stock solution is high-purity, nuclease-free water.[4] You can also use DMSO for a more concentrated stock, which can then be diluted into your aqueous buffer.[4] Be aware of the final DMSO concentration in your experiment, as it can affect biological systems.
3. How does pH affect this compound solubility?
-
The solubility of compounds with ionizable groups is often pH-dependent.[7][10] this compound is a basic polypeptide.[] In general, for weakly basic drugs, decreasing the pH (making the solution more acidic) increases ionization and, consequently, aqueous solubility.[10] While specific data on this compound's pH-solubility profile is limited in the provided results, it is best to maintain a pH within a stable physiological range (e.g., pH 7-8) for most biological experiments unless otherwise required.
4. How should I store this compound solutions?
-
Solid Form: Store the powdered form of this compound at -20°C, protected from light.[4]
-
Stock Solutions: Once dissolved, it is best to store solutions in aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C.
Experimental Protocols
Protocol: Preparation of a 1 mg/mL this compound Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube. For example, weigh 1 mg of powder.
-
Solvent Addition: Add the corresponding volume of nuclease-free water to achieve a final concentration of 1 mg/mL. For 1 mg of powder, add 1 mL of water.
-
Dissolution:
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing this compound solubility in aqueous buffers.
References
- 1. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound DIHYDROCHLORIDE HYDRATE CAS#: 18133-22-7 [amp.chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- 5. Sustained Release of Minor-Groove-Binding Antibiotic this compound from Calcium-Coated Groove-Rich DNA Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Netropsin Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Netropsin aggregation in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a polyamide antibiotic that binds to the minor groove of AT-rich sequences in double-stranded DNA.[1] This property makes it a valuable tool in molecular biology and a scaffold for developing new therapeutic agents.[1] However, like many small molecules, this compound can self-associate and form aggregates in aqueous solutions. These aggregates can lead to several experimental issues, including:
-
Inaccurate concentration determination: Aggregates can scatter light, leading to artificially high absorbance readings.
-
Reduced biological activity: Aggregated this compound may not effectively bind to DNA, resulting in lower than expected efficacy in assays.
-
Precipitation: Over time, aggregates can grow and precipitate out of solution, leading to a loss of active compound and potentially clogging fluidics in automated systems.
-
Assay interference: Aggregates can non-specifically interact with other components in an assay, leading to false-positive or false-negative results.
Q2: How can I visually identify this compound aggregation?
Visible signs of aggregation include:
-
Cloudiness or turbidity in the solution.
-
The presence of visible particles or precipitates .
-
A "stringy" or "oily" appearance upon vortexing.
It is important to note that aggregation can occur at the nanoscale before it becomes visible to the naked eye. Therefore, even clear solutions may contain aggregates that can interfere with experiments.
Q3: What are the main factors that contribute to this compound aggregation?
Several factors can influence the propensity of this compound to aggregate:
-
Concentration: Higher concentrations of this compound are more likely to lead to aggregation.
-
Solvent: The choice of solvent and its properties (e.g., polarity, ability to form hydrogen bonds) can significantly impact solubility and aggregation.
-
pH: The charge state of this compound can change with pH, affecting its solubility and intermolecular interactions.
-
Ionic Strength: The concentration of salts in the buffer can influence the electrostatic interactions between this compound molecules.
-
Temperature: Temperature can affect both the solubility of this compound and the kinetics of aggregation.
-
Presence of other molecules: Interactions with other components in the solution, such as proteins or detergents, can either promote or inhibit aggregation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to this compound aggregation.
Issue 1: Preparing a Stable Stock Solution
Symptom: Difficulty dissolving this compound dihydrochloride powder, or the solution becomes cloudy shortly after preparation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | This compound dihydrochloride is soluble in water (up to 20 mg/mL) and DMSO (up to 125 mg/mL).[1] For most biological applications, preparing a stock solution in sterile, nuclease-free water is recommended. If higher concentrations are required, DMSO can be used. |
| Incorrect Dissolution Technique | To aid dissolution, vortex the solution thoroughly. Gentle heating (e.g., in a 37°C water bath) or sonication can also be employed.[1] Ensure the powder is fully dissolved before storing. |
| Supersaturation | Avoid preparing stock solutions at concentrations close to the solubility limit, as small fluctuations in temperature can cause precipitation. It is often better to prepare a slightly more dilute stock and adjust the final concentration in the assay. |
| Storage Conditions | Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Issue 2: Precipitation or Cloudiness in Working Solutions
Symptom: The working solution of this compound becomes turbid or forms a precipitate upon dilution of the stock solution into the assay buffer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Buffer Composition | The pH and ionic strength of the assay buffer can significantly impact this compound solubility. Empirically test different buffer conditions. For example, some studies have successfully used sodium phosphate buffer at pH 7.28 with a consistent cation concentration of 30-35 mM.[2] |
| "Salting Out" Effect | High concentrations of certain salts can decrease the solubility of this compound. If your buffer has a high ionic strength, consider reducing it or testing alternative salts. |
| Local Concentration Effects | When adding the this compound stock solution to the buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can trigger aggregation. Add the stock solution dropwise while vortexing the buffer. |
| Temperature Shock | Rapid changes in temperature can induce precipitation. Allow both the stock solution and the assay buffer to equilibrate to the same temperature before mixing. |
Issue 3: Inconsistent or Unreliable Assay Results
Symptom: High variability between replicate experiments, non-reproducible data, or results that do not align with expectations.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Nanoscale Aggregation | Even if the solution appears clear, nanoscale aggregates may be present and interfering with the assay. Characterize the solution using Dynamic Light Scattering (DLS) to assess the presence and size of aggregates.[3] |
| Non-specific Interactions | This compound aggregates can non-specifically bind to proteins or other assay components. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay buffer to help prevent these interactions. |
| Inaccurate Concentration | If aggregation is occurring, the actual concentration of monomeric, active this compound will be lower than the nominal concentration. Centrifuge the working solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet larger aggregates and use the supernatant for your experiment. Re-measure the concentration of the supernatant using UV-Vis spectroscopy. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, aggregate-free stock solution of this compound.
Materials:
-
This compound dihydrochloride powder
-
Sterile, nuclease-free water or high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator or water bath (optional)
-
0.22 µm syringe filter (optional, for aqueous solutions)
Methodology:
-
Weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water or DMSO to achieve the desired concentration (e.g., 1 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the tube for 5-10 minutes or incubate in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
(Optional for aqueous solutions) For critical applications, filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Characterization of this compound Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the presence and size distribution of this compound aggregates in solution.
Materials:
-
This compound solution to be analyzed
-
DLS instrument
-
Low-volume cuvettes compatible with the DLS instrument
-
Buffer for dilution (if necessary)
Methodology:
-
Prepare the this compound solution in the desired buffer and at the concentration to be tested.
-
Filter the buffer to be used for dilution through a 0.2 µm filter to remove any particulate contaminants.
-
If the this compound solution is too concentrated and causes excessive scattering, dilute it with the filtered buffer to an appropriate concentration for DLS analysis.
-
Carefully pipette the sample into a clean, dust-free DLS cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle, acquisition time) according to the manufacturer's instructions.
-
Equilibrate the sample to the desired temperature within the instrument.
-
Perform the DLS measurement to obtain the correlation function.
-
Analyze the correlation function to determine the size distribution (hydrodynamic radius) and polydispersity of particles in the solution. The presence of particles with a significantly larger hydrodynamic radius than expected for monomeric this compound indicates aggregation.
Protocol 3: Monitoring this compound Aggregation by UV-Vis Spectroscopy
Objective: To qualitatively assess this compound aggregation by observing changes in its UV-Vis absorption spectrum.
Materials:
-
This compound solution to be analyzed
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Prepare a solution of this compound in the desired buffer.
-
Measure the UV-Vis absorption spectrum of the solution over a wavelength range of approximately 220 nm to 400 nm. This compound has characteristic absorption peaks around 236 nm and 296 nm.[4]
-
Induce aggregation by, for example, increasing the concentration, changing the pH, or adding salt.
-
Measure the UV-Vis absorption spectrum of the aggregated solution.
-
Compare the spectra of the monomeric and aggregated solutions. The presence of aggregates often leads to an increase in baseline absorbance due to light scattering, and may also cause changes in the shape and position of the absorption peaks.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Factors contributing to this compound aggregation.
References
- 1. glpbio.com [glpbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Furman University Scholar Exchange - Furman Engaged!: DLS Characterization of this compound Aggregates [scholarexchange.furman.edu]
- 4. Sustained Release of Minor-Groove-Binding Antibiotic this compound from Calcium-Coated Groove-Rich DNA Particles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Netropsin-DNA Binding Modes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the complex binding interactions between Netropsin and DNA.
Frequently Asked Questions (FAQs)
Q1: My Isothermal Titration Calorimetry (ITC) data for this compound binding to an AATT site shows a complex binding isotherm that doesn't fit a simple 1:1 binding model. What could be the reason?
A1: This is a known phenomenon for this compound. Solution studies have revealed that this compound can exhibit two thermodynamically different binding modes even at a single AATT site.[1][2] This results in complex ITC thermograms that are best fitted to a two-site or more complex binding model. The presence of two distinct binding enthalpies suggests that this compound can form two different types of complexes simultaneously at what appears to be a single binding site.[1][2] The flanking sequences around the AATT core can also influence the thermodynamics of these interactions.[1]
Q2: How can I confirm that the complex ITC profile is not due to a this compound-induced change in DNA conformation, like a hairpin-to-duplex transition?
A2: This has been a subject of investigation. Studies using complementary techniques like Mass Spectrometry (MS) and native Polyacrylamide Gel Electrophoresis (PAGE) have shown that for certain DNA hairpin structures, this compound binding does not induce a transition to a duplex.[1][2] The presence of only the hairpin conformation in these experiments supports the hypothesis of two distinct binding modes of this compound to the single AATT site within the hairpin.[1]
Q3: What do unusual features in my DNA footprinting results, such as enhancements or mixed inhibition/enhancement patterns, indicate about this compound binding?
A3: Quantitative footprinting analysis of this compound-DNA interactions has revealed such complex patterns.[3][4] These can be interpreted as follows:
-
Inhibition: This is the classic footprint, indicating the direct binding of this compound to a specific site, protecting the DNA from cleavage.
-
Enhancements: These can occur in regions where no binding takes place. This might be due to conformational changes in the DNA induced by this compound binding at a nearby site, making the DNA more accessible to the cleaving agent.
-
Enhancement/Inhibition at weak binding sites: This pattern can indicate a weaker or transient interaction of this compound with the DNA.
By plotting the change in oligonucleotide concentration against the drug concentration, you can rank the affinities of different binding sites.[3][4]
Q4: My Surface Plasmon Resonance (SPR) data for this compound-DNA interaction shows a poor fit to a simple kinetic model. What are the potential causes?
A4: Complex binding kinetics in SPR can arise from several factors when studying small molecule-DNA interactions:
-
Multiple Binding Events: As established by other techniques, this compound can have multiple binding modes. These different binding events will have distinct association and dissociation rates, leading to a complex sensorgram that doesn't fit a 1:1 kinetic model.
-
Non-specific Binding: The analyte may be binding non-specifically to the sensor surface.[5] Using a reference surface is crucial to subtract this effect.[6]
-
Mass Transport Limitation: The rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic interaction kinetics. This is more common with high-affinity interactions.
-
Rebinding Effects: The analyte may rebind to adjacent sites on the DNA after dissociation, which can affect the apparent dissociation rate.
Troubleshooting Guides
Isothermal Titration Calorimetry (ITC)
| Issue | Possible Cause | Troubleshooting Steps |
| Sigmoidal curve does not fit a 1:1 binding model. | This compound exhibits multiple binding modes at a single AATT site.[1][2] | - Fit the data to a two-site or sequential binding model.[7][8] - If using software like AFFINImeter, you can build custom models to account for multiple independent or sequential binding sites.[7][9] |
| Noisy baseline or spikes in the data. | - Improper degassing of solutions. - Mismatch between syringe and cell buffers.[10] - Precipitation of ligand or macromolecule. | - Ensure thorough degassing of both ligand and DNA solutions. - Use identical buffer compositions in the syringe and the cell. Dialyze the protein against the buffer used for the ligand. - Check for solubility issues at the concentrations used. |
| Low signal-to-noise ratio. | - Low binding enthalpy. - Inaccurate concentration determination. | - Increase the concentration of the reactants if possible. - Accurately determine the concentrations of both this compound and DNA solutions. |
| Observed stoichiometry (n) is not an integer. | - Inactive fraction of the macromolecule or ligand. - Errors in concentration determination. - Complex binding stoichiometry. | - Verify the purity and activity of your DNA and this compound. - Re-measure the concentrations accurately. - Consider the possibility of a non-1:1 binding stoichiometry and use appropriate models. |
Surface Plasmon Resonance (SPR)
| Issue | Possible Cause | Troubleshooting Steps |
| High non-specific binding. | - Analyte binding to the sensor chip surface.[5] | - Use a reference flow cell with an immobilized non-target DNA or a deactivated surface to subtract background binding.[6] - Add surfactants (e.g., P20) or BSA to the running buffer. - Optimize the immobilization level of the DNA. |
| Baseline drift. | - Incomplete surface regeneration.[11] - Temperature fluctuations. - Buffer instability.[11] | - Optimize the regeneration solution and contact time. - Ensure the instrument has reached thermal equilibrium. - Use a stable and well-filtered running buffer. |
| Sensorgram shows complex kinetics. | - Multiple binding sites or modes. - Heterogeneity of the immobilized ligand. | - Fit the data to more complex models (e.g., two-state binding). - Ensure the immobilized DNA is homogenous and properly folded. |
| Low response signal. | - Low molecular weight of this compound.[12] - Low immobilization level of DNA. - Weak binding affinity. | - Use a higher density of immobilized DNA, but be cautious of steric hindrance.[11] - Use a higher concentration of this compound. - Ensure the DNA is active and accessible. |
| Mass transport limitation. | - High affinity and fast on-rate of the interaction. | - Decrease the flow rate to see if the binding curves change. - Use a lower density of the immobilized ligand. |
DNA Footprinting
| Issue | Possible Cause | Troubleshooting Steps |
| No clear footprint observed. | - this compound concentration is too low. - The DNA fragment does not contain a high-affinity binding site. - Inefficient cleavage by DNase I or other cleaving agents. | - Increase the concentration of this compound in the binding reaction. - Verify the DNA sequence contains A/T-rich regions. - Optimize the concentration of the cleaving agent and the reaction time. |
| Smearing of bands on the gel. | - DNA degradation. - Over-digestion with the cleaving agent. | - Handle DNA carefully to avoid nuclease contamination. - Perform a titration of the cleaving agent to find the optimal concentration that gives a good ladder of fragments. |
| "Smiling" bands on the gel. | - Uneven heat distribution during electrophoresis. | - Run the gel at a lower voltage or use a cooling system. |
| Difficulty in interpreting complex patterns (enhancements, etc.). | - Indirect effects of this compound binding on DNA structure. | - Perform quantitative footprinting by titrating this compound and analyzing the intensity of each band.[3][4] This allows for the determination of relative binding affinities.[4] |
Quantitative Data Summary
Table 1: Thermodynamic Parameters for this compound Binding to Hairpin DNAs Determined by ITC [13]
| Target Hairpin DNA | K₁ (x 10⁷ M⁻¹) | ΔH₁ (kcal/mol) | n₁ | K₂ (x 10⁶ M⁻¹) | ΔH₂ (kcal/mol) | n₂ |
| GCG | 2.5 (± 0.9) | -11.0 (± 0.2) | 0.44 (± 0.02) | 4.9 (± 1.0) | -4.0 (± 0.2) | 0.50 (± 0.02) |
| CGC | 2.0 (± 0.6) | -10.8 (± 0.1) | 0.48 (± 0.01) | 3.0 (± 0.8) | -3.8 (± 0.1) | 0.48 (± 0.01) |
| CG | 1.8 (± 0.5) | -10.6 (± 0.1) | 0.51 (± 0.01) | 2.5 (± 0.6) | -3.6 (± 0.1) | 0.49 (± 0.01) |
| GC | 1.5 (± 0.4) | -10.5 (± 0.1) | 0.53 (± 0.01) | 2.0 (± 0.5) | -3.5 (± 0.1) | 0.47 (± 0.01) |
| Note: Data represents the average of best-fit parameters for a two-competing site model. Titrations were conducted at pH 6.5 in 10 mM cacodylic acid buffer, 100 mM NaCl, and 1 mM EDTA with 25 µM DNA hairpin concentration.[13] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in double-distilled water and store frozen.
-
Prepare the DNA hairpin solution (e.g., 25 µM) in the desired buffer (e.g., 10 mM cacodylic acid, 100 mM NaCl, 1 mM EDTA, pH 6.5).
-
Dialyze both the this compound and DNA solutions against the same buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of both solutions spectrophotometrically.
-
-
ITC Experiment:
-
Fill the ITC cell (e.g., ~1.5 ml) with the DNA solution.
-
Load the injection syringe with the this compound solution (e.g., 550 µM).
-
Perform a series of injections (e.g., up to 45 injections of 5 µl) of the this compound solution into the DNA solution at regular intervals (e.g., 180 s) at a constant temperature (e.g., 25°C).
-
Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting isotherm to an appropriate binding model (e.g., one-site, two-site, sequential) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Native Polyacrylamide Gel Electrophoresis (PAGE)
-
Gel Preparation:
-
Prepare a 10% native polyacrylamide gel (e.g., 29:1 acrylamide:bis-acrylamide) in TBE buffer (0.089 M Tris, 0.089 M boric acid, 2.0 mM EDTA, pH 8.3).
-
-
Sample Preparation:
-
Prepare DNA samples at the desired concentration (e.g., 1 µM).
-
Add this compound to achieve the desired ligand:DNA molar ratios (e.g., 0:1, 1:1, 2:1, 3:1).
-
Incubate the mixtures to allow binding to reach equilibrium.
-
-
Electrophoresis:
-
Pre-run the gel for approximately 40 minutes at 150 V and 20°C.
-
Load the samples into the wells.
-
Run the gel at 150 V for about 120 minutes at 20°C in TBE buffer.
-
-
Visualization:
-
Stain the gel with a suitable DNA stain (e.g., ethidium bromide, SYBR Green) and visualize under UV light to observe the migration of the DNA and DNA-Netropsin complexes.
-
Visualizations
Caption: Workflow for troubleshooting complex ITC data for this compound-DNA binding.
Caption: Logical diagram for interpreting complex this compound binding modes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Artefacts [sprpages.nl]
- 6. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.affinimeter.com [blog.affinimeter.com]
- 8. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Independent Sites (Isothermal Titration Calorimetry) [blog.affinimeter.com]
- 10. Isothermal titration calorimetry [cureffi.org]
- 11. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Netropsin's Limitations in GC-Rich DNA Sequences
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Netropsin and its analogs to target GC-rich DNA sequences.
Frequently Asked Questions (FAQs)
Q1: Why does this compound bind poorly to GC-rich DNA sequences?
This compound is a minor groove binding agent that exhibits a strong preference for AT-rich regions of DNA.[1][2][3] Its crescent-shaped structure fits snugly into the narrow minor groove of AT-rich sequences, where it forms hydrogen bonds with the N3 atoms of adenine and O2 atoms of thymine.[4] The primary reason for its poor binding to GC base pairs is the presence of the 2-amino group of guanine, which protrudes into the minor groove and creates steric hindrance, preventing the close association of this compound.[1][5]
Q2: What are the primary strategies to enhance this compound's binding to GC-rich sequences?
The main approach is to chemically modify the this compound scaffold to enable recognition of guanine. This has led to the development of "lexitropsins" or "information-reading" polyamides.[1] A common strategy involves replacing one or more of the N-methylpyrrole rings of this compound with other heterocyclic rings, such as imidazole.[1][6] The nitrogen atom in the imidazole ring can act as a hydrogen bond acceptor, allowing it to form a hydrogen bond with the 2-amino group of guanine, thus overcoming the steric clash.[6] Other strategies include creating "bis-netropsins," which are two this compound-like fragments covalently linked, sometimes by peptide chains, to recognize longer DNA sequences that may contain both AT and GC pairs.[7]
Q3: How can I experimentally verify the binding of a modified this compound analog to a GC-containing DNA sequence?
Several biophysical techniques can be employed to confirm and quantify the binding of this compound analogs to specific DNA sequences:
-
DNase I Footprinting: This method reveals the specific binding site of a ligand on a DNA fragment. The ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.[8][9][10][11] Quantitative footprinting can be used to determine binding affinities.[12][13][14]
-
Electrophoretic Mobility Shift Assay (EMSA): This technique detects the formation of a DNA-ligand complex by its reduced mobility through a non-denaturing polyacrylamide gel compared to the unbound DNA.[15][16][17][18]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[19][20][21][22][23] It provides quantitative data on association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS).[24][25]
Troubleshooting Guides
Issue 1: No observable binding of a this compound analog to a GC-rich target sequence in an EMSA experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect buffer conditions | Ensure the binding buffer has the appropriate pH and salt concentration. This compound binding is sensitive to ionic strength. Start with a buffer like TBE (Tris-Borate-EDTA) at a low ionic strength. |
| Low ligand concentration | The binding affinity might be lower than anticipated. Perform a titration with a wide range of ligand concentrations to determine the optimal concentration for observing a shift. |
| Suboptimal incubation time | The ligand may require more time to associate with the DNA. Try increasing the incubation time before loading the gel. |
| Inappropriate gel conditions | The percentage of the polyacrylamide gel can affect the resolution of the shift. Try using a lower percentage gel (e.g., 6-8%) for better separation of the complex from the free DNA.[25][26] Also, ensure the gel is run at a low temperature (e.g., 4°C) to maintain the stability of the complex. |
| The analog does not bind the target | Synthesize and test a positive control DNA sequence known to bind the analog, or use a well-characterized AT-rich sequence to confirm the analog's general DNA binding activity. |
Issue 2: DNase I footprinting shows weak or no protection at the intended GC target site.
| Possible Cause | Troubleshooting Step |
| Insufficient ligand concentration | Similar to EMSA, the concentration of the this compound analog may be too low to achieve significant occupancy at the target site. Perform a titration to find the concentration that yields clear protection.[11][27] |
| Over-digestion with DNase I | The concentration of DNase I or the digestion time may be too high, leading to cleavage even within the protected region. Optimize the DNase I concentration and digestion time to achieve partial digestion of the DNA in the absence of the ligand. |
| Non-specific binding | The analog may be binding non-specifically to other regions of the DNA. Include a non-specific competitor DNA (e.g., poly(dG-dC)·poly(dG-dC)) in the binding reaction to reduce non-specific interactions. |
| The footprint is obscured by sequence-dependent DNase I cleavage patterns | DNase I does not cleave all phosphodiester bonds with equal efficiency. Compare the cleavage pattern with and without the ligand carefully. Sometimes, a subtle decrease in band intensity is indicative of binding. Consider using a different cleavage agent, such as hydroxyl radicals, which cleave DNA more uniformly.[8] |
Quantitative Data Summary
The following table summarizes representative binding affinity data for this compound and some of its analogs designed for GC recognition. Note that binding affinities are highly dependent on the specific DNA sequence and experimental conditions.
| Ligand | Target DNA Sequence | Technique | Binding Affinity (Ka, M-1) | Reference |
| This compound | d(GGTATACC)2 | DNase I Footprinting | 1.0 x 105 | [13] |
| This compound | poly[d(AT)]·poly[d(AT)] | Calorimetry | ~109 | [28] |
| Distamycin A | d(GGTATACC)2 | DNase I Footprinting | 2.0 x 105 | [13] |
| DB921 (a Dication) | AATT | SPR | ~2 x 108 | [29] |
| DB911 (a Dication) | AATT | SPR | ~2 x 107 | [29] |
Experimental Protocols
Detailed Methodology: DNase I Footprinting
This protocol is adapted from established methods for assessing ligand-DNA interactions.[10]
-
DNA Probe Preparation:
-
Synthesize a DNA fragment (typically 100-200 bp) containing the target GC-rich sequence.
-
Label one end of one strand with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Purify the labeled probe using a spin column to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled DNA probe (final concentration ~10 nM), a non-specific competitor DNA (e.g., 1-5 µg/mL poly(dI-dC)·poly(dI-dC)), and the binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Add the this compound analog at a range of concentrations (e.g., 10-9 to 10-5 M). Include a no-ligand control.
-
Incubate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction. The optimal concentration needs to be predetermined to achieve single-hit kinetics (on average, each DNA molecule is cut only once).
-
Incubate for a precise amount of time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing a high concentration of EDTA (e.g., 20 mM) and a loading dye.
-
-
Analysis:
-
Denature the DNA fragments by heating the samples at 90°C for 5 minutes.
-
Separate the fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
The binding site will appear as a region of protection (a "footprint") where the bands are absent or significantly reduced in intensity compared to the no-ligand control lane.
-
Detailed Methodology: Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for analyzing DNA-ligand interactions using SPR.[19][20][22]
-
Sensor Chip Preparation:
-
Select a sensor chip suitable for DNA immobilization (e.g., a streptavidin-coated chip).
-
Synthesize a biotinylated DNA oligonucleotide containing the target GC-rich sequence.
-
Immobilize the biotinylated DNA onto the streptavidin sensor chip surface according to the instrument manufacturer's instructions. This creates the ligand surface. A reference flow cell should be prepared (e.g., an empty surface or a surface with an irrelevant DNA sequence) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound analog (the analyte) in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate. Start with a blank buffer injection (zero analyte concentration).
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The signal will increase during the association phase and decrease during the dissociation phase (when the analyte solution is replaced by running buffer).
-
Regenerate the sensor surface between different analyte concentrations if necessary, using a regeneration solution that removes the bound analyte without damaging the immobilized ligand (e.g., a short pulse of high salt or low pH solution).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). The equilibrium association constant is Ka = 1/Kd.
-
Visualizations
Caption: Workflow for DNase I Footprinting to identify ligand binding sites.
Caption: Inhibition of transcription by a GC-binding this compound analog.
Caption: Troubleshooting logic for a failed EMSA experiment.
References
- 1. atdbio.com [atdbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Regulation of Congocidine (this compound) Biosynthesis and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. [Synthetic DNA-bindings ligands containing reaction centers specific for AT- and GC-pairs in DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 10. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA footprinting - Wikipedia [en.wikipedia.org]
- 12. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of equilibrium binding affinity of distamycin and this compound to the synthetic deoxyoligonucleotide sequence d(GGTATACC)2 by quantitative DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. licorbio.com [licorbio.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Antibiotic induced electrophoretic mobility shifts of DNA restriction fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibiotic induced electrophoretic mobility shifts of DNA restriction fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A surface plasmon resonance method for detecting multiple modes of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. researchgate.net [researchgate.net]
- 25. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 27. med.upenn.edu [med.upenn.edu]
- 28. Origins of this compound binding affinity and specificity: correlations of thermodynamic and structural data - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Autofluorescence in Netropsin-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and FAQs to help you address issues with autofluorescence when using Netropsin in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself a source of significant autofluorescence?
A1: this compound is a minor groove-binding agent that is not typically considered a major source of autofluorescence.[1] The issues researchers encounter are more commonly due to endogenous autofluorescence from the biological specimen itself, which can interfere with the detection of this compound or other fluorophores in the experiment.[2]
Q2: What are the primary causes of autofluorescence in my tissue samples?
A2: Autofluorescence in tissue samples originates from several endogenous sources and sample preparation steps.[3] Common culprits include:
-
Structural proteins: Collagen and elastin are major sources of autofluorescence, especially in connective tissues.[3][4]
-
Lipofuscin: These are granules of pigmented metabolic waste that accumulate in cells with age, fluorescing brightly across a broad spectrum.[3][5]
-
Red blood cells: The heme group in red blood cells exhibits broad autofluorescence.[5][6]
-
Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[4][7]
-
Other endogenous molecules: Flavins and NADH can also contribute to background fluorescence.[6]
Q3: How can I determine the source of the autofluorescence in my experiment?
A3: To identify the source of autofluorescence, you should include a crucial control in your experiment: an unstained sample.[8] Mount a section of your tissue that has gone through all the preparation steps (fixation, permeabilization) but without the addition of any fluorescent dyes or antibodies. Image this sample using the same filter sets you would for your fully stained sample. Any signal you detect is autofluorescence.[8] By observing the structures that are fluorescing, you can often identify the source (e.g., vessel walls for elastin, granular deposits for lipofuscin).
Q4: When should I consider using an alternative to this compound?
A4: Consider an alternative to this compound if you have tried various methods to reduce autofluorescence without success, and the background signal continues to obscure your results. Alternatives like DAPI or Hoechst stains also bind to AT-rich regions of DNA and may have different spectral properties that are more compatible with your sample and other fluorophores.[9] However, since the primary source of autofluorescence is often the tissue itself, switching the DNA stain may not resolve the issue.
Troubleshooting Guide
If you are experiencing high background or non-specific signals in your this compound staining experiments, follow this guide to troubleshoot the issue.
Step 1: Identify the Source of Autofluorescence
Before attempting to solve the problem, you must identify its origin.
-
Action: Prepare and image an unstained control sample. This sample should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of this compound or any fluorescently labeled antibodies.
-
Analysis:
-
No signal in the unstained sample: The issue is likely not autofluorescence but rather non-specific binding of your primary or secondary antibodies, or an issue with your this compound concentration.
-
Signal in the unstained sample: This confirms that you have an autofluorescence problem. Note the color and morphology of the autofluorescent structures to help identify the source (e.g., fibrous structures are likely collagen/elastin, granular intracellular signals may be lipofuscin).[4][5]
-
Step 2: Implement Pre-Staining Mitigation Strategies
The most effective way to deal with autofluorescence is to prevent it from being a problem in the first place.
-
Change Fixation Method: Aldehyde fixatives are a common cause of autofluorescence.[10]
-
Remove Red Blood Cells: The heme in red blood cells is a significant source of autofluorescence.[5]
Step 3: Apply a Chemical Quenching Method
If pre-staining strategies are insufficient or not possible, chemical quenching can be used to reduce autofluorescence.
-
Sudan Black B: A lipophilic dye effective at quenching lipofuscin-based autofluorescence.[5][11]
-
Caution: Sudan Black B can introduce its own fluorescence in the far-red spectrum.[5]
-
-
Commercial Quenching Kits: Reagents like TrueVIEW™ are designed to reduce autofluorescence from multiple sources, including collagen, elastin, and red blood cells.[7][12]
-
Other Chemical Treatments: Depending on the source of autofluorescence, treatments with copper sulfate, sodium borohydride, or Trypan Blue may be effective.[2][10]
Step 4: Optimize Your Imaging Protocol
If autofluorescence persists, you can use imaging techniques to separate the specific signal from the background.
-
Choose Fluorophores Wisely: Autofluorescence is often strongest in the blue and green channels.[2]
-
Spectral Unmixing: This is a powerful technique available on many modern confocal microscopes.
Data Presentation
Table 1: Comparison of Autofluorescence Reduction Methods
| Method | Target Autofluorescence Source | Advantages | Disadvantages |
| Methanol/Ethanol Fixation | Aldehyde-induced | Simple to implement, reduces background from fixation.[6][10] | May not be suitable for all antigens or tissues. |
| PBS Perfusion | Red Blood Cells | Highly effective at removing heme-related autofluorescence.[5][10] | Only possible for animal tissues pre-fixation. |
| Sodium Borohydride | Aldehyde-induced | Can reduce autofluorescence from formalin fixation.[5][10] | Results can be variable.[5] |
| Sudan Black B | Lipofuscin | Very effective for age-related pigments.[5][11] | Can introduce its own signal in the far-red.[5] |
| TrueVIEW™ Quenching Kit | Collagen, Elastin, RBCs, Fixative-induced | Broadly effective on multiple sources, quick protocol.[7][11][12] | Commercial reagent with associated cost. |
| Spectral Unmixing | All sources | Can computationally remove autofluorescence, highly effective.[13][15] | Requires a spectral confocal microscope and appropriate software. |
Experimental Protocols
Protocol: Chemical Quenching of Autofluorescence using a Commercial Kit (e.g., TrueVIEW™)
This protocol is a general guideline and should be adapted based on the manufacturer's instructions.
-
Complete Standard Staining: Perform your immunofluorescence protocol, including fixation, permeabilization, blocking, primary and secondary antibody incubations, and washes.
-
Apply this compound: Incubate your sample with your working concentration of this compound for the desired time.
-
Wash: Wash the sample with PBS or an appropriate buffer to remove unbound this compound.
-
Prepare Quenching Solution: Prepare the autofluorescence quenching solution according to the kit's instructions. This typically involves mixing several reagents.[7]
-
Apply Quencher: Cover the tissue section with the quenching solution and incubate for the recommended time (often 2-5 minutes at room temperature).[7][12]
-
Rinse: Briefly rinse the slide with PBS.
-
Mount: Immediately apply mounting medium (an anti-fade mounting medium is recommended) and coverslip the slide.[7]
-
Image: Proceed with imaging. You may need to increase your exposure times to compensate for any minor reduction in your specific signal.[12]
Mandatory Visualizations
Caption: Experimental workflow for immunofluorescence with this compound, incorporating steps to mitigate autofluorescence.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. oraclebio.com [oraclebio.com]
- 3. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. tandfonline.com [tandfonline.com]
- 12. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 13. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-rad.com [bio-rad.com]
Technical Support Center: Enhancing Netropsin Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Netropsin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the cell permeability of this DNA minor-groove binder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a polyamide antibiotic that binds to the minor groove of AT-rich sequences in double-stranded DNA.[1][2] This interaction can interfere with DNA-protein binding and cellular processes, giving it antiviral and potential anticancer properties. However, its therapeutic development is often hampered by poor cell permeability, which limits its ability to reach its intracellular target, the cell nucleus.
Q2: What are the primary strategies to enhance this compound's cellular uptake?
There are three main strategies being explored to improve the cell permeability of this compound:
-
Chemical Modification and Analog Synthesis: This involves creating new molecules (analogs) that are structurally related to this compound but have modified physicochemical properties to improve cell uptake. Examples include the synthesis of bis-netropsin analogs and other polyamide derivatives.
-
Formulation and Delivery Systems: This approach focuses on encapsulating or associating this compound with a carrier molecule to facilitate its transport across the cell membrane. A notable example is the use of nano-sized DNA particles (DNAp) for this compound delivery.[3][4]
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cell membranes and can be attached to cargo molecules, like this compound, to shuttle them into the cell. The TAT peptide, derived from the HIV-1 TAT protein, is a commonly used CPP for this purpose.
Q3: How can I measure the cell permeability of my this compound analog?
Two common in vitro assays to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
-
PAMPA: This is a high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is useful for predicting passive, transcellular permeability.
-
Caco-2 Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport processes. The output of this assay is the apparent permeability coefficient (Papp).
Q4: What is a typical Apparent Permeability Coefficient (Papp) for a well-absorbed compound?
The Papp value from a Caco-2 assay can be used to classify compounds based on their potential for in vivo absorption. A general classification is as follows:
-
Papp > 10 x 10⁻⁶ cm/sec: High permeability (well-absorbed)
-
Papp between 1 - 10 x 10⁻⁶ cm/sec: Moderate permeability
-
Papp < 1 x 10⁻⁶ cm/sec: Low permeability (poorly absorbed)[5][6]
Q5: Are there any known downstream cellular effects of this compound besides DNA binding?
Yes, by binding to DNA, this compound can interfere with the function of DNA-binding proteins. For example, it has been shown to inhibit the catalytic activity of topoisomerase II.[7][8] Additionally, this compound and related compounds can cause a prolongation of the G1 phase of the cell cycle and arrest in the G2 phase, leading to increased polyploidisation.[9] It has also been shown to attenuate the activity of the NOS2 promoter by interfering with HMGA1-DNA binding.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments to enhance this compound's cell permeability.
Issue 1: Low or Inconsistent Permeability in PAMPA/Caco-2 Assays
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound/analog in assay buffer. | This compound and its analogs can have limited solubility in aqueous buffers.[10][11] Consider using a co-solvent like DMSO (typically up to 1-5%) in the donor compartment.[12] For Caco-2 assays with lipophilic compounds, adding bovine serum albumin (BSA) to the basolateral (acceptor) side can improve recovery and provide a better estimate of permeability.[12] |
| Low recovery of the compound. | This can be due to non-specific binding to the assay plates or accumulation within the cell monolayer (for Caco-2).[1][13][14] Including solubilizing agents in the donor compartment of PAMPA can help.[1] For Caco-2 assays, lysosomal trapping of basic compounds can lead to poor recovery; this can be investigated using inhibitors of lysosomal acidification like bafilomycin A1.[13][14] |
| Inconsistent results between experiments. | Ensure consistent cell monolayer integrity in Caco-2 assays by measuring the transport of a low-permeability marker like Lucifer yellow or radiolabeled mannitol.[5] For PAMPA, ensure the artificial membrane is properly formed and stable. |
| Underestimation of permeability for lipophilic compounds. | For highly lipophilic compounds, the unstirred water layer adjacent to the cell monolayer or artificial membrane can be rate-limiting.[15] Gentle agitation during the assay can sometimes help, but this needs to be carefully controlled. |
Issue 2: Difficulty with Synthesis and Purification of this compound-CPP Conjugates
| Potential Cause | Troubleshooting Step |
| Inefficient conjugation reaction. | The choice of crosslinker and reaction conditions are crucial. For conjugating a small molecule to a cysteine-containing CPP like TAT, a maleimide-based crosslinker like SMCC is often used. Ensure the pH is controlled during the reaction to prevent hydrolysis of the maleimide group.[3] The coupling of guanidino groups, present in this compound, to the N-terminus of a peptide during solid-phase peptide synthesis (SPPS) can be optimized by using coupling agents like HATU/DIEA.[4] |
| Difficulty in purifying the final conjugate. | Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying peptide conjugates. Optimize the gradient of the mobile phase (e.g., acetonitrile in water with 0.1% trifluoroacetic acid) to achieve good separation of the conjugate from the unconjugated peptide and small molecule. |
| Instability of the conjugate. | Depending on the linker used, the conjugate may be susceptible to degradation. For disulfide-based linkers, reducing agents in the buffer or cell culture medium can cleave the linker. Ensure appropriate buffer conditions are used for storage and experiments. |
Issue 3: High Cytotoxicity of Modified this compound Analogs
| Potential Cause | Troubleshooting Step | | The modification itself is toxic to the cells. | Determine the IC50 value of your new compound on the cell line you are using for permeability studies. If the compound is highly cytotoxic at the concentrations required for the assay, it may not be a viable candidate. | | The delivery vehicle (e.g., CPP, nanoparticles) is causing toxicity. | Always test the cytotoxicity of the delivery vehicle alone as a control. Some CPPs can be toxic at higher concentrations. Optimize the concentration of the conjugate to find a balance between efficient uptake and acceptable cell viability. |
Quantitative Data Summary
The following tables summarize quantitative data related to the activity of this compound and its analogs.
Table 1: Cytotoxicity of this compound Analogs and Conjugates
| Compound | Cell Line | IC50 (µM) | Reference |
| CPT-Netropsin Conjugate | HL60 (leukemia) | >1 | [16] |
| CPT-Netropsin Conjugate | K562 (leukemia) | >1 | [16] |
| CPT-Netropsin Conjugate | MCF7 (breast cancer) | >1 | [16] |
| CPT-Netropsin Conjugate | HT29 (colon cancer) | 0.43 | [16] |
| CPT-Netropsin Conjugate | A549 (lung cancer) | 0.28 | [16] |
| CPT-Netropsin Conjugate | CaOV3 (ovarian cancer) | 0.08 | [16] |
Table 2: Enhancement of Cellular Uptake/Activity with Conjugation
| Compound/Strategy | Enhancement Metric | Fold Increase | Reference |
| Guanidine-TAT bioconjugate | Activity against L. infantum amastigotes | ~3x | [4] |
| Hydrophobically modified (C16) TAT-fluorophore conjugate | Cellular uptake (fluorescence intensity) | ~6x (vs. unmodified TAT-fluorophore) | [17] |
| Guanidinylated neomycin B | Cellular uptake | ~20x | [18] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard PAMPA procedures.
-
Prepare the Artificial Membrane:
-
Prepare a solution of a lipid mixture (e.g., 2% w/v lecithin in dodecane).
-
Add a small volume (e.g., 5 µL) of the lipid solution to the filter of each well of a 96-well filter plate (donor plate). Allow the solvent to evaporate.
-
-
Prepare Solutions:
-
Dissolve the test compound (this compound or analog) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration. A co-solvent like DMSO may be used, keeping the final concentration low (e.g., <1%).
-
Prepare the acceptor solution, which is typically the same buffer, and add it to the wells of a 96-well acceptor plate.
-
-
Run the Assay:
-
Add the test compound solution to the donor plate wells.
-
Place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantify the Compound:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculate Permeability:
-
The apparent permeability coefficient (Papp) can be calculated using established equations that take into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general workflow for a Caco-2 assay.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow them to differentiate and form a polarized monolayer.
-
-
Monolayer Integrity Test:
-
Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
-
Prepare Solutions:
-
Prepare the transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and warm it to 37°C.
-
Dissolve the test compound in the transport buffer at the desired concentration.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with warm transport buffer.
-
Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Quantification and Calculation:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.[19]
-
Calculate the Papp value using the rate of appearance of the compound in the acceptor chamber, the initial concentration in the donor chamber, the surface area of the filter, and the volume of the acceptor chamber.
-
Protocol 3: Synthesis of a this compound-TAT Peptide Conjugate (Conceptual)
This is a conceptual protocol adapted from methods for conjugating small molecules to cysteine-containing peptides.[3][20]
-
Introduce a Reactive Group on this compound:
-
This compound does not have a readily available functional group for direct conjugation. A synthetic analog of this compound with a reactive group (e.g., a primary amine or a carboxylic acid) would be required. Let's assume an analog with a primary amine is available.
-
-
Activate the this compound Analog:
-
React the amine-containing this compound analog with a heterobifunctional crosslinker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The NHS-ester end of SMCC will react with the amine on the this compound analog, introducing a maleimide group.
-
-
Prepare the TAT Peptide:
-
Synthesize or purchase a TAT peptide with a C-terminal cysteine residue (e.g., YGRKKRRQRRR-Cys).
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated this compound analog in a suitable buffer (pH ~6.5-7.5).
-
Add the cysteine-containing TAT peptide to the solution. The sulfhydryl group of the cysteine will react with the maleimide group on the this compound analog via a Michael addition, forming a stable thioether bond.
-
-
Purification:
-
Purify the this compound-TAT conjugate from unreacted starting materials and byproducts using RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
Visualizations
Caption: Workflow for developing and assessing this compound analogs with enhanced permeability.
References
- 1. Development of Cassette PAMPA for Permeability Screening [jstage.jst.go.jp]
- 2. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and bis-netropsin analogs as inhibitors of the catalytic activity of mammalian DNA topoisomerase II and topoisomerase cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of bifunctional this compound-related minor groove-binding ligands on mammalian type I DNA topoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The minor-groove binding DNA-ligands this compound, distamycin A and berenil cause polyploidisation via impairment of the G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA binding, solubility, and partitioning characteristics of extended lexitropsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological buffers solubility in water - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of assay recovery on the apparent permeability, a function of lysosomal trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of experimental conditions for skin-PAMPA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Camptothecin conjugated with DNA minor-groove binder this compound: enhanced lactone stability, inhibition of human DNA topoisomerase I and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
optimizing buffer conditions for Netropsin-DNA binding studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Netropsin-DNA binding studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound binding to DNA?
A1: this compound is a minor groove binding agent that preferentially binds to AT-rich sequences of B-DNA. The binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the positively charged drug molecule and the negatively charged phosphate backbone of DNA. This interaction occurs without intercalating between the DNA base pairs.
Q2: Which buffer parameters are most critical for optimizing this compound-DNA binding?
A2: The most critical buffer parameters are ionic strength (salt concentration) and pH. Temperature and the presence of co-solutes can also significantly influence the binding thermodynamics and kinetics.
Q3: How does salt concentration affect this compound-DNA binding affinity?
A3: Salt concentration has a significant impact on the electrostatic component of the binding. Generally, increasing the salt concentration weakens the binding affinity of this compound to DNA.[1] This is due to the shielding of the negative charges on the DNA phosphate backbone by counterions from the salt, which reduces the electrostatic attraction with the positively charged this compound. The free energy associated with the redistribution of counterions upon binding is a key factor in this salt-dependent effect.[1]
Q4: What is the optimal pH range for this compound-DNA binding studies?
A4: While the optimal pH can be condition-dependent, a pH range of 6.0 to 7.5 is commonly used. It is crucial to maintain a consistent pH throughout the experiment as variations can alter the protonation state of both this compound and DNA, thereby affecting the binding interaction. For instance, studies have been successfully conducted at pH 6.25, 6.5, 7.0, and 7.4.[2][3][4]
Q5: Can I use any buffer system for my experiments?
A5: While several buffer systems can be used, it is important to choose one that does not interact with this compound or DNA. Commonly used buffers include MES, HEPES, cacodylic acid, and phosphate buffers (e.g., BPES).[2][3][4] The choice of buffer should be guided by the specific experimental technique and the desired pH.
Troubleshooting Guides
Problem 1: Low or no detectable binding in my assay.
| Possible Cause | Troubleshooting Step |
| Inappropriate Salt Concentration | High salt concentrations can significantly weaken the binding. Try decreasing the salt (e.g., NaCl or KCl) concentration in your buffer. Start with a concentration around 100 mM and titrate downwards if necessary.[1] |
| Incorrect pH | The protonation state of this compound is crucial for binding. Ensure your buffer pH is within the optimal range (6.0-7.5). Verify the pH of your final experimental solution. |
| DNA Conformation/Integrity | Ensure the purity and integrity of your DNA. Denatured or degraded DNA will not provide a suitable binding site. Run your DNA on a gel to check its quality. |
| Inactive this compound | Verify the concentration and purity of your this compound stock solution. This compound solutions can degrade over time; it is advisable to use a fresh stock or validate the concentration spectrophotometrically. |
Problem 2: Inconsistent or non-reproducible binding data.
| Possible Cause | Troubleshooting Step |
| Buffer Variability | Prepare a large batch of your experimental buffer to use across all related experiments to minimize variability. Ensure all components are fully dissolved and the pH is accurately adjusted. |
| Temperature Fluctuations | This compound-DNA binding is temperature-dependent.[5][6] Ensure your experiments are conducted at a constant and controlled temperature. |
| Pipetting Errors | Inaccurate concentrations of DNA or this compound will lead to variability. Calibrate your pipettes and use careful pipetting techniques. |
| Complex Binding Stoichiometry | This compound can exhibit complex binding behavior, sometimes showing two different binding modes at a single AATT site.[3][4] This can lead to complex data. Consider using advanced fitting models that account for multiple binding events. |
Quantitative Data Summary
Table 1: Buffer Compositions Used in this compound-DNA Binding Studies by Technique
| Experimental Technique | Buffer System | Salt Concentration | pH | Other Additives | Reference |
| Isothermal Titration Calorimetry (ITC) | 10 mM Cacodylic Acid | 100 mM NaCl | 6.5 | 1 mM EDTA | [3] |
| Surface Plasmon Resonance (SPR) | 10 mM MES | 100 mM NaCl | 6.25 | 1 mM EDTA, 0.005% P-20 Surfactant | [2] |
| Surface Plasmon Resonance (SPR) | 10 mM HEPES | 200 mM NaCl | 7.4 | 3 mM EDTA, 0.05% P-20 Surfactant | [2] |
| Nuclear Magnetic Resonance (NMR) | BPES Buffer (20 mM Phosphate) | 20 mM NaCl | 7.0 | 0.1 mM EDTA | [3][4] |
| Electrophoresis | Sodium Phosphate | 33 mM Na⁺ | 7.28 | - | [7] |
Table 2: Thermodynamic Parameters of this compound-DNA Interaction
| DNA Sequence | Technique | Temperature (°C) | Binding Enthalpy (ΔH, kcal/mol) | Binding Entropy (ΔS, cal/mol·K) | Reference |
| poly d(AT) | Calorimetry | 25 | -9.2 | Positive | [5][6] |
| poly d(AT) | DSC | 88 | -10.7 | - | [5][6] |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
This protocol is a general guideline for studying this compound-DNA binding using ITC.
-
Preparation of Solutions:
-
Prepare the DNA and this compound solutions in the exact same buffer to avoid heat of dilution effects. A suitable buffer is 10 mM cacodylic acid, 100 mM NaCl, 1 mM EDTA, pH 6.5.[3]
-
Thoroughly degas both the DNA and this compound solutions before loading them into the calorimeter to prevent air bubbles.
-
-
Concentrations:
-
The concentration of DNA in the sample cell is typically in the range of 10-50 µM.
-
The concentration of this compound in the syringe should be 10-20 times higher than the DNA concentration to ensure saturation is reached during the titration.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the DNA solution into the sample cell and the this compound solution into the injection syringe.
-
Equilibrate the system thermally before starting the titration.
-
-
Titration:
-
Perform a series of injections (e.g., 10-20 injections of 2-10 µL each) of the this compound solution into the DNA solution.
-
The time between injections should be sufficient for the signal to return to baseline (e.g., 180 seconds).[3]
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 2: Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for analyzing this compound-DNA interactions using SPR.
-
Sensor Chip Preparation:
-
Use a streptavidin-coated sensor chip.
-
Immobilize a 5'-biotinylated DNA hairpin containing the target binding sequence onto the chip surface.
-
-
Buffer Preparation:
-
The running buffer is critical. A common starting buffer is 10 mM MES, 100 mM NaCl, 1 mM EDTA, pH 6.25, with 0.005% (v/v) P-20 surfactant to prevent non-specific binding.[2]
-
For some proteins, a different buffer like HEPES with higher salt might be necessary to minimize non-specific interactions.[2]
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of this compound over the DNA-immobilized surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface between different this compound concentrations by injecting a pulse of a suitable regeneration solution (e.g., a high salt buffer or a brief change in pH), followed by re-equilibration with the running buffer.
-
-
Data Analysis:
-
Fit the sensorgrams from the different this compound concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
-
Visualizations
Caption: General experimental workflow for this compound-DNA binding studies.
Caption: Troubleshooting logic for low or no this compound-DNA binding.
References
- 1. Salt effects on ligand-DNA binding. Minor groove binding antibiotics [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examining the Effects of this compound on the Curvature of DNA A-Tracts Using Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Commercial Netropsin Batches
This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting tips, and frequently asked questions (FAQs) for working with commercial batches of Netropsin.
Section 1: Purity, Identity, and Concentration
FAQ 1: How do I verify the purity and identity of a new commercial batch of this compound?
Verifying the purity and identity of a new this compound batch is critical before use in any experiment. The recommended approach combines High-Performance Liquid Chromatography (HPLC) for purity assessment with Mass Spectrometry (MS) for identity confirmation.
Experimental Protocol: Purity Analysis by RP-HPLC
This protocol outlines a general method for determining the purity of this compound. Parameters may need to be optimized for your specific system.
-
Reagent Preparation :
-
Prepare the mobile phase as required (e.g., a mixture of acetonitrile and a buffer like sodium perchlorate)[1].
-
Use HPLC-grade solvents and filter the mobile phase through a 0.45 µm membrane[1].
-
Prepare a stock solution of your this compound batch in a suitable solvent (e.g., water or methanol/acetonitrile) to a known concentration, such as 1 mg/mL.
-
-
Chromatography :
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10-20 µL) of the this compound solution.
-
Run the analysis according to the parameters specified in the table below.
-
-
Data Analysis :
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100. The primary peak should correspond to the expected retention time for this compound.
-
Table 1: Example RP-HPLC Parameters for this compound Purity Analysis
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[1] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and a buffered aqueous solution (e.g., Sodium Perchlorate, pH 4.8)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 294 nm or 220 nm[1][2] |
| Column Temperature | Ambient or controlled (e.g., 30°C)[3] |
Note: Organic impurities are common and can arise from starting materials, by-products, or degradation[4][5]. If significant impurities are detected, consider MS analysis for their identification.
Workflow for Batch Purity and Identity Verification
Caption: Workflow for verifying the quality of a new this compound batch.
FAQ 2: How can I accurately determine the concentration of my this compound working solution?
UV-Visible (UV-Vis) spectroscopy is a straightforward and reliable method for quantifying this compound in solution. This compound has a characteristic absorbance peak at approximately 294 nm, which can be distinguished from the DNA absorbance peak at 260 nm[2].
Experimental Protocol: this compound Quantification by UV-Vis Spectroscopy
-
Prepare Standard Solutions :
-
Create a concentrated stock solution of this compound in nuclease-free water or an appropriate buffer.
-
Perform serial dilutions to prepare a series of standards with known concentrations (e.g., 0, 20, 40, 60, 80, 100 µM).
-
-
Measure Absorbance :
-
Using a spectrophotometer, measure the absorbance of each standard solution at 294 nm. Use the same solvent/buffer as a blank.
-
Measure the absorbance of your unknown this compound sample at 294 nm.
-
-
Create Standard Curve and Calculate Concentration :
-
Plot the absorbance values of the standards (Y-axis) against their corresponding concentrations (X-axis).
-
Perform a linear regression to generate a standard curve. The plot should be linear in the tested range[6].
-
Use the equation of the line (y = mx + c) to calculate the concentration of your unknown sample based on its absorbance reading.
-
Table 2: Example Data for a this compound Standard Curve
| This compound Concentration (µM) | Absorbance at 294 nm (AU) |
| 0 | 0.000 |
| 20 | 0.215 |
| 40 | 0.430 |
| 60 | 0.645 |
| 80 | 0.860 |
| 100 | 1.075 |
Section 2: Functional Activity and Troubleshooting
FAQ 3: My this compound shows poor activity in a cell-based assay. What are the potential causes and how can I troubleshoot this?
Reduced or absent activity in cell-based assays can stem from multiple factors, including issues with the compound itself, the assay conditions, or the cells. Reproducibility is a known challenge in cell-based assays due to biological and technical variability[7].
Troubleshooting Steps:
-
Verify this compound Solution :
-
Concentration : Re-quantify your stock and working solutions using the UV-Vis protocol described above.
-
Solubility : Ensure this compound is fully dissolved. Precipitates can drastically lower the effective concentration[7].
-
Stability : this compound solutions should be stored properly. For long-term storage, keep at -20°C[8]. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions before each experiment.
-
-
Assess Assay Conditions :
-
Cell Health : Ensure cells are healthy and in the exponential growth phase. Do not use cells that are overgrown or have low viability (<80%)[9].
-
Passage Number : Use cells with a consistent and low passage number, as high passage numbers can alter experimental outcomes[9].
-
Edge Effects : Avoid using the outer wells of microtiter plates, as they are prone to evaporation which can alter compound concentration. Fill perimeter wells with sterile PBS or media to mitigate this "edge effect"[7].
-
Controls : Include appropriate positive and negative controls in every experiment to ensure the assay is performing as expected[10].
-
-
Confirm DNA Binding Activity :
-
If problems persist, consider performing a biophysical assay to directly confirm that your this compound batch is active and capable of binding to DNA. Techniques like DNA footprinting, Isothermal Titration Calorimetry (ITC), or Surface Plasmon Resonance (SPR) can provide a complete thermodynamic description of the binding interaction[11][12]. These methods can confirm if the issue lies with the compound's intrinsic activity or the cell-based assay setup.
-
Troubleshooting Flowchart for Cell-Based Assays
Caption: A logical workflow for troubleshooting poor this compound activity.
Section 3: Storage and Handling
FAQ 4: What are the correct storage and handling procedures for this compound?
Proper storage is crucial to maintain the stability and efficacy of this compound.
Table 3: Recommended Storage and Handling for this compound
| Form | Condition | Duration | Notes |
| Solid (Powder) | Dry, dark, at 0-4°C | Short-term (days to weeks) | Shipped at ambient temperature, stable for several weeks[8]. |
| Dry, dark, at -20°C | Long-term (months to years) | Recommended for optimal stability[8]. | |
| In Solution | 0-4°C | Short-term (days to weeks) | Use sterile, nuclease-free water or buffer. |
| -20°C | Long-term (months) | Aliquot to avoid repeated freeze-thaw cycles. |
Handling Instructions :
-
Always handle this compound as a non-hazardous chemical, but follow standard laboratory safety procedures.
-
When preparing stock solutions, use a calibrated balance and ensure the powder is completely dissolved. Sonication can aid in dissolving the compound[6].
-
Protect solutions from light where possible, as photostability should be considered for all active pharmaceutical ingredients[13].
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Sustained Release of Minor-Groove-Binding Antibiotic this compound from Calcium-Coated Groove-Rich DNA Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. youtube.com [youtube.com]
- 10. nist.gov [nist.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the DNA Binding Properties of Netropsin and Distamycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA binding properties of two well-characterized minor groove binders, Netropsin and Distamycin A. Both are naturally occurring oligopeptides that have served as foundational models for the design of sequence-specific DNA binding agents. Understanding their distinct and shared characteristics is crucial for applications in molecular biology, drug design, and diagnostics.
I. At a Glance: Key Differences and Similarities
| Feature | This compound | Distamycin A |
| Structure | Contains two N-methylpyrrole rings | Contains three N-methylpyrrole rings |
| Binding Affinity (Ka) | Generally lower than Distamycin A | Generally higher than this compound |
| Sequence Specificity | Strong preference for A/T-rich sequences of at least 4-5 base pairs | Strong preference for A/T-rich sequences, typically requires a run of at least 5-6 base pairs |
| Binding Stoichiometry | Primarily binds as a 1:1 monomer | Can bind as a 1:1 monomer or a 2:1 dimer, depending on the DNA sequence |
| Primary Binding Forces | Hydrogen bonding, van der Waals interactions, and electrostatic interactions | Hydrogen bonding, van der Waals interactions, and electrostatic interactions |
II. Quantitative Comparison of DNA Binding Properties
The following tables summarize key quantitative data from various experimental studies, offering a direct comparison of the binding affinities and thermodynamic parameters of this compound and Distamycin A with different DNA sequences.
Table 1: Binding Affinity (Ka) of this compound and Distamycin A for Calf Thymus DNA
| Ligand | Association Constant (Ka) (M⁻¹) | Experimental Technique |
| This compound | 2.9 x 10⁵ | Thermal Melting, CD, Sedimentation Analysis[1][2] |
| Distamycin A | 11.6 x 10⁵ | Thermal Melting, CD, Sedimentation Analysis[1][2] |
Table 2: Binding Affinities (K1 and K2) of this compound and Distamycin A for Specific DNA Duplexes
| Ligand | DNA Duplex Sequence | Binding Mode | Affinity Constant (M⁻¹) | Experimental Technique |
| This compound | 5'-TATTT-3' containing duplex | 1:1 | K₁ ≈ 10⁹ | Isothermal Titration Calorimetry (ITC)[3] |
| 2:1 | K₂ ≈ 10⁶ | Isothermal Titration Calorimetry (ITC)[3] | ||
| This compound | Duplexes with ≤ 3 consecutive AT pairs | 1:1 | K₁ ≈ 10⁷, K₂ ≈ 10⁶ | Isothermal Titration Calorimetry (ITC)[3] |
| Distamycin A | 5'-TATTT-3' and 5'-TATAT-3' containing duplexes | 2:1 | K ≈ 10¹⁶ (M⁻²) | Isothermal Titration Calorimetry (ITC)[3] |
Table 3: Thermodynamic Parameters of this compound Binding to Poly[d(AT)]
| Thermodynamic Parameter | Value | Experimental Technique |
| Binding Enthalpy (ΔH) | -9.3 kcal/mol | Calorimetry[4] |
| Binding Free Energy (ΔG°) | -11.5 kcal/mol | Calorimetry[4] |
III. Experimental Methodologies
This section details the experimental protocols for three key techniques used to characterize the DNA binding properties of this compound and Distamycin A.
DNase I Footprinting
DNase I footprinting is utilized to determine the specific DNA sequences to which ligands like this compound and Distamycin A bind.
Protocol:
-
DNA Fragment Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P).
-
Ligand-DNA Binding: The end-labeled DNA is incubated with varying concentrations of this compound or Distamycin A to allow for binding equilibrium to be reached.
-
DNase I Digestion: The DNA-ligand complexes are subjected to partial digestion with DNase I. The enzyme will cleave the DNA backbone at sites not protected by the bound ligand.
-
Gel Electrophoresis: The resulting DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to X-ray film. The protected regions, where the ligand was bound, will appear as "footprints" – gaps in the ladder of DNA fragments.
-
Quantitative Analysis: Densitometry of the autoradiogram allows for the determination of the ligand concentration required for 50% protection of a specific site, which can be used to estimate the binding affinity.[5]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Protocol:
-
Sensor Chip Preparation: A sensor chip with a gold surface is functionalized, typically with streptavidin.
-
DNA Immobilization: A biotinylated DNA oligonucleotide containing the target binding sequence is injected over the sensor chip surface and captured by the streptavidin.
-
Ligand Injection: Solutions of this compound or Distamycin A at various concentrations are flowed over the DNA-immobilized surface.
-
Signal Detection: The binding of the ligand to the DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
-
Regeneration: A regeneration solution is injected to remove the bound ligand, allowing for subsequent experiments on the same surface.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: A solution of the target DNA is placed in the sample cell of the calorimeter, and a solution of this compound or Distamycin A is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the ligand solution are made into the DNA solution while the temperature is kept constant.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to DNA. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
IV. Impact on Cellular Processes and Signaling
The sequence-specific binding of this compound and Distamycin A to the minor groove of DNA can interfere with essential cellular processes by modulating the interaction of DNA with nuclear proteins.
Inhibition of Transcription Factor Binding
By occupying A/T-rich sequences, this compound and Distamycin A can physically block the binding of transcription factors that recognize these sites. For example, this compound has been shown to inhibit the binding of the High Mobility Group A1 (HMGA1) protein to the NOS2 promoter, thereby attenuating its transcriptional activation.[6] This disruption of transcription factor-DNA interactions is a key mechanism for their biological activity.
Cell Cycle Regulation
Studies have demonstrated that both this compound and Distamycin A can impact cell cycle progression. Their presence has been shown to cause a prolongation of the G1 phase and an arrest in the G2 phase of the cell cycle.[7] This interference with the cell cycle is a likely contributor to their observed cytotoxic and antiproliferative effects.
V. Visualizing Experimental Workflows and Biological Impact
The following diagrams, generated using the DOT language, illustrate the experimental workflow for DNase I footprinting and the logical relationship of ligand binding to its cellular consequences.
Caption: DNase I Footprinting Experimental Workflow.
Caption: Biological Consequences of DNA Binding.
VI. Conclusion
This compound and Distamycin A, while structurally similar, exhibit distinct DNA binding properties. Distamycin A generally displays a higher binding affinity and can engage in more complex binding stoichiometries compared to this compound. Both molecules serve as invaluable tools for understanding the principles of DNA recognition by small molecules and provide a scaffold for the development of novel therapeutics that target specific DNA sequences. The experimental methodologies outlined in this guide are fundamental to the continued exploration and characterization of these and other DNA-binding agents.
References
- 1. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of distamycin A and this compound to the 12mer DNA duplexes containing mixed AT.GC sequences with at most five or three successive AT base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. [Specific protection of DNA by distamycin A, this compound and bis-netropsins against the action of DNAse I] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The minor-groove binding DNA-ligands this compound, distamycin A and berenil cause polyploidisation via impairment of the G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Netropsin and Hoechst 33258 for Live Cell DNA Staining
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the accurate visualization of DNA within living cells is paramount for a multitude of research applications, from cell cycle analysis to monitoring the effects of therapeutic agents. Among the various fluorescent dyes available, Netropsin and Hoechst 33258 are two well-established minor groove-binding agents. This guide provides an objective comparison of their performance for DNA staining in live cells, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal dye for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Hoechst 33258 |
| Primary Application | Antibiotic, Antiviral, Transcription Factor Inhibitor | Fluorescent DNA Staining |
| DNA Binding | Minor groove of AT-rich regions | Minor groove of AT-rich regions |
| Cell Permeability | Limited | Good |
| Fluorescence | Weak intrinsic fluorescence | Strong blue fluorescence upon DNA binding |
| Cytotoxicity | Can be cytotoxic at higher concentrations | Lower cytotoxicity at typical staining concentrations |
| Primary Signaling Interaction | Inhibits HMGA1 transcription factor binding | Can inhibit topoisomerase I and cause G2/M cell cycle arrest |
Performance Characteristics
DNA Binding and Specificity
Both this compound and Hoechst 33258 are non-intercalating dyes that bind to the minor groove of double-stranded DNA, showing a strong preference for adenine and thymine (AT)-rich sequences. This binding mechanism minimizes distortion of the DNA double helix compared to intercalating dyes.
This compound , a polyamide antibiotic, binds to AT-rich sequences with high affinity. Its interaction with DNA can displace transcription factors that bind to the same regions, a property that has been exploited in studies of gene regulation.
Hoechst 33258 , a bisbenzimidazole dye, also exhibits high-affinity binding to AT-rich regions. Upon binding to DNA, its fluorescence quantum yield increases significantly, resulting in a bright blue fluorescence that is widely used for nuclear counterstaining in live and fixed cells.
Fluorescence Properties
A crucial difference between the two compounds lies in their fluorescent properties.
Hoechst 33258 is the preferred dye for fluorescence-based applications. When bound to DNA, it has an excitation maximum around 350-365 nm and an emission maximum at approximately 460-490 nm.[1] The unbound dye has very weak fluorescence. However, upon prolonged exposure to UV light, Hoechst 33258 can undergo photoconversion to a green-emitting form, which could be a consideration in long-term imaging experiments.[2]
This compound is not primarily used as a fluorescent stain due to its weak intrinsic fluorescence. While it exhibits some fluorescence, it is generally not sufficient for high-quality live-cell imaging without specialized equipment or chemical modifications.
Quantitative Performance Data
The following tables summarize key quantitative data for this compound and Hoechst 33258.
Table 1: Spectral Properties
| Parameter | Hoechst 33258 | This compound |
| Excitation Max (with DNA) | ~350-365 nm[1] | ~294 nm (absorbance)[3] |
| Emission Max (with DNA) | ~460-490 nm[1] | Not typically used for emission |
Table 2: Cytotoxicity (IC50 Values)
| Cell Line | Hoechst 33258 | This compound |
| HeLa | 51.31 µM[1] | Data not available for direct comparison |
| HL60 | 32.43 µM[1] | Data not available for direct comparison |
| U937 | 15.42 µM[1] | Data not available for direct comparison |
Note: IC50 values can vary significantly between cell lines and experimental conditions.
Experimental Protocols
Live-Cell DNA Staining with Hoechst 33258
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Hoechst 33258 stock solution (1-10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Live cells cultured on a suitable imaging dish or slide
Procedure:
-
Prepare Working Solution: Dilute the Hoechst 33258 stock solution to a final working concentration of 1-10 µg/mL in pre-warmed cell culture medium or PBS.[4] The optimal concentration should be determined experimentally.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the Hoechst 33258 working solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes. The incubation time may need to be adjusted based on the cell type.
-
Washing (Optional): The staining solution can be removed and replaced with fresh, pre-warmed medium to reduce background fluorescence, although this is often not necessary.
-
Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., DAPI filter set).
Caption: Live-cell DNA staining workflow using Hoechst 33258.
Signaling Pathway Interactions
The choice between this compound and Hoechst 33258 may also be influenced by their known interactions with cellular signaling pathways.
This compound: Interference with HMGA1 and the NOS2 Pathway
This compound's ability to bind to the minor groove of AT-rich DNA allows it to interfere with the binding of High Mobility Group A1 (HMGA1) transcription factors.[5][6] HMGA1 plays a crucial role in the induction of the inducible nitric oxide synthase (NOS2) gene, which is involved in inflammatory responses. By blocking HMGA1 binding, this compound can attenuate the expression of NOS2.[5][6]
Caption: this compound inhibits NOS2 expression by blocking HMGA1 binding.
Hoechst 33258: Inhibition of Topoisomerase I and Cell Cycle Arrest
Hoechst 33258 and its derivatives have been shown to act as topoisomerase I poisons.[7] They trap the topoisomerase I-DNA cleavable complex, which can lead to DNA strand breaks and ultimately trigger apoptosis. Furthermore, Hoechst 33258 can induce a G2/M phase cell cycle arrest.[1][8] This is an important consideration for studies where cell cycle progression is a key variable.
Caption: Hoechst 33258 can induce apoptosis and G2/M arrest.
Summary and Recommendations
The choice between this compound and Hoechst 33258 for live-cell DNA studies is highly dependent on the experimental goals.
Hoechst 33258 is the clear choice for routine and high-quality fluorescent visualization of DNA in living cells. Its strong fluorescence upon DNA binding, good cell permeability, and relatively low cytotoxicity at standard working concentrations make it an ideal nuclear counterstain. However, researchers should be mindful of its potential to inhibit topoisomerase I and induce cell cycle arrest, which could be confounding factors in certain studies.
This compound's utility in live-cell imaging is not as a primary fluorescent stain but rather as a tool to modulate gene expression. Its ability to competitively inhibit the binding of transcription factors like HMGA1 makes it a valuable compound for studying specific signaling pathways. When using this compound, alternative methods for visualizing DNA, such as co-staining with a more suitable fluorescent dye, would be necessary. Due to its limited cell permeability, higher concentrations or longer incubation times might be required, which could in turn increase its cytotoxic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound improves survival from endotoxaemia by disrupting HMGA1 binding to the NOS2 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new mammalian DNA topoisomerase I poison Hoechst 33342: cytotoxicity and drug resistance in human cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Hoechst 33258 on different cell cycle events. I. Inhibition of synthetic activities in bone-marrow cells of the mole rat Bandicota bengalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Netropsin's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methods to validate the target engagement of Netropsin, a well-characterized minor groove binder, within a cellular context. We will explore established techniques, compare this compound to alternative minor groove binders, and provide detailed experimental protocols and supporting data.
Introduction to this compound and its Target
This compound is a polyamide that binds to the minor groove of DNA, showing a strong preference for AT-rich sequences.[1][2] This interaction is non-covalent and primarily driven by hydrogen bonds, van der Waals forces, and electrostatic interactions.[2] In a cellular environment, the primary target of this compound is nuclear DNA. Its binding can interfere with DNA replication and transcription and, crucially, can displace or prevent the binding of DNA-binding proteins, such as the High Mobility Group A (HMGA) family of architectural transcription factors.[3][4] Validating that this compound reaches and interacts with its intended target in living cells is a critical step in understanding its mechanism of action and in the development of related therapeutic agents.
Methods for Validating Cellular Target Engagement
Several methods can be employed to confirm that this compound is engaging with DNA within the cell. These can be broadly categorized into direct and indirect methods.
Indirect Methods: Assessing Downstream Functional Outcomes
These methods measure the physiological or molecular consequences of this compound binding to DNA, which indirectly confirms target engagement.
1. Transcription Reporter Assays
Luciferase or other reporter gene assays can be used to quantify the effect of this compound on the activity of specific promoters that are regulated by proteins sensitive to minor groove binders, such as HMGA1 and HMGA2.
-
Principle: If this compound binds to the AT-rich sequences in a promoter region that are also the binding sites for an activating transcription factor (e.g., HMGA2), it will compete with the transcription factor and reduce the expression of the reporter gene.
-
Application: This has been demonstrated in HeLa cells co-transfected with an HMGA2 expression vector and a reporter vector. This compound was shown to effectively antagonize the reporter activation by HMGA2 in a dose-dependent manner.[4]
2. Phenotypic Assays
Observing a relevant cellular phenotype that is known to be dependent on a this compound-sensitive pathway can also validate target engagement.
-
Principle: The differentiation of 3T3-L1 pre-adipocytes into adipocytes is a process known to involve the HMGA2 protein. By inhibiting HMGA2's ability to bind DNA, this compound is expected to prevent this differentiation.
-
Application: Treatment of 3T3-L1 cells with this compound has been shown to inhibit adipogenesis, as measured by a reduction in lipid droplet formation (visualized by Oil Red O staining).[5]
Direct and Semi-Direct Methods: Detecting the Drug-Target Interaction
These methods aim to more directly measure the interaction of this compound with its target or the immediate consequences of this interaction.
1. In-Cell Western
This technique can be used to quantify the levels of target proteins that may be affected by this compound's action, or to assess cellular changes indicative of target engagement.
-
Principle: While not directly measuring DNA binding, it can quantify changes in the levels of proteins like HMGA2 in response to this compound treatment during a cellular process like adipogenesis.
-
Application: In the 3T3-L1 adipogenesis model, an in-cell western was used to assess the expression levels of HMGA2 during differentiation in the presence and absence of this compound.[5]
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a cellular environment. It is based on the principle that the binding of a ligand can alter the thermal stability of the target protein.
-
Principle: While typically used for protein targets, a modified approach could be envisioned for DNA-binding compounds. For instance, one could assess the thermal stability of a DNA-binding protein (e.g., HMGA1) in the presence of this compound. If this compound displaces the protein from the DNA, the protein's thermal stability might decrease. Conversely, if this compound stabilizes a protein-DNA complex, the stability would increase.
-
Application: While a specific CETSA protocol for this compound has not been widely published, the general methodology is well-established and could be adapted for this purpose.[6][7]
3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq can be used to map the genome-wide binding sites of a DNA-binding protein. It can be adapted to demonstrate the displacement of such a protein by a competing agent like this compound.
-
Principle: Cells are treated with this compound or a vehicle control. Chromatin is then immunoprecipitated with an antibody against a protein that is expected to be displaced by this compound (e.g., HMGA1). A reduction in the number or intensity of ChIP-seq peaks for HMGA1 in the this compound-treated cells would indicate that this compound has engaged its target and displaced HMGA1.
-
Application: This is a hypothetical application for this compound, but the general ChIP-seq protocol is standard.[8][9]
4. Fluorescence Microscopy
If a fluorescent analog of this compound is available or if this compound itself possesses intrinsic fluorescence, microscopy can be used to visualize its subcellular localization.
-
Principle: By observing the fluorescence signal, one can confirm that the compound enters the cell and localizes to the nucleus, where its target (DNA) resides.
-
Application: This is a common technique for observing the cellular uptake and distribution of small molecules.[10]
Comparison with Alternative Minor Groove Binders
This compound belongs to a class of molecules that includes other well-known minor groove binders. The choice of agent can depend on the specific application, desired sequence specificity, and cellular permeability.
| Compound | Primary Sequence Preference | Known Cellular Activity | Advantages | Disadvantages |
| This compound | AAAA, AATT | Inhibition of HMGA1/2 function, antiviral, antibacterial[3][11] | Well-characterized, water-soluble[3] | Can be cytotoxic at higher concentrations |
| Distamycin A | AT-rich sequences | Inhibition of HMGA1 function, antiviral, anticancer[12][13] | Similar mechanism to this compound | Poorly water-soluble, can be toxic[3] |
| Hoechst 33258 | AT-rich sequences | DNA staining, induction of apoptosis | Excellent for DNA visualization, cell-permeable | Phototoxic, can affect DNA structure |
| Berenil | AT-rich sequences | Antitrypanosomal | Clinically used antiparasitic agent | Potential for toxicity |
| Soroceins | Not fully characterized | Disruption of HMGA1/DNA complexes, cytotoxic to cancer cells[9] | Natural product with potential for novel activity | Less characterized than other minor groove binders |
Quantitative Data Summary
| Assay | Cell Line | Compound | Concentration | Observed Effect | Reference |
| Luciferase Reporter Assay | HeLa | This compound | 1.4 mM | >10-fold reduction in HMGA2-mediated activation | [4] |
| Adipogenesis Inhibition (Oil Red O) | 3T3-L1 | This compound | 10 µM | >50% inhibition of neutral lipid production | [5] |
| NOS2 Promoter Activity | RAW 264.7 | This compound | 25 µM | ~55% reduction in LPS-induced promoter activity | [3] |
| HMGA1/DNA Complex Disruption (EMSA) | - | This compound | 16 nM | Efficient disruption | [9] |
| HMGA1/DNA Complex Disruption (EMSA) | - | Sorocein A | 6.25 µM | Disruption | [9] |
| HMGA1/DNA Complex Disruption (EMSA) | - | Sorocein B | 3.12 µM | Disruption | [9] |
| HMGA1/DNA Complex Disruption (EMSA) | - | Sorocein C | 12.5 µM | Disruption | [9] |
Signaling Pathway: this compound's Interference with LPS-Induced NOS2 Expression
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can induce a strong inflammatory response in macrophages. A key event in this response is the upregulation of inducible nitric oxide synthase (NOS2), which produces nitric oxide (NO). The transcription of the NOS2 gene is facilitated by the architectural transcription factor HMGA1, which binds to an AT-rich region in the NOS2 promoter, enabling the recruitment of other transcription factors like NF-κB. This compound, by binding to this same AT-rich sequence, can prevent the binding of HMGA1, thereby attenuating the induction of NOS2 expression and the subsequent inflammatory response.[3]
This compound's effect on the LPS-induced NOS2 signaling pathway.
Experimental Protocols
Protocol 1: HMGA2-Mediated Luciferase Reporter Assay
This protocol is adapted from a study demonstrating this compound's ability to antagonize HMGA2 activity.[4]
Workflow for the HMGA2 Luciferase Reporter Assay.
-
Cell Culture: Seed HeLa cells in 6-well plates and grow to 50-70% confluency.
-
Transfection: Co-transfect the cells with an HMGA2 expression vector and a reporter vector containing an AT-rich promoter (e.g., HSV-TK promoter) driving a luciferase gene. A control transfection with an empty expression vector should be performed in parallel.
-
Cell Plating: 24 hours post-transfection, trypsinize and re-plate the cells into 96-well plates.
-
Treatment: 24 hours after re-plating, treat the cells with a serial dilution of this compound (e.g., 0-2 mM). Include a vehicle-only control.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions (e.g., using a commercial luciferase assay system).
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the this compound concentration to determine the IC50.
Protocol 2: Inhibition of 3T3-L1 Adipogenesis Assay
This protocol is based on a study investigating the role of HMGA2 in adipogenesis and its inhibition by this compound.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The effect of HMGA1 in LPS-induced Myocardial Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 9. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High mobility group A1 protein mediates human nitric oxide synthase 2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of this compound and distamycin A on the secondary structure and template activity of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Netropsin and Other DNA Minor Groove Binders: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between DNA minor groove binders is critical for advancing therapeutic and diagnostic applications. This guide provides a comprehensive comparison of Netropsin with other prominent minor groove binders, including Distamycin A, Hoechst 33258, and DAPI, supported by experimental data and detailed protocols.
Introduction to DNA Minor Groove Binders
DNA minor groove binders are a class of small molecules that non-covalently bind to the minor groove of DNA, often with a preference for AT-rich sequences.[1] This interaction can interfere with DNA replication and transcription, making these compounds valuable tools in molecular biology and potential therapeutic agents for various diseases, including cancer and microbial infections.[2][3] this compound, a naturally occurring polyamide, is a well-studied example and serves as a benchmark for comparison.[1][4][5]
Comparative Analysis of Performance
The efficacy and applicability of minor groove binders are determined by their binding affinity, sequence specificity, and cellular effects. Below is a comparative summary of this compound and its counterparts.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for this compound, Distamycin A, Hoechst 33258, and DAPI. It is important to note that these values can vary depending on the specific DNA sequence, buffer conditions, and experimental method used.
Table 1: DNA Binding Affinity (Kd)
| Compound | DNA Sequence | Kd (nM) | Method |
| This compound | AATT | 1.8[6] | Fluorescence |
| Distamycin A | AATT | ~1-10[7] | Various |
| Hoechst 33258 | AATT | 1.8[6] | Fluorescence |
| DAPI | AATT | ~1.8[6] | Fluorescence |
Table 2: Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) | Assay |
| This compound | MCF-7 (Breast Cancer) | >100[8] | Not Specified |
| Distamycin A | Not Specified | >100[8] | Not Specified |
| Hoechst 33258 | L1210 (Leukemia) | ~1.5[9] | Not Specified |
| DAPI | Not Specified | Not readily available | Not Specified |
Mechanism of Action and Specificity
This compound and Distamycin A, both polyamides, bind to the minor groove with a strong preference for runs of four or more A-T base pairs.[1] Their crescent shape complements the curvature of the DNA minor groove.[1] The binding is primarily driven by hydrogen bonds between the amide groups of the ligand and the N3 of adenine and O2 of thymine bases on the floor of the groove, as well as van der Waals interactions with the groove walls.[1] The presence of the exocyclic amino group of guanine in the minor groove creates steric hindrance, which is a key determinant of their AT-selectivity.[1]
Hoechst 33258 and DAPI are bis-benzimidazole derivatives that also exhibit a strong preference for AT-rich regions.[10] Their binding is associated with a significant enhancement of fluorescence, making them widely used as DNA stains in microscopy and flow cytometry.[10] While their primary binding mode is in the minor groove, they can also exhibit secondary binding modes, potentially interacting with the phosphate backbone.[11]
Experimental Protocols
Accurate and reproducible experimental data are the foundation of comparative analysis. Below are detailed methodologies for key experiments used to characterize DNA minor groove binders.
DNA Footprinting Assay (DNase I)
This technique is used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.
Protocol:
-
Probe Preparation: A DNA fragment of interest (100-400 bp) is labeled at one end with a radioactive or fluorescent tag.[12]
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the minor groove binder to allow for binding equilibrium to be reached.[13]
-
DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cleave the DNA backbone, with the exception of the ligand-bound regions.[12]
-
Reaction Quenching: The digestion is stopped by the addition of a stop solution (e.g., EDTA).[12]
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.[12]
-
Analysis: The gel is visualized (e.g., by autoradiography), and the "footprint" appears as a gap in the ladder of DNA fragments where the ligand protected the DNA from cleavage.[12]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of ligands to DNA. The principle is that a DNA-ligand complex will migrate more slowly through a non-denaturing gel than the free DNA.
Protocol:
-
Probe Preparation: A short DNA oligonucleotide containing the putative binding site is labeled.
-
Binding Reaction: The labeled probe is incubated with the minor groove binder in a suitable binding buffer.
-
Gel Electrophoresis: The reaction mixture is loaded onto a non-denaturing polyacrylamide or agarose gel.
-
Detection: The positions of the free probe and the DNA-ligand complex are detected. The presence of a slower-migrating band indicates binding.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cultured cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.[14]
-
Compound Treatment: The cells are treated with various concentrations of the minor groove binder for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or SDS-HCl).[14][16]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm.[17] The absorbance is proportional to the number of viable cells.
Visualizing Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the binding mechanism and experimental workflows.
References
- 1. atdbio.com [atdbio.com]
- 2. pnas.org [pnas.org]
- 3. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation of Congocidine (this compound) Biosynthesis and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biological activity and molecular interaction of a this compound-acridine hybrid ligand with chromatin and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Base-sequence specificity of Hoechst 33258 and DAPI binding to five (A/T)4 DNA sites with kinetic evidence for more than one high-affinity Hoechst 33258-AATT complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNase I footprinting [gene.mie-u.ac.jp]
- 13. mybiosource.com [mybiosource.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Quantitative Analysis of Netropsin Binding Constants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Netropsin's binding affinity to DNA, supported by experimental data. We delve into the quantitative binding constants, detail the experimental protocols used for their determination, and explore the factors influencing this interaction. This analysis is crucial for the rational design of sequence-specific DNA binding agents and the development of novel therapeutics.
Quantitative Analysis of this compound-DNA Binding
This compound is a well-characterized minor groove binding agent that exhibits a strong preference for AT-rich sequences in DNA.[1][2][3] The binding affinity of this compound to DNA is a critical parameter in its biological activity and has been quantitatively assessed using various biophysical techniques. The binding is primarily stabilized by hydrogen bonding and electrostatic interactions within the minor groove of the DNA helix.[4][5]
The following table summarizes the binding constants of this compound with different DNA sequences under various experimental conditions. For comparison, data for Distamycin, another prominent minor groove binder, is also included.
| Ligand | DNA Sequence/Target | Technique | Binding Constant (Ka, M-1) | Dissociation Constant (KD, M) | Key Observations |
| This compound | Calf Thymus DNA | Sedimentation Analysis | 2.9 x 105 | - | One binding site per 6.0 nucleotides.[4][5] |
| Distamycin | Calf Thymus DNA | Sedimentation Analysis | 11.6 x 105 | - | One binding site per 6.1 nucleotides; higher affinity than this compound for this target.[4][5] |
| This compound | AATT in hairpin duplex | Isothermal Titration Calorimetry (ITC) | - | - | Exhibits two thermodynamically different binding modes at a single AATT site.[6][7] |
| This compound | Competition with HMGA2 for AT-rich DNA | Surface Plasmon Resonance (SPR) | - | 20 - 30 nM (IC50) | Effectively inhibits the binding of HMGA2 protein to its target DNA.[1] |
| This compound | (GCGCGAATTCGCGC)2 | Isothermal Titration Calorimetry (ITC) | - | - | Forms two distinct complexes with a 1:1 stoichiometry.[8] |
| This compound | (CGCGCAATTGCGCG)2 | Isothermal Titration Calorimetry (ITC) | - | - | Shows a single binding mode.[8] |
| This compound | 139 bp pBR-322 DNA fragment | DNase I Footprinting | - | - | Binding constant is strongly dependent on the specific (T.A)4 sequence; sites with 5'-TA-3' have lower affinity.[9][10][11] |
| This compound | poly[d(AT)]·poly[d(AT)] | Spectroscopic and Calorimetric techniques | ~109 | - | Binding is overwhelmingly enthalpy-driven.[12][13] |
Experimental Protocols for Determining Binding Constants
The quantitative data presented above are derived from sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (DNA). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: A solution of the DNA hairpin or duplex is prepared in a suitable buffer (e.g., MES buffer with 0.01 M MES, 0.001 M EDTA, 0.2 M NaCl, pH 6.2).[14] The DNA solution is placed in the sample cell of the calorimeter. This compound is dissolved in the same buffer and loaded into the injection syringe.[6]
-
Titration: The this compound solution is injected in small, precise aliquots into the DNA solution at a constant temperature (e.g., 25°C).[6]
-
Data Acquisition: The heat released or absorbed during each injection is measured by the calorimeter.
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of ligand to macromolecule, is fitted to a binding model to extract the thermodynamic parameters.[15]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte (e.g., this compound or a competing protein) to a ligand (DNA) immobilized on a sensor surface in real-time.[16][17] It is particularly useful for studying competition assays.[1]
Methodology:
-
Sensor Chip Preparation: A biotinylated DNA oligonucleotide containing the target binding site is immobilized on a streptavidin-coated sensor chip.[18]
-
Binding Analysis: A solution containing the analyte (e.g., HMGA2 protein) is flowed over the sensor surface, and the change in the SPR signal (measured in resonance units, RU) is recorded, indicating binding.[1]
-
Competition Assay: To determine the inhibitory effect of this compound, the HMGA2 protein is pre-incubated with varying concentrations of this compound before being flowed over the DNA-immobilized surface.[1]
-
Data Analysis: The decrease in the SPR signal with increasing this compound concentration is used to determine the IC50 value, which reflects the concentration of this compound required to inhibit 50% of the protein-DNA binding.[1]
Fluorescence Spectroscopy
Fluorescence-based assays can indirectly monitor the binding of this compound to DNA by observing changes in the fluorescence of a probe attached to the DNA.
Methodology:
-
Probe Incorporation: A fluorescent probe, such as dansyl, is covalently attached to a modified nucleotide (e.g., 5-Aminodansyl-dU) within the DNA sequence.[19]
-
Titration: this compound is added in increasing concentrations to the solution of fluorescently labeled DNA.
-
Fluorescence Measurement: The fluorescence emission spectrum of the dansyl probe is recorded after each addition of this compound.
-
Data Analysis: Changes in the fluorescence intensity upon this compound binding are used to determine the binding stoichiometry and affinity. An increase in fluorescence intensity can indicate conformational changes in the DNA induced by the minor groove binding of this compound.[20]
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Inhibition of HMGA2 binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of high-mobility-group A2 protein binding to DNA by this compound: a biosensor-surface plasmon resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation dependent binding of this compound and distamycin to DNA and DNA model polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complexity in the binding of minor groove agents: this compound has two thermodynamically different DNA binding modes at a single site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of this compound-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. surface.syr.edu [surface.syr.edu]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. Break in the Heat Capacity Change at 303 K for Complex Binding of this compound to AATT Containing Hairpin DNA Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Analysis of Protein-DNA Interactions Using Surface Plasmon Resonance and a ReDCaT Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring DNA minor groove interactions through a probe conjugate in major groove: fluorescence studies on this compound complexation with dU-5-aminodansyl-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Specificity Showdown: Netropsin's Precision Targeting of DNA Outshines Intercalating Dyes
A detailed comparative analysis reveals the superior sequence specificity of the minor groove binder Netropsin over common intercalating dyes like ethidium bromide and doxorubicin. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations to underscore the distinct DNA binding mechanisms and specificities of these compounds.
This compound, a polyamide antibiotic, demonstrates a strong preference for binding to the minor groove of AT-rich regions of double-stranded DNA.[1][2][3] This specificity is driven by a combination of hydrogen bonding and van der Waals interactions between the drug molecule and the DNA base pairs.[3] In contrast, intercalating dyes, such as the widely used fluorescent stain ethidium bromide and the chemotherapeutic agent doxorubicin, insert themselves between the planar bases of the DNA double helix.[4][5][6] This mode of binding is less sequence-specific and is primarily driven by hydrophobic and stacking interactions.[6] This fundamental difference in their binding mechanisms leads to significant variations in their sequence specificity and their impact on DNA structure and function.
Quantitative Comparison of DNA Binding Affinity
The following table summarizes the binding constants (K) of this compound, Ethidium Bromide, and Doxorubicin for various DNA sequences, providing a quantitative measure of their binding affinity and specificity. Higher binding constants indicate a stronger interaction.
| Compound | DNA Sequence | Binding Constant (K) (M⁻¹) | Experimental Method | Reference |
| This compound | poly(dA-dT)·poly(dA-dT) | 9.2 x 10⁵ | Calorimetry | [6] |
| AATT | ~10⁸ | DNase I Footprinting | [7] | |
| AAAT | ~10⁸ | DNase I Footprinting | [7] | |
| TTAA | ~10⁶ | DNase I Footprinting | [7] | |
| TATA | ~10⁶ | DNase I Footprinting | [2] | |
| Ethidium Bromide | poly[d(A-T)] | 1.7 x 10⁷ | Kinetic Analysis | [4] |
| poly[d(G-C)] | 1.3 x 10⁷ | Kinetic Analysis | [4] | |
| Calf Thymus DNA | 3.7 x 10⁴ | Spectrophotometry | [8] | |
| Doxorubicin | Calf Thymus DNA | 0.13 - 0.16 x 10⁶ | Optical Method | [9] |
| d(CGATCG) | - | MD Simulation | [10] | |
| d(CGTACG) | - | MD Simulation | [10] |
Note: Binding constants can vary depending on experimental conditions such as temperature, pH, and salt concentration. The data presented here is for comparative purposes.
Visualizing the Binding Mechanisms
The distinct modes of DNA interaction for this compound and intercalating dyes can be visualized through the following diagrams.
Caption: this compound binds to the minor groove of AT-rich DNA sequences.
Caption: Intercalating dyes insert themselves between adjacent DNA base pairs.
Experimental Protocols for Assessing Binding Specificity
The determination of DNA binding specificity and affinity relies on a variety of biophysical techniques. Below are detailed methodologies for three key experiments.
Fluorescence Titration Assay
This method measures the change in fluorescence of a DNA-binding molecule or a fluorescent dye upon interaction with DNA.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the ligand (e.g., this compound or intercalating dye) in a suitable buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0).
-
Prepare a stock solution of DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm.
-
For intercalator displacement assays, prepare a solution of ethidium bromide.
-
-
Instrumentation:
-
Use a spectrofluorometer with temperature control. Set the excitation and emission wavelengths appropriate for the fluorescent molecule.
-
-
Titration:
-
Place a fixed concentration of the fluorescent species (either the ligand itself or a DNA-ethidium bromide complex) in a cuvette.
-
incrementally add small aliquots of the non-fluorescent binding partner (DNA or ligand, respectively).
-
After each addition, allow the system to equilibrate (typically 2-5 minutes) and record the fluorescence intensity.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[13][14]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the ligand (e.g., this compound) and the DNA in the same buffer, and degas both solutions to remove air bubbles.
-
The concentration of the macromolecule in the sample cell is typically in the micromolar range, while the ligand concentration in the syringe is 10-20 times higher.
-
-
Instrumentation:
-
Use an isothermal titration calorimeter. Set the experimental temperature.
-
-
Titration:
-
Load the DNA solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the DNA solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH).
-
DNase I Footprinting Assay
This technique identifies the specific DNA sequence where a ligand binds by protecting it from enzymatic cleavage by DNase I.[15][16][17]
Protocol:
-
DNA Probe Preparation:
-
Prepare a DNA fragment of interest (typically 100-200 bp) and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.[18]
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of the ligand (e.g., this compound) to allow binding equilibrium to be reached.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to the binding reactions to randomly cleave the DNA backbone. The ligand-bound regions will be protected from cleavage.
-
Stop the reaction after a short incubation period.
-
-
Gel Electrophoresis and Visualization:
-
Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
-
Data Analysis:
-
The "footprint" appears as a gap in the ladder of DNA fragments where the ligand was bound and protected the DNA from cleavage.
-
By comparing the cleavage patterns in the presence and absence of the ligand, the precise binding site can be determined.
-
Quantitative analysis of the footprint at different ligand concentrations can be used to estimate the binding affinity.[19][20]
-
Experimental Workflow for Assessing Specificity
The following diagram illustrates a typical workflow for comparing the DNA binding specificity of different compounds.
Caption: A streamlined workflow for comparing DNA-ligand binding specificity.
Conclusion
References
- 1. surface.syr.edu [surface.syr.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. The molecular origin of DNA-drug specificity in this compound and distamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calorimetric and spectroscopic investigation of drug-DNA interactions. I. The binding of this compound to poly d(AT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. ukessays.com [ukessays.com]
- 9. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. DNase I footprinting [gene.mie-u.ac.jp]
- 17. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 19. Determination of this compound-DNA binding constants from footprinting data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative footprinting analysis of the this compound-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Netropsin Derivatives' Antiviral Efficacy
A new class of DNA minor groove-binding agents, Netropsin derivatives, demonstrates significant promise in antiviral research, exhibiting potent activity against various DNA viruses, including Herpes Simplex Virus (HSV) and Vaccinia virus. These compounds offer an alternative mechanism of action to conventional antiviral drugs, potentially addressing the challenge of drug resistance.
This guide provides a comparative overview of the antiviral efficacy of this compound derivatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in novel antiviral therapies.
Performance Against Key DNA Viruses
This compound and its synthetic derivatives have been primarily evaluated against Herpes Simplex Virus Type 1 (HSV-1) and Vaccinia virus. The core mechanism of their antiviral action lies in their ability to bind to the minor groove of AT-rich sequences in viral DNA, thereby interfering with DNA replication and transcription processes.
Herpes Simplex Virus Type 1 (HSV-1)
Studies have shown that bis-netropsin derivatives are particularly effective inhibitors of HSV-1 replication. Notably, these compounds have demonstrated efficacy against viral strains that are resistant to commonly used antiviral drugs like acyclovir.[1] The antiviral activity of these derivatives is linked to their ability to selectively interact with the AT-rich clusters at the viral origins of replication (OriS and OriL).[1]
One of the specific molecular targets within the HSV-1 replication machinery is the UL9 helicase. Bis-netropsin derivatives have been shown to inhibit the DNA unwinding activity of the UL9 helicase, a crucial step in the initiation of viral DNA replication.[2][3][4] This inhibition is achieved by the derivatives binding to an A+T cluster that separates the UL9 helicase interaction sites, thus stabilizing the DNA structure and preventing its unwinding.[2]
Vaccinia Virus
Linked this compound derivatives have shown enhanced antiviral activity against Vaccinia virus compared to the parent compound.[5] The introduction of polymethylene linkers between two this compound moieties significantly boosts their antivaccinia virus activity.[5]
Quantitative Comparison of Antiviral Activity
The following table summarizes the available quantitative data on the antiviral efficacy and cytotoxicity of select this compound derivatives against HSV-1 and Vaccinia virus in Vero cells.
| Compound/Derivative | Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Bis-netropsin (15-Lys-bis-Nt) | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | Data not available in abstract | >100 | Data not available in abstract | Andronova et al. (2015) |
| Linked this compound Derivatives | Vaccinia Virus | Cytopathic Effect (CPE) Reduction Assay | Enhanced activity reported | Data not available in abstract | Data not available in abstract | Lown et al. (1989) |
| Acyclovir (Reference) | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | 1.8 | >150 | >83.3 | Hui et al. (1994) |
Note: Specific IC50 and CC50 values for this compound derivatives were not explicitly stated in the reviewed abstracts. The table reflects the qualitative descriptions of activity found in the literature. Further consultation of the full-text articles is recommended for precise quantitative data.
Experimental Protocols
The evaluation of the antiviral efficacy of this compound derivatives typically involves standard in vitro virological assays.
Cytotoxicity Assay in Vero Cells
This assay is crucial to determine the concentration range at which the compounds are not toxic to the host cells.
Methodology:
-
Cell Seeding: Vero cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to form a monolayer.
-
Compound Dilution: A series of dilutions of the this compound derivatives are prepared in cell culture medium.
-
Treatment: The culture medium is replaced with the medium containing the different concentrations of the compounds. Control wells with medium only and medium with the solvent (e.g., DMSO) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the 50% cytotoxic concentration (CC50) is calculated.
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Methodology:
-
Cell Seeding: Confluent monolayers of Vero cells are prepared in 24-well plates.
-
Virus Infection: The cells are infected with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.
-
Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the this compound derivatives and a gelling agent (e.g., carboxymethyl cellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained with a solution like crystal violet, which stains the living cells, leaving the plaques (areas of dead cells) unstained.
-
Quantification: The number of plaques is counted for each compound concentration, and the 50% inhibitory concentration (IC50) is calculated.[6]
Mechanism of Action and Experimental Workflows
The primary mechanism of action for this compound derivatives is the inhibition of viral DNA replication through binding to the minor groove of DNA. A more specific mechanism has been elucidated for their activity against HSV-1, involving the inhibition of the UL9 helicase.
Caption: General mechanism of this compound derivatives' antiviral action.
Caption: Workflow of HSV-1 UL9 helicase inhibition by bis-netropsin derivatives.
Conclusion
This compound derivatives represent a compelling class of antiviral agents with a distinct mechanism of action from many currently approved drugs. Their ability to target the minor groove of viral DNA and inhibit key replicative enzymes like helicases makes them promising candidates for further development, particularly for combating drug-resistant viral infections. Further in vivo studies and clinical trials are warranted to fully assess their therapeutic potential.
References
- 1. [DNA-binding and antiviral activities of bis-netropsins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of herpes simplex virus helicase UL9 by this compound derivatives and antiviral activities of bis-netropsins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Complex of the herpes simplex virus initiator protein UL9 with DNA as a platform for the design of a new type of antiviral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex of the herpes simplex virus type 1 origin binding protein UL9 with DNA as a platform for the design of a new type of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel linked antiviral and antitumor agents related to this compound and distamycin: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of herpes simplex virus type 1 and adenovirus type 5 by heterocyclic Schiff bases of aminohydroxyguanidine tosylate - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of Netropsin-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Netropsin-drug conjugates, detailing their mechanism of action, performance, and the experimental data that underpins our current understanding.
This compound, a naturally occurring polyamide, is a well-established DNA minor groove binding agent with a strong preference for AT-rich sequences.[1] This inherent DNA targeting capability has made it an attractive scaffold for the development of drug conjugates designed to deliver a variety of payloads to the DNA. These conjugates aim to enhance the efficacy and specificity of therapeutic or diagnostic agents. This guide will delve into the mechanism of action of this compound and its conjugates, comparing cytotoxic and fluorescent derivatives, and providing the necessary experimental context for their evaluation.
Mechanism of Action: From DNA Binding to Cellular Effects
This compound's primary mechanism of action is its ability to bind to the minor groove of B-DNA, primarily at sequences of four or more A·T base pairs. This binding is a complex interplay of forces, including hydrogen bonding between the amide NH groups of this compound and the N3 of adenine or O2 of thymine, van der Waals interactions, and electrostatic forces.[2] This interaction displaces the "spine of hydration," a crucial element for the stability of the minor groove in AT-rich regions, and induces a conformational change in the DNA, including a widening of the minor groove and a bending of the helical axis.[2]
The conjugation of drugs to this compound leverages this DNA-targeting capability to concentrate a payload at specific genomic locations. The overall mechanism of action of the conjugate is a composite of the DNA binding of the this compound moiety and the activity of the conjugated molecule.
Cytotoxic Conjugates: Enhancing DNA Damage and Cell Death
Conjugating cytotoxic agents to this compound aims to create a targeted chemotherapy that delivers the toxic payload directly to the DNA.
-
This compound-Camptothecin Conjugate: This conjugate links the DNA topoisomerase I inhibitor, camptothecin, to this compound. The this compound moiety directs the conjugate to AT-rich regions of the DNA. Camptothecin then traps the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death.[1][3] Studies have shown that this conjugate exhibits enhanced stability of the active lactone form of camptothecin and potent antiproliferative activity.[4]
-
This compound-Pyrene Conjugate: This conjugate incorporates a photosensitizer, pyrene, which upon irradiation can generate reactive oxygen species, leading to DNA strand breaks. The this compound component ensures that the photosensitizer is in close proximity to the DNA, enhancing the efficiency of DNA damage.[4]
-
This compound-Quinocarcin Analogue Conjugate: This conjugate demonstrates sequence-specific DNA cleavage. While the quinocarcin analogue itself can produce superoxide, the conjugate's mechanism of DNA damage appears to involve a non-diffusible oxidant, suggesting a highly localized effect at the binding site.[5]
Fluorescent Conjugates: Illuminating DNA in Live Cells
Conjugating fluorescent dyes to this compound creates powerful tools for visualizing DNA within living cells. These conjugates can be used to study nuclear architecture, chromatin dynamics, and the distribution of AT-rich regions in the genome.
-
This compound-Dansyl Conjugate: The binding of this conjugate to the minor groove of DNA leads to changes in the fluorescence of the dansyl fluorophore, which is positioned in the major groove. This "crosstalk" between the minor and major grooves allows for the study of DNA binding events through fluorescence spectroscopy.[6]
Comparative Performance of this compound-Drug Conjugates
The efficacy and utility of this compound-drug conjugates vary depending on the nature of the conjugated molecule. The following table summarizes key performance data for representative cytotoxic and fluorescent conjugates.
| Conjugate Type | Conjugated Molecule | Target/Mechanism | Quantitative Data | Cell Line(s) | Reference(s) |
| Cytotoxic | Camptothecin | Topoisomerase I Poisoning | IC50: 0.08 µM | Ovarian adenocarcinoma (CaOV3) | [4] |
| Pyrene Analogue | Photo-induced DNA Cleavage | EC50: 40 µM (for 50% single-strand cleavage of pBR322 DNA upon UV-A activation) | Human chronic myeloid leukemia (K562) | [4] | |
| Anthracenedione (Mitoxantrone derivative) | DNA Intercalation (impeded) & Minor Groove Binding | Marginally less cytotoxic than Mitoxantrone | Murine L1210 leukaemia, Human MCF7 carcinoma | [7] | |
| Fluorescent | Dansyl | DNA Imaging | N/A (Focus on spectroscopic changes) | N/A | [6] |
Signaling Pathways and Cellular Responses
The binding of this compound and its conjugates to DNA can trigger a cascade of cellular events, most notably affecting cell cycle progression. By interfering with DNA structure and the binding of essential proteins, these molecules can activate cell cycle checkpoints.
This compound has been shown to induce cell cycle arrest in both the G1 and G2 phases. The G2 arrest is of particular interest as it prevents cells with damaged DNA from entering mitosis. This is a crucial mechanism for maintaining genomic stability. The binding of this compound to DNA is recognized as a form of DNA damage, which can activate a signaling cascade leading to the inhibition of the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound-drug conjugates.
Isothermal Titration Calorimetry (ITC) for DNA Binding Affinity
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound-drug conjugate and the target DNA oligonucleotide (typically a hairpin or duplex with a known AT-rich binding site) in the same buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
Accurately determine the concentrations of the conjugate and the DNA.
-
-
ITC Experiment:
-
Load the DNA solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the this compound-drug conjugate solution (e.g., 200-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 2-5 µL each) of the conjugate into the DNA solution, allowing the system to reach equilibrium between injections.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat of binding for each injection.
-
Plot the heat of binding per mole of injectant against the molar ratio of conjugate to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Polyacrylamide Gel Electrophoresis (PAGE) for DNA Binding
PAGE can be used to visualize the binding of this compound-drug conjugates to DNA, often through a mobility shift assay.
Methodology:
-
Gel Preparation:
-
Prepare a native polyacrylamide gel (e.g., 8-12%) in TBE buffer (Tris-borate-EDTA).
-
Pour the gel between glass plates and insert a comb to create loading wells.
-
Allow the gel to polymerize completely.
-
-
Sample Preparation:
-
Incubate a fixed concentration of a DNA fragment (e.g., a short, radiolabeled or fluorescently labeled oligonucleotide) with increasing concentrations of the this compound-drug conjugate in a binding buffer.
-
-
Electrophoresis:
-
Load the samples into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the tracking dye has migrated a sufficient distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using an appropriate method (e.g., autoradiography for radiolabeled DNA, fluorescence imaging for fluorescently labeled DNA or stained with a DNA dye).
-
The binding of the conjugate to the DNA will typically result in a retarded migration of the DNA fragment (a "mobility shift"). The extent of the shift can be indicative of the binding affinity.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of the this compound-drug conjugate. Include a vehicle control (the solvent used to dissolve the conjugate) and a positive control for cell death.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for a few hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Conclusion
This compound-drug conjugates represent a versatile platform for the targeted delivery of therapeutic and diagnostic agents to DNA. By understanding the fundamental mechanism of this compound's interaction with the minor groove and the subsequent cellular responses, researchers can design and evaluate novel conjugates with improved efficacy and specificity. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for professionals in the field of drug development, facilitating the continued exploration and optimization of this promising class of molecules.
References
- 1. Cytotoxicity Assay Protocol [protocols.io]
- 2. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis, DNA-binding and cytotoxic properties of a bis(this compound)-anthracenedione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
side-by-side comparison of Netropsin and DAPI for nuclear counterstaining
In the realm of cellular and molecular biology, the visualization of cellular structures is paramount. Nuclear counterstaining, a technique that reveals the nucleus, is a fundamental step in many imaging protocols, providing context to the localization of specific proteins and other molecules. Among the arsenal of fluorescent dyes available for this purpose, 4',6-diamidino-2-phenylindole (DAPI) has long been a gold standard. This guide provides a comprehensive side-by-side comparison of DAPI and another DNA minor groove binder, Netropsin, for their utility as nuclear counterstains in fluorescence microscopy and flow cytometry.
Core Properties and Performance: A Tale of Two Dyes
Both DAPI and this compound are well-characterized molecules that bind to the minor groove of double-stranded DNA, showing a preference for adenine-thymine (A-T) rich regions.[1][2] This binding specificity is the basis for their use in targeting the nucleus. However, their performance and suitability as fluorescent counterstains differ significantly.
DAPI: The Incumbent Champion
DAPI is a widely used, blue-emitting fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to DNA.[2][3] This property makes it an excellent tool for nuclear counterstaining with a high signal-to-noise ratio. It is compatible with both fixed and, at higher concentrations, live-cell imaging, although its use in living cells can be limited by its toxicity.[1]
This compound: A Potent Binder, but a Dim Fluorophore
This compound is a polyamide with strong antiviral and antibiotic properties, renowned for its tight and specific binding to the DNA minor groove.[4][5] While it has been extensively studied for its DNA binding characteristics and its ability to compete with other minor groove binders like DAPI, its application as a primary fluorescent stain in cellular imaging is not well-documented.[6] Although some studies have investigated its fluorescent properties, it is generally considered to have a low quantum yield, making it significantly dimmer than DAPI and less suitable for routine fluorescence microscopy.[7]
Data Presentation: Quantitative Comparison
| Property | This compound | DAPI | References |
| Binding Target | DNA Minor Groove (A-T rich) | DNA Minor Groove (A-T rich) | [2][4] |
| Excitation Max (Bound) | ~315 nm | ~358 nm | [1][2] |
| Emission Max (Bound) | ~460 nm | ~461 nm | [1][2] |
| Quantum Yield (Bound) | Not reported for imaging applications | ~0.62 - 0.92 | [4][6] |
| Fluorescence Intensity | Low | High (approx. 20-fold increase upon binding) | [2][7] |
| Photostability | Not well-characterized for imaging | Moderate (subject to photobleaching with prolonged exposure) | [5][7] |
| Cell Permeability | Permeant | Permeant (more efficient in fixed/permeabilized cells) | [1][8] |
| Primary Application | Biophysical studies of DNA-ligand interactions, Antibiotic | Nuclear Counterstaining in Fluorescence Microscopy and Flow Cytometry | [1][5] |
| Cytotoxicity | Cytotoxic | Cytotoxic, especially at higher concentrations | [1][9] |
Experimental Protocols
DAPI Staining Protocol for Fixed Adherent Cells
This protocol is a standard procedure for nuclear counterstaining of cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Antifade mounting medium
Procedure:
-
Fixation: Aspirate the cell culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Dilute the DAPI stock solution in PBS to a final concentration of 300 nM. Add the DAPI staining solution to the cells and incubate for 5 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells twice with PBS to remove unbound DAPI.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
This compound Staining Protocol
Mandatory Visualization
Caption: DAPI Staining Workflow for Fixed Cells.
Caption: DNA Binding and Consequent Effects.
Conclusion: The Clear Choice for Nuclear Counterstaining
Based on the available experimental data, DAPI remains the superior and recommended choice for fluorescent nuclear counterstaining. Its high fluorescence quantum yield upon DNA binding, established protocols, and robust performance in a wide range of applications make it an indispensable tool for researchers.
In contrast, while this compound is a potent and specific DNA minor groove binder, its utility as a fluorescent probe for cellular imaging is severely limited by its low intrinsic fluorescence. Its primary value lies in the fields of biophysics and pharmacology for studying DNA-ligand interactions and as an antimicrobial agent. For researchers, scientists, and drug development professionals seeking a reliable and bright nuclear counterstain, DAPI is the unequivocal choice.
References
- 1. bosterbio.com [bosterbio.com]
- 2. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring DNA minor groove interactions through a probe conjugate in major groove: fluorescence studies on this compound complexation with dU-5-aminodansyl-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Subcellular distribution of a nitroxide spin-labeled this compound-acridine hybrid in living KB cells: Electron Spin Resonance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optical microscopy and multinuclear NMR investigation of the liquid crystalline this compound–DNA complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unveiling the Inhibition of HMGA Protein Binding: A Comparative Guide to Netropsin and its Alternatives
For researchers, scientists, and drug development professionals, understanding the molecular interactions that drive cancer and other diseases is paramount. The High Mobility Group A (HMGA) proteins, overexpressed in numerous cancers, represent a critical therapeutic target. This guide provides a comprehensive comparison of Netropsin and other compounds in their ability to inhibit the binding of HMGA proteins to DNA, supported by experimental data and detailed protocols.
This compound, a well-characterized minor groove binder, has demonstrated significant efficacy in preventing HMGA proteins from binding to their target AT-rich DNA sequences. This inhibitory action disrupts the downstream signaling pathways that contribute to tumor progression. This guide will delve into the experimental validation of this compound's inhibitory effects and compare its performance with other potential inhibitors.
Quantitative Comparison of HMGA Inhibitors
The following table summarizes the inhibitory potency of this compound and alternative compounds against HMGA1 and HMGA2 proteins. The data is compiled from various studies employing techniques such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assays (PDI-ELISA).
| Compound | Target Protein | Assay Type | Reported IC50 | Citation |
| This compound | HMGA2 | PDI-ELISA | 9.30 ± 0.78 nM | [1] |
| This compound | HMGA2 | AlphaScreen | 22 nM | [2] |
| This compound | HMGA1 | EMSA | Effective in the nM range | [3][4] |
| WP631 | HMGA2 | AlphaScreen | 48 nM | [2] |
| Distamycin A | HMGA1/HMGA2 | Not specified | Potent Inhibitor | |
| Sorocein A, B, C | HMGA1 | EMSA | Effective in the µM range | [3][4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the binding of the HMGA protein to DNA by 50%. Lower values indicate higher potency. EMSA data for this compound on HMGA1 indicates strong inhibition in the nanomolar range, though a precise IC50 from a competitive binding assay is not detailed in the cited literature.[3][4] Distamycin A is a known minor groove binder and is expected to be a potent inhibitor, though specific IC50 values against HMGA proteins were not found in the initial search.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate a key signaling pathway influenced by HMGA proteins and the general experimental workflow for validating inhibitor efficacy.
Caption: A simplified diagram of the Wnt/β-catenin signaling pathway, where HMGA proteins act as downstream effectors to promote target gene expression involved in cell proliferation and transformation.
References
A Comparative Structural and Thermodynamic Guide to Netropsin- and Lexitropsin-DNA Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and thermodynamic characteristics of DNA complexes formed with Netropsin and its synthetic analogues, Lexitropsins. By presenting key experimental data and methodologies, this document aims to serve as a valuable resource for researchers in molecular biology, chemical biology, and drug discovery focused on DNA-targeting agents.
Introduction: Minor Groove Binders
This compound and Lexitropsins are classes of small molecules that bind to the minor groove of B-DNA. Their crescent-shaped structures allow for a snug fit into the narrow groove, leading to non-covalent but highly specific interactions. This compound, a naturally occurring antibiotic, exhibits a strong preference for A/T-rich DNA sequences.[1][2] Lexitropsins are "information-reading" analogues of this compound, designed to recognize and bind to G/C base pairs by substituting one or more of this compound's N-methylpyrrole rings with N-methylimidazole.[2][3][4] This guide explores the structural consequences and thermodynamic signatures of this chemical modification on DNA binding.
Molecular Structures
The fundamental difference between this compound and Lexitropsin lies in the composition of their heterocyclic rings. This seemingly minor change is intended to alter the hydrogen bonding pattern within the DNA minor groove, thereby shifting the binding specificity.
-
This compound: Composed of two N-methylpyrrole rings linked by amide bonds and capped with cationic guanidinium and propamidinium groups.
-
Lexitropsin: A representative Lexitropsin replaces one of the pyrrole rings (=CH-) with an imidazole ring (=N-).[4][5] This introduces a nitrogen atom capable of acting as a hydrogen bond acceptor, which is key to its designed recognition of the guanine-NH2 group.
Comparative Analysis of DNA Binding
This compound and Lexitropsin both function by displacing the "spine of hydration" in the minor groove and forming direct hydrogen bonds with the bases.[1] However, the nature of these interactions and their thermodynamic profiles differ significantly.
Binding Specificity and Affinity: this compound binds with high affinity (Ka ≈ 10⁹ M⁻¹ at 25°C) to sequences of at least four consecutive A/T base pairs, such as AATT.[6] The specificity is driven not only by hydrogen bonds from the drug's amide NH groups to adenine N3 and thymine O2 atoms but also by close van der Waals contacts between the pyrrole rings and adenine C2-H atoms.[1][2]
Lexitropsins were designed to target G/C pairs. The substitution of a pyrrole with an imidazole ring was intended to allow for specific recognition of guanine.[4] However, the binding affinity of early dicationic Lexitropsins to G/C-containing sites was often weaker than this compound's affinity for A/T sites.[7] This is partly because the strong electrostatic attraction of the two cationic ends of the drug can still dominate the interaction, pulling the ligand towards A/T-rich regions, which naturally form a narrower and deeper minor groove that is electrostatically favorable.[4][5] Monocationic Lexitropsins have shown more promising results in recognizing GC regions.[3]
Thermodynamic Profile: For both molecules, the binding to DNA is overwhelmingly enthalpy-driven, indicating that the formation of favorable hydrogen bonds and van der Waals contacts is the primary driving force for complexation.[6] The binding of this compound to A/T tracts is characterized by a large negative enthalpy change (ΔH°) and a smaller, often positive, entropy change (ΔS°).[6][8] The binding enthalpies for Lexitropsin are also exothermic and have been found to be even more negative than those of this compound, which may be due to its greater ability to form hydrogen bonds.[7]
Structural Impact on DNA: Upon binding, both ligands induce conformational changes in the DNA structure. This compound binding forces the minor groove to widen by 0.5 to 2.0 Å and introduces a bend of about 8° in the helical axis.[2] Lexitropsin binding has also been shown to alter DNA conformation; theoretical studies suggest that the binding of a monocationic Lexitropsin can make the DNA structure more regular and significantly reduce its curvature.[9]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the interaction of this compound and a representative Lexitropsin with their target DNA sequences.
| Parameter | This compound-DNA Complex | Lexitropsin-DNA Complex | Reference |
| Target DNA Sequence | A/T-rich (e.g., d(CGCGAATTCGCG)₂) | A/T-rich (e.g., d(CGCGAATTCGCG)₂) and G/C-containing | [4][6] |
| Binding Affinity (Kₐ) | ~2.84 x 10⁸ M⁻¹ at 25°C | Lower for G/C sites compared to this compound at A/T sites | [7][8] |
| Binding Free Energy (ΔG°) | -11.5 kcal/mol at 25°C | Generally less favorable for G/C sites | [8] |
| Binding Enthalpy (ΔH°) | -9.3 kcal/mol (Enthalpy-driven) | Exothermic, more negative than this compound | [7][8] |
| Effect on Minor Groove | Widens by 0.5 - 2.0 Å | Similar widening effect | [2] |
| DNA Bending | Induces an ~8° bend | Can reduce overall DNA curvature | [2][9] |
Experimental Protocols
The data presented in this guide are derived from several key biophysical techniques. The detailed methodologies for these experiments are outlined below.
X-Ray Crystallography
This technique is used to determine the three-dimensional atomic structure of the drug-DNA complex.
-
Methodology:
-
Sample Preparation: Synthetic DNA oligonucleotides and the ligand (this compound or Lexitropsin) are synthesized and purified.
-
Crystallization: The ligand and DNA are mixed in a stoichiometric ratio and subjected to various crystallization screening conditions (e.g., vapor diffusion with different precipitants, pH, and temperatures) to obtain single, diffraction-quality crystals.
-
Data Collection: A crystal is mounted and cooled in a cryostream. It is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement, using a standard B-DNA model. The ligand is then manually fitted into the electron density map in the minor groove. The entire complex is then refined against the experimental data to yield a final, high-resolution atomic model.[10]
-
DNase I Footprinting
Footprinting is a method to identify the specific binding location of a ligand on a DNA fragment and to quantify its binding affinity.
-
Methodology:
-
DNA Preparation: A DNA restriction fragment of known sequence is labeled on one end with a radioactive isotope (e.g., ³²P).
-
Binding Equilibrium: The end-labeled DNA is incubated with varying concentrations of this compound or Lexitropsin under constant temperature and buffer conditions to allow binding to reach equilibrium.
-
Enzymatic Digestion: The DNA-ligand mixtures are briefly treated with DNase I. The enzyme randomly cleaves the DNA backbone, except where it is protected by the bound ligand.
-
Gel Electrophoresis: The reaction is stopped, and the DNA fragments are separated by size on a high-resolution denaturing polyacrylamide gel.
-
Autoradiography and Analysis: The gel is dried and exposed to X-ray film. The region where the ligand was bound appears as a "footprint," a gap in the ladder of DNA bands. By quantifying the band intensities within the footprint at different ligand concentrations, individual site binding constants (Ka) can be determined.[11] Performing the experiment at various temperatures allows for the calculation of thermodynamic parameters (ΔH°, ΔS°).[7]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Methodology:
-
Sample Loading: A solution of the target DNA oligonucleotide is placed in the calorimeter's sample cell, while a more concentrated solution of the ligand is loaded into an injection syringe. Both solutions are in identical buffer.
-
Titration: The system is brought to thermal equilibrium. Then, a series of small, precise injections of the ligand solution are made into the DNA solution.
-
Heat Measurement: The instrument measures the minute temperature changes that occur upon each injection. A feedback system maintains a constant temperature, and the power required to do so is recorded. This power is directly proportional to the heat of interaction.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to DNA. This binding isotherm is then fitted to a suitable binding model to directly yield the binding constant (Ka), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated from the standard thermodynamic equation: ΔG° = ΔH° - TΔS° = -RTlnKa.[12][13]
-
References
- 1. pnas.org [pnas.org]
- 2. The molecular origin of DNA-drug specificity in this compound and distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of a dicationic monoimidazole lexitropsin bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithnj.com [researchwithnj.com]
- 6. pnas.org [pnas.org]
- 7. Thermodynamic data from drug-DNA footprinting experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Theoretical modeling of DNA-monocationic lexitropsin complexation: influence of ligand binding on DNA curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular structure of the this compound-d(CGCGATATCGCG) complex: DNA conformation in an alternating AT segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Netropsin proper disposal procedures
Proper handling and disposal of Netropsin are critical for ensuring laboratory safety and environmental protection. As a potent antibiotic and DNA-binding agent classified as toxic if swallowed, strict adherence to established protocols is mandatory. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound waste, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat is mandatory to protect from contamination.
-
Respiratory Protection: If there is a risk of generating dust from solid this compound, respiratory protection is required[1].
This compound: Hazard and Disposal Profile
The disposal protocol for this compound is dictated by its chemical properties and hazard classification. All disposal activities must comply with applicable federal, state, and local regulations[1][2].
| Parameter | Description | Citation |
| Chemical Name | This compound dihydrochloride | [3] |
| CAS Number | 18133-22-7 | [4] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3) | [3][4][5] |
| Hazard Statement | H301: Toxic if swallowed | [3][4][5] |
| GHS Pictogram | Skull and Crossbones | |
| Primary Disposal Route | High-temperature incineration via a licensed waste disposal service. | [6][7] |
| Prohibited Disposal | Do NOT dispose of down the drain, in regular trash, or mix with other waste. | [1][3][7] |
Step-by-Step Disposal Protocol
Follow this procedure to ensure the safe and compliant disposal of this compound waste, including pure substance, contaminated labware, and stock solutions.
Step 1: Waste Segregation Treat all materials that have come into contact with this compound as hazardous chemical waste[8].
-
Solid Waste: This includes unused or expired this compound powder, contaminated PPE (gloves, etc.), and contaminated consumables (e.g., weigh boats, pipette tips).
-
Liquid Waste: This includes stock solutions and any aqueous solutions containing this compound[8].
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself[1].
Step 2: Containerization Proper containment is crucial to prevent leaks and exposure.
-
Place solid and liquid this compound waste into separate, dedicated, and clearly labeled hazardous waste containers[5].
-
Use original containers when possible[1]. Otherwise, use robust, leak-proof, and chemically compatible containers that can be securely sealed[3][9].
-
For liquid waste, use containers approved for the transport of dangerous goods[9].
Step 3: Labeling Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "this compound dihydrochloride"
-
The associated hazards (e.g., "Toxic")
-
Accumulation start date
Step 4: Storage Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected for disposal[3]. The storage area should be well-ventilated[4].
Step 5: Final Disposal Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5]. The standard and recommended method for destroying pharmaceutical waste is high-temperature incineration[6][7].
Emergency Protocol: Spill Cleanup
In the event of a this compound spill, act immediately to contain and clean the area.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor or EHS department[1].
-
Wear Full PPE: Before cleaning, don appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat[4].
-
Prevent Spread: Cover drains to prevent the chemical from entering the sewer system[1].
-
Clean the Spill:
-
Collect Waste: Place all contaminated materials (absorbent, PPE, etc.) into a sealed, labeled hazardous waste container for disposal[5].
-
Decontaminate: Clean the affected area and any contaminated equipment by scrubbing with alcohol[4].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. store.sangon.com [store.sangon.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. iwaste.epa.gov [iwaste.epa.gov]
- 7. Pharmaceutical Waste Management for Dental Practices - Dental Recycling North America [drna.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
Safeguarding Researchers: A Comprehensive Guide to Handling Netropsin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Netropsin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Hazard Assessment and Personal Protective Equipment (PPE)
There are conflicting reports regarding the immediate hazards of this compound. While some safety data sheets (SDS) classify it as "Toxic if swallowed" (Acute toxicity, oral, Category 3)[1][2], others state it is not a hazardous substance. Given this discrepancy, it is crucial to handle this compound with a high degree of caution, adhering to the more stringent safety protocols. The primary routes of exposure are ingestion, inhalation of dust, and skin or eye contact.
The following table summarizes the recommended personal protective equipment for handling this compound, ensuring comprehensive protection.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice. It is advisable to wear double gloves, especially when handling the pure substance or high concentrations. Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or Goggles | To protect against splashes or airborne particles entering the eye[3]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[4]. |
| Respiratory Protection | N95-rated dust mask or respirator | Required when handling the powdered form of this compound to prevent inhalation of dust particles[5]. |
| Body Protection | Laboratory coat or Gown | A long-sleeved lab coat is mandatory to protect skin and clothing from contamination[6]. A disposable gown is recommended when handling larger quantities or during procedures with a high risk of contamination. |
| Foot Protection | Closed-toe shoes | To prevent injury from spills or dropped items[3]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to minimize exposure and ensure safety. The following workflow outlines the necessary steps for preparation, handling, and post-handling procedures.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Principles:
-
Segregation: Do not mix this compound waste with other chemical waste streams.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound."
-
Regulations: All disposal must adhere to local, state, and federal regulations[2].
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.
Unused stock solutions of this compound are considered hazardous chemical waste and must be collected in an approved chemical waste container for disposal[7]. For investigational drugs like this compound, incineration by an approved environmental management vendor is a standard and recommended method of destruction[8]. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. store.sangon.com [store.sangon.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. This compound Streptomyces netropsis, = 98 HPLC and TLC, powder 18133-22-7 [sigmaaldrich.com]
- 6. ethz.ch [ethz.ch]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
